Product packaging for (E)-5-Tetradecene(Cat. No.:CAS No. 41446-66-6)

(E)-5-Tetradecene

Cat. No.: B196200
CAS No.: 41446-66-6
M. Wt: 196.37 g/mol
InChI Key: SNIFAVVHRQZYGO-PKNBQFBNSA-N
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Description

(E)-5-Tetradecene is a useful research compound. Its molecular formula is C14H28 and its molecular weight is 196.37 g/mol. The purity is usually > 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28 B196200 (E)-5-Tetradecene CAS No. 41446-66-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-tetradec-5-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h9,11H,3-8,10,12-14H2,1-2H3/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIFAVVHRQZYGO-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50880854
Record name 5-tetradecene, (e)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41446-66-6
Record name 5-Tetradecene, (5E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041446666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-tetradecene, (e)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-TETRADECENE, (5E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MV8XMM426
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(E)-5-Tetradecene chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to (E)-5-Tetradecene: Chemical Properties and Structure

Introduction

This compound is a linear alkene, a type of hydrocarbon characterized by the presence of a carbon-carbon double bond.[1] Its chemical formula is C14H28.[1][2][3][4] The designation "(E)-5-" indicates that the double bond is located between the fifth and sixth carbon atoms in the fourteen-carbon chain, and the substituents around the double bond are in the trans configuration. This compound is found in some natural sources, such as the essential oil of long pepper (Piper longum), and serves as an intermediate in organic synthesis.[1]

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C14H28[1][2][3][4]
Molecular Weight ~196.37 g/mol [1][2][3]
CAS Number 41446-66-6[1][2][4]
IUPAC Name (E)-tetradec-5-ene[3]
Boiling Point Estimated around 250 °C[1]
Density Approximately 0.8 g/cm³ at 20 °C[1]
XLogP3 6.9[2][3]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 0[2]
Rotatable Bond Count 10[2]
Exact Mass 196.219100893 Da[2][3]
Complexity 113[2][3]
Kovats Retention Index Standard non-polar: 1378, 1386, 1387[3]

Chemical Structure

The molecular structure of this compound consists of a 14-carbon chain with a double bond at the C5 position.[1] The "(E)" prefix, from the German entgegen meaning "opposite", signifies that the alkyl chains on either side of the double bond are on opposite sides. This geometric isomerism, also known as cis-trans isomerism, significantly influences the molecule's physical properties and reactivity compared to its cis- or (Z)- counterpart, (Z)-5-tetradecene.[4][5]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound can be found in specialized chemical literature. Below are generalized methodologies for common procedures involving this compound.

Synthesis of this compound

This compound can be synthesized through various organic chemistry reactions. Two common methods include:

  • Dehydrohalogenation: This method involves the elimination of a hydrogen halide from an alkyl halide. For instance, treating 5-bromotetradecane with a strong base like potassium hydroxide can yield a mixture of tetradecene isomers, from which this compound can be isolated.[1]

  • Alkene Metathesis: This reaction involves the redistribution of alkene bonds. This compound can be synthesized from other alkenes using catalysts based on tungsten or molybdenum complexes.[1] The choice of catalyst and reaction conditions is critical for achieving high stereoselectivity for the (E)-isomer.

Spectroscopic Analysis

The structure and purity of this compound are typically confirmed using spectroscopic techniques.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the molecule.[6][7] The molecular ion peak would be observed at an m/z corresponding to its molecular weight (approximately 196.37).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.[7][8] The chemical shifts and coupling constants of the vinyl protons in the 1H NMR spectrum are characteristic of the (E)-configuration of the double bond.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of the C=C double bond through its characteristic stretching vibration.[7] For trans-alkenes, this peak is typically found in the region of 960-975 cm-1.

Biological Activity and Significance

While this compound itself is not reported to have significant direct biological activity, it is a component of some natural products.[1] Related alkene compounds have been investigated for various biological activities. For example, 1-tetradecene has been identified as having antimicrobial, antioxidant, and anticancer properties.[1] Other long-chain alkenes have been reported to possess antimicrobial and cytotoxic activities.[9] The presence of compounds like this compound in natural extracts contributes to the overall bioactivity of the extract.

Visualizations

General Workflow for Natural Product Analysis

The following diagram illustrates a typical workflow for the isolation and identification of a specific compound, such as this compound, from a natural source.

G cluster_extraction Extraction & Isolation cluster_analysis Structural Elucidation & Bioassay A Natural Source (e.g., Piper longum) B Crude Extract A->B C Fractionation (e.g., Chromatography) B->C D Isolated Compound (this compound) C->D E Spectroscopic Analysis (NMR, MS, IR) D->E G Biological Activity Screening D->G F Structure Confirmation E->F H Identification of Bioactive Properties F->H Correlation G->H

Caption: Workflow for natural product isolation and characterization.

Typical Reactions of Alkenes

This diagram shows some of the characteristic chemical reactions that this compound can undergo, owing to the reactivity of its double bond.

G cluster_reactions Alkene Reactions A This compound B Hydrogenation (+H2, Catalyst) A->B C Halogenation (+X2) A->C D Hydroboration-Oxidation A->D E Tetradecane (Alkane) B->E F 5,6-Dihalotetradecane C->F G Tetradecan-5-ol (Alcohol) D->G

Caption: Common chemical reactions of this compound.

References

An In-depth Technical Guide to the Physical Properties of (E)-5-Tetradecene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-5-Tetradecene is a linear alkene with the chemical formula C₁₄H₂₈. As an unsaturated hydrocarbon, its physical characteristics are crucial for its application in organic synthesis and material science. The "E" designation in its nomenclature refers to the entgegen (opposite) configuration of the alkyl groups across the carbon-carbon double bond, which influences its molecular geometry and physical properties.[1] This guide provides a detailed overview of the known physical properties of this compound, outlines standard experimental protocols for their determination, and presents a logical workflow for such analyses.

Core Physical Properties

The physical properties of this compound are comparable to other long-chain alkenes.[2][3] They are primarily dictated by weak intermolecular van der Waals forces (London dispersion forces), which increase with molecular size.[4] The presence of the double bond introduces a slight polarity but does not significantly alter properties like boiling point compared to its alkane analogue, tetradecane.

Data Presentation

The quantitative physical and chemical properties of this compound are summarized in the table below. It is important to note that some values are estimated based on data from similar compounds, a common practice for less-studied chemicals.

PropertyValueSource
IUPAC Name (E)-tetradec-5-ene[5]
CAS Number 41446-66-6[1][5]
Molecular Formula C₁₄H₂₈[1][5][6]
Molecular Weight 196.37 g/mol [1][5][6]
Appearance Colorless liquid[1]
Odor Characteristic hydrocarbon smell[1]
Boiling Point ~ 250 °C (estimated)[1]
Melting Point ~ -20 °C (estimated)[1]
Density ~ 0.8 g/cm³ at 20 °C[1]
Solubility in Water 0.0139 mg/L at 25 °C (estimated)[7]
Solubility in Organic Solvents Soluble in ethanol, ether, and other non-polar solvents.[1][3]
Kovats Retention Index Standard non-polar: 1378, 1386, 1387[5]

Experimental Protocols

The following sections detail generalized, standard laboratory procedures for determining the key physical properties of a liquid alkene like this compound.

Determination of Boiling Point (Microscale Method)

This method is suitable for small sample volumes and is a common technique for determining the boiling point of liquid organic compounds.[7][8][9]

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer (-10 to 300 °C range)

  • Heating apparatus (e.g., Thiele tube with high-boiling mineral oil, or an aluminum heating block)[10]

  • Rubber band or thread for attachment

  • Stand and clamp

Procedure:

  • Pour approximately 0.5 mL of this compound into the small test tube.

  • Place the capillary tube into the test tube with its open end submerged in the liquid.

  • Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

  • Clamp the assembly and immerse it in the heating bath (Thiele tube or heating block). The heat source should not be in direct contact with the test tube.

  • Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

  • Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates the liquid's temperature has exceeded its boiling point.

  • Remove the heat source and allow the apparatus to cool slowly.

  • Observe the sample closely. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[10] Record this temperature.

  • For accuracy, allow the bath to cool by 15-20 °C and repeat the determination.

Determination of Melting Point

Since this compound is a liquid at room temperature with an estimated melting point of -20 °C, this procedure would require a cryo-cooling system. The general principle remains the same as for solid compounds.

Apparatus:

  • Capillary tube (sealed at one end)

  • Melting point apparatus with a cooling stage (or a Thiele tube with a suitable low-temperature bath fluid)

  • Low-temperature thermometer

  • Dry ice or liquid nitrogen for cooling

Procedure:

  • Introduce a small amount of liquid this compound into the capillary tube via a syringe or by cooling the sample until it solidifies and can be packed.

  • Place the packed capillary tube into the cooling stage of the melting point apparatus.

  • Cool the sample until it is completely frozen.

  • Begin heating the sample very slowly (approximately 1-2 °C per minute).[1]

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the last crystal of solid melts (the end of the melting range).

  • A pure compound will exhibit a sharp melting range of 0.5-1.0 °C.[1][2]

Determination of Density

The density of a liquid is its mass per unit volume and can be determined accurately with standard laboratory equipment.[11][12]

Apparatus:

  • Analytical balance (accurate to ±0.001 g)

  • Volumetric flask or pycnometer (e.g., 5 mL or 10 mL) of known volume

  • Pipette

  • Temperature-controlled water bath

Procedure:

  • Carefully clean and dry the volumetric flask or pycnometer and measure its empty mass on the analytical balance. Record this as m₁.

  • Place the flask in a temperature-controlled bath set to a specific temperature (e.g., 20.0 °C) and allow it to equilibrate.

  • Using a pipette, carefully fill the flask with this compound up to the calibration mark. Ensure no air bubbles are trapped.

  • Allow the filled flask to equilibrate to the bath temperature.

  • Measure the mass of the filled flask. Record this as m₂.

  • The mass of the liquid (m_liquid) is calculated as: m_liquid = m₂ - m₁.

  • The density (ρ) is calculated by dividing the mass of the liquid by the known volume (V) of the flask: ρ = m_liquid / V.

Determination of Solubility

Solubility tests provide qualitative information about the polarity of a compound. Alkenes are non-polar and are expected to be insoluble in polar solvents like water and soluble in non-polar organic solvents.[2][4]

Apparatus:

  • Several small test tubes

  • Graduated pipettes or droppers

  • Vortex mixer (optional)

  • Solvents: deionized water, ethanol, diethyl ether, hexane.

Procedure:

  • Label four separate test tubes for each solvent to be tested.

  • Add approximately 20 mg or 0.05 mL of this compound to each test tube.

  • To the first test tube, add the first solvent (e.g., deionized water) dropwise, up to a total of 1 mL, shaking vigorously after each addition.[13][14]

  • Observe the mixture. If a single homogeneous phase forms, the compound is soluble. If two distinct layers remain or the mixture is cloudy, it is insoluble.

  • Record the observation as "soluble," "partially soluble," or "insoluble."

  • Repeat steps 3-5 for the other solvents (ethanol, diethyl ether, hexane).

Visualizations

The following diagram illustrates a generalized workflow for the experimental determination of a liquid's boiling point, a fundamental physical property.

Boiling_Point_Determination_Workflow start Start: Obtain Liquid Sample prep_apparatus Prepare Apparatus: - Attach sample vial to thermometer - Insert inverted capillary tube start->prep_apparatus heating Heat Sample in Bath (e.g., Thiele Tube) prep_apparatus->heating observe_bubbles Observe for Rapid, Continuous Stream of Bubbles heating->observe_bubbles Temp. Rises cool Remove Heat Source Allow to Cool Slowly observe_bubbles->cool Bubbles Observed observe_endpoint Observe Endpoint: Temperature when liquid enters capillary cool->observe_endpoint System Cools record_temp Record Boiling Point Temperature observe_endpoint->record_temp repeat Repeat for Accuracy? record_temp->repeat repeat->heating Yes end End: Final BP Determined repeat->end No (Consistent)

References

Spectroscopic Profile of (E)-5-Tetradecene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-5-tetradecene. Due to the limited availability of experimentally derived spectra in public databases, this document presents a combination of experimental mass spectrometry data and predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data based on established principles and spectral data of analogous compounds. This guide is intended to serve as a valuable resource for the identification and characterization of this compound in research and development settings.

Chemical Structure and Properties

This compound is a long-chain unsaturated hydrocarbon with the following key characteristics:

PropertyValue
Chemical Formula C₁₄H₂₈
Molecular Weight 196.37 g/mol [1][2]
CAS Number 41446-66-6[1][2]
Structure CH₃(CH₂)₃CH=CH(CH₂)₇CH₃
Stereochemistry trans (E) configuration at the C5-C6 double bond

Spectroscopic Data

The following sections detail the mass spectrometry, nuclear magnetic resonance, and infrared spectroscopic data for this compound.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and a series of fragment ions resulting from the cleavage of the hydrocarbon chain.

Table 1: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
196~5[M]⁺ (Molecular Ion)
167~10[M - C₂H₅]⁺
139~15[M - C₄H₉]⁺
125~20[M - C₅H₁₁]⁺
111~35[C₈H₁₅]⁺
97~60[C₇H₁₃]⁺
83~85[C₆H₁₁]⁺
69~95[C₅H₉]⁺
55100[C₄H₇]⁺ (Base Peak)
41~80[C₃H₅]⁺

Data sourced from NIST WebBook.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.40m2H-CH=CH- (Olefinic protons)
~2.00m4H-CH₂-CH= (Allylic protons)
~1.26m18H-(CH₂)₉- (Aliphatic protons)
~0.88t6H-CH₃ (Terminal methyl protons)

Table 3: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~130.5-CH=CH- (Olefinic carbons)
~32.6-CH₂-CH= (Allylic carbons)
~31.9-(CH₂)ₙ- (Aliphatic carbons)
~29.7-(CH₂)ₙ- (Aliphatic carbons)
~29.3-(CH₂)ₙ- (Aliphatic carbons)
~22.7-CH₂-CH₃
~14.1-CH₃
Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not publicly available. The following table lists the expected characteristic absorption bands for a trans-alkene.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration
~3020Medium=C-H Stretch
2955-2850StrongC-H Stretch (Alkyl)
~1670WeakC=C Stretch (trans)
~1465Medium-CH₂- Bend
~965Strong=C-H Bend (trans, out-of-plane)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above for a liquid sample like this compound.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: A small amount of the neat liquid sample is introduced into the mass spectrometer, typically via a heated direct insertion probe or through gas chromatography for volatile samples. The sample is vaporized in the ion source.

  • Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a molecular ion (M⁺).

  • Fragmentation: The high internal energy of the molecular ion leads to fragmentation, producing a series of smaller, positively charged ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include the spectral width, acquisition time, and number of scans.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. Due to the low natural abundance of ¹³C, a larger number of scans is typically required to achieve a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final NMR spectrum. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: A drop of the neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric CO₂ and H₂O absorptions.

  • Sample Spectrum: The salt plates with the sample are placed in the instrument's sample holder, and the IR spectrum is recorded. The instrument passes a beam of infrared radiation through the sample and measures the amount of light absorbed at each wavelength.

  • Data Presentation: The final spectrum is typically presented as a plot of percent transmittance versus wavenumber (cm⁻¹).

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of an alkene like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Liquid this compound MS Mass Spectrometry (EI-MS) Sample->MS NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR Infrared Spectroscopy (FT-IR) Sample->IR MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data NMR_Data Chemical Structure & Connectivity NMR->NMR_Data IR_Data Functional Groups & Stereochemistry IR->IR_Data Structure Structural Elucidation of this compound MS_Data->Structure NMR_Data->Structure IR_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

(E)-5-Tetradecene: A Comprehensive Technical Guide on its Natural Sources, Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-5-Tetradecene is a long-chain unsaturated hydrocarbon with a range of potential applications in chemical synthesis and as a bioactive molecule. This technical guide provides an in-depth overview of its natural sources, biosynthesis, and the experimental protocols for its extraction and identification. The information is tailored for researchers, scientists, and professionals in drug development who are interested in the exploration and utilization of this compound.

Natural Occurrence of this compound

This compound has been identified as a constituent of the essential oil of Piper longum L. (long pepper), a plant with a long history of use in traditional medicine. The concentration of this compound can vary depending on the geographical origin and the part of the plant analyzed.

Quantitative Data

The following table summarizes the reported quantitative data for this compound in the essential oil of Piper longum fruit.

Plant SpeciesPlant PartGeographic OriginMethod of AnalysisConcentration of this compound (%)Reference
Piper longum L.FruitBinh Dinh, VietnamSteam Distillation, GC-MS2.73[1][2]
Piper longum L.Not specifiedNot specifiedNot specifiedAlkenes constitute 13.6% of the essential oil[3][4]

While some studies have analyzed the chemical composition of various Piper species, many do not specifically report the presence or quantity of this compound, highlighting the need for further research to establish a more comprehensive understanding of its distribution.[1][2][5][6][7][8]

The presence of this compound in the insect kingdom, either as a component of cuticular hydrocarbons or as a pheromone, has not been definitively established in the reviewed literature. While insects are known to produce a wide variety of long-chain alkenes, specific identification of the (E)-5- isomer of tetradecene is not commonly reported.

Biosynthesis of this compound

The biosynthetic pathways leading to the formation of this compound are not fully elucidated for this specific molecule. However, based on the well-established biosynthesis of other long-chain alkenes in plants and insects, a putative pathway can be proposed.

Biosynthesis in Plants

In plants, the biosynthesis of monounsaturated alkenes likely begins with fatty acid synthesis. The general pathway is as follows:

  • De novo fatty acid synthesis: Acetyl-CoA is converted to the C16 saturated fatty acid, palmitic acid, in the plastids.

  • Elongation: Palmitic acid is elongated to stearic acid (C18:0).

  • Desaturation: A Δ9-desaturase introduces a double bond into stearic acid to form oleic acid (C18:1Δ9).

  • Further Elongation and Modification: Oleic acid can then be further elongated by fatty acid elongase (FAE) complexes and subsequently modified through decarboxylation or other enzymatic reactions to yield various long-chain alkenes. The specific enzymes responsible for the production of a C14 alkene with a double bond at the 5-position from these precursors are yet to be identified.

The following diagram illustrates the proposed general pathway for alkene biosynthesis in plants.

Plant_Alkene_Biosynthesis Acetyl_CoA Acetyl-CoA Palmitic_Acid Palmitic Acid (C16:0) Acetyl_CoA->Palmitic_Acid Fatty Acid Synthase Stearic_Acid Stearic Acid (C18:0) Palmitic_Acid->Stearic_Acid Elongase Oleic_Acid Oleic Acid (C18:1Δ9) Stearic_Acid->Oleic_Acid Δ9-Desaturase VLCFA Very-Long-Chain Fatty Acids Oleic_Acid->VLCFA Fatty Acid Elongase (FAE) Alkenes This compound and other Alkenes VLCFA->Alkenes Decarboxylation/ Other modifications

Proposed Biosynthetic Pathway of Alkenes in Plants.
Biosynthesis in Insects

In insects, cuticular hydrocarbons, including alkenes, are synthesized in specialized cells called oenocytes. The general pathway involves:

  • Fatty Acid Synthesis: Similar to plants, fatty acids are synthesized from acetyl-CoA.

  • Elongation: Fatty acid synthases and elongases produce very-long-chain fatty acids (VLCFAs).

  • Reductive and Decarbonylative Pathway: The VLCFAs are converted to long-chain aldehydes, which are then oxidatively decarbonylated by a P450 enzyme (CYP4G family) to produce the final hydrocarbon with one less carbon atom. The position of the double bond in the resulting alkene is determined by the regioselectivity of the desaturase enzymes acting on the initial fatty acid precursor.

The following diagram outlines the general workflow for insect hydrocarbon biosynthesis.

Insect_Hydrocarbon_Biosynthesis Fatty_Acyl_CoA Fatty Acyl-CoA Elongated_Acyl_CoA Elongated Acyl-CoA Fatty_Acyl_CoA->Elongated_Acyl_CoA Elongases Fatty_Aldehyde Fatty Aldehyde Elongated_Acyl_CoA->Fatty_Aldehyde Acyl-CoA Reductase Hydrocarbon Alkane/Alkene (e.g., this compound) Fatty_Aldehyde->Hydrocarbon Oxidative Decarbonylase (CYP4G)

General Biosynthetic Pathway of Cuticular Hydrocarbons in Insects.

Experimental Protocols

The extraction and identification of this compound from natural sources typically involve steam distillation or solvent extraction followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Extraction of Essential Oil from Piper longum

Method: Hydrodistillation

  • Sample Preparation: The fruits of Piper longum are air-dried and ground into a coarse powder.

  • Hydrodistillation: A known quantity of the powdered plant material is placed in a Clevenger-type apparatus. Distilled water is added to cover the material.

  • Extraction: The mixture is heated to boiling, and the steam and volatile compounds are condensed and collected. The distillation process is typically carried out for 3-4 hours.

  • Separation and Drying: The collected essential oil is separated from the aqueous layer and dried over anhydrous sodium sulfate.

  • Storage: The pure oil is stored in a sealed vial at low temperature (e.g., 4°C) until analysis.

The following diagram illustrates the workflow for essential oil extraction.

Essential_Oil_Extraction Plant_Material Dried & Ground Piper longum Fruit Hydrodistillation Hydrodistillation (Clevenger Apparatus) Plant_Material->Hydrodistillation Collection Collection of Oil and Water Hydrodistillation->Collection Separation Separation of Aqueous and Oil Layers Collection->Separation Drying Drying of Oil (Anhydrous Na2SO4) Separation->Drying Analysis GC-MS Analysis Drying->Analysis

Workflow for the Extraction of Essential Oil from Piper longum.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation: A gas chromatograph coupled with a mass spectrometer is used for the separation and identification of the components of the essential oil.

Typical GC-MS Parameters for Piper longum Essential Oil Analysis:

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 3°C/min.

    • Final hold: 240°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Compound Identification: The identification of this compound and other constituents is achieved by comparing their retention times and mass spectra with those of authentic standards and by matching the mass spectra with data from spectral libraries (e.g., NIST, Wiley).

Conclusion

This compound is a naturally occurring alkene found in the essential oil of Piper longum. While its presence in the insect world remains to be confirmed, the established biosynthetic pathways for long-chain alkenes in plants and insects provide a framework for understanding its formation. The detailed experimental protocols for extraction and GC-MS analysis provided in this guide offer a solid foundation for researchers to isolate and identify this compound from natural sources for further investigation into its potential biological activities and applications. Further research is warranted to explore the full extent of its natural occurrence and to elucidate the specific enzymatic steps involved in its biosynthesis.

References

(E)-5-Tetradecene (CAS: 41446-66-6): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-5-Tetradecene is a long-chain alkene that has been identified as a component in various natural sources, including the essential oil of Piper longum (long pepper).[1] While research directly focusing on the biological activities of this compound is limited, its structural analogs and related long-chain alkenes have demonstrated potential as antimicrobial and cytotoxic agents, as well as components of insect pheromones. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this compound. It also explores the potential biological significance by examining the activities of structurally similar compounds and outlines detailed experimental protocols for its synthesis and analysis. This document aims to serve as a foundational resource for researchers investigating the potential applications of this compound in drug development and other scientific fields.

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical data for this compound is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 41446-66-6[2]
Molecular Formula C₁₄H₂₈[2]
Molecular Weight 196.37 g/mol [3]
IUPAC Name (E)-tetradec-5-ene[3]
Synonyms trans-5-Tetradecene, (5E)-5-Tetradecene[4]
Appearance Colorless liquid (estimated)[1]
Boiling Point ~250 °C (estimated)[1]
Density ~0.8 g/cm³ at 20 °C (estimated)[1]
Solubility Insoluble in water; soluble in organic solvents[1]
XLogP3 6.9[3]

Table 2: Analytical Data for this compound

Analytical MethodDataSource
Mass Spectrometry Electron Ionization (EI) mass spectrum available from NIST.[2]
Gas Chromatography Kovats Retention Index, non-polar column, isothermal data available from NIST.[5]
¹H NMR Spectral data for similar structures (e.g., trans-5-decene) are available and can be used for comparative analysis.[6]
¹³C NMR Spectral data for similar structures (e.g., (5Z,7E)-5,7-hexadecadiene) are available and can be used for comparative analysis.[7]

Synthesis and Experimental Protocols

While specific, detailed protocols for the synthesis of this compound are not extensively published, general methods for the stereoselective synthesis of trans-alkenes are well-established. The Wittig reaction is a prominent method for this purpose.

General Experimental Protocol for the Synthesis of this compound via the Wittig Reaction

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene.[8][9] For the synthesis of this compound, a stabilized ylide would be reacted with an appropriate aldehyde to favor the formation of the E-isomer.

Materials:

  • Triphenylphosphine

  • An appropriate n-alkyl bromide (e.g., 1-bromononane)

  • A suitable aldehyde (e.g., pentanal)

  • A strong base (e.g., n-butyllithium)

  • Anhydrous solvent (e.g., tetrahydrofuran - THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Phosphonium Salt: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in an appropriate anhydrous solvent. Add the n-alkyl bromide dropwise with stirring. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the formation of the phosphonium salt. The salt often precipitates from the solution and can be collected by filtration, washed with a non-polar solvent, and dried.[10]

  • Formation of the Ylide: The dried phosphonium salt is suspended in anhydrous THF under an inert atmosphere. The suspension is cooled in an ice bath, and a strong base (e.g., n-butyllithium in hexanes) is added dropwise. The formation of the ylide is indicated by a color change. The reaction is typically stirred for a period at low temperature.[11]

  • Wittig Reaction: The aldehyde (e.g., pentanal) is dissolved in anhydrous THF and added dropwise to the ylide solution at low temperature. The reaction mixture is allowed to warm to room temperature and stirred for several hours.[11]

  • Work-up and Purification: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or hexanes). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.[8]

General Protocol for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a key analytical technique for the identification and purity assessment of volatile compounds like this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column suitable for hydrocarbon analysis (e.g., SE-30, OV-101).[5]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a volatile organic solvent (e.g., hexane or dichloromethane).

  • GC Separation: Inject a small volume of the sample into the GC. The oven temperature program should be optimized to achieve good separation of the components. A typical program might start at a low temperature, hold for a few minutes, and then ramp up to a higher temperature.[12]

  • MS Detection: As the components elute from the GC column, they are introduced into the mass spectrometer. The molecules are ionized by electron impact, and the resulting fragments are separated by their mass-to-charge ratio.

  • Data Analysis: The retention time of the peak corresponding to this compound can be compared to that of an authentic standard. The mass spectrum of the peak can be compared to a reference library, such as the NIST Mass Spectral Library, for confirmation of its identity.[2]

Biological Activity and Potential Applications

Direct experimental data on the biological activity of this compound is scarce in the current scientific literature. However, studies on structurally related long-chain alkenes and alkanes provide insights into its potential biological roles.

Antimicrobial and Antifungal Activity

While this compound itself has not been extensively tested, its isomer, 1-tetradecene, has been identified as a component of plant extracts with antimicrobial and antioxidant properties.[1] The saturated analog, tetradecane, has been shown to possess broad antibacterial and antifungal properties.[13] These findings suggest that this compound could be a candidate for antimicrobial screening.

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium.

  • Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Cytotoxicity

The cytotoxicity of long-chain alkenes is an area of interest in drug development. Studies on other long-chain unsaturated hydrocarbons suggest that their cytotoxic effects can be influenced by chain length and the degree of unsaturation.[14] The potential for this compound to exhibit cytotoxic activity against cancer cell lines warrants investigation.

General Protocol for MTT Cytotoxicity Assay:

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, HeLa) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (the concentration that inhibits 50% of cell growth) is determined.

Role as a Semiochemical

This compound has been identified as a minor component in the sex pheromone blends of some insect species.[1] Pheromones are chemical signals that mediate interactions between individuals of the same species and have applications in pest management.[15] The role of this compound in the chemical ecology of these insects is an area for further research.

Signaling Pathways and Mechanisms of Action (Hypothetical)

There is currently no direct evidence for any specific signaling pathways modulated by this compound. The mechanisms of action for the biological activities of related long-chain hydrocarbons are not fully elucidated but are thought to involve disruption of cell membrane integrity or interaction with intracellular hydrophobic targets.

Visualizations

As there are no established signaling pathways for this compound, the following diagrams illustrate a generalized synthetic workflow and a conceptual diagram of its potential biological activities based on related compounds.

G cluster_synthesis Generalized Wittig Synthesis of this compound Triphenylphosphine Triphenylphosphine Phosphonium_Salt Phosphonium_Salt Triphenylphosphine->Phosphonium_Salt n-Alkyl_Bromide n-Alkyl_Bromide n-Alkyl_Bromide->Phosphonium_Salt Ylide Ylide Phosphonium_Salt->Ylide Base Strong_Base Strong_Base Strong_Base->Ylide E-5-Tetradecene E-5-Tetradecene Ylide->E-5-Tetradecene Aldehyde Aldehyde Aldehyde->E-5-Tetradecene

Caption: Generalized workflow for the synthesis of this compound via the Wittig reaction.

G cluster_bioactivity Potential Biological Activities of this compound E-5-Tetradecene E-5-Tetradecene Antimicrobial_Activity Antimicrobial_Activity E-5-Tetradecene->Antimicrobial_Activity Cytotoxic_Activity Cytotoxic_Activity E-5-Tetradecene->Cytotoxic_Activity Semiochemical_Activity Semiochemical_Activity E-5-Tetradecene->Semiochemical_Activity Membrane_Disruption Membrane_Disruption Antimicrobial_Activity->Membrane_Disruption Hypothesized MoA Cytotoxic_Activity->Membrane_Disruption Hypothesized MoA Interaction_with_Receptors Interaction_with_Receptors Semiochemical_Activity->Interaction_with_Receptors Hypothesized MoA

Caption: Conceptual diagram of the potential biological activities of this compound.

Conclusion and Future Directions

This compound is a readily characterizable long-chain alkene with established methods for its synthesis and analysis. While its presence in natural sources is known, its biological activities remain largely unexplored. The antimicrobial and cytotoxic potential suggested by related compounds indicates that this compound is a promising candidate for further investigation in drug discovery and development. Future research should focus on the systematic evaluation of its biological effects using in vitro and in vivo models to elucidate its mechanisms of action and potential therapeutic applications. The exploration of its role as a semiochemical could also lead to novel applications in agriculture and pest management.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Isomeric Forms of 5-Tetradecene

Abstract

5-Tetradecene (C₁₄H₂₈) is a long-chain alkene that exists primarily as two geometric isomers: (Z)-5-tetradecene (cis) and (E)-5-tetradecene (trans). The spatial arrangement of the alkyl groups across the carbon-carbon double bond at the C-5 position dictates their distinct physical, chemical, and spectral properties. Understanding these differences is critical for applications in organic synthesis, materials science, and as potential scaffolds or intermediates in drug development. This guide provides a comprehensive overview of the core characteristics of these isomers, detailed experimental protocols for their synthesis and analysis, and a summary of their quantitative properties.

Introduction to 5-Tetradecene Isomers

The isomeric forms of 5-tetradecene are defined by the orientation of the substituents around the double bond located between the fifth and sixth carbon atoms of the fourteen-carbon chain.[1]

  • (Z) -5-Tetradecene (cis-5-Tetradecene): In this isomer, the higher-priority alkyl chains (a butyl group and an octyl group) are positioned on the same side of the double bond. This arrangement introduces steric hindrance, resulting in a bent molecular shape.

  • (E) -5-Tetradecene (trans-5-Tetradecene): Here, the higher-priority alkyl chains are on opposite sides of the double bond, leading to a more linear and stable molecular structure.[1]

These structural differences significantly influence their physical properties, such as boiling point and density, as well as their behavior in analytical techniques like chromatography and spectroscopy.

Quantitative Data and Physical Properties

The distinct geometries of the (E) and (Z) isomers lead to measurable differences in their physical and chemical properties. The following table summarizes key quantitative data for easy comparison.

PropertyThis compound(Z)-5-TetradeceneReference
Molecular Formula C₁₄H₂₈C₁₄H₂₈[1][2]
Molecular Weight 196.37 g/mol 196.37 g/mol [1][2]
CAS Registry Number 41446-66-641446-62-2[3][4]
IUPAC Name (E)-tetradec-5-ene(Z)-tetradec-5-ene[3][4]
Synonyms trans-5-Tetradecenecis-5-Tetradecene[2][3]
Boiling Point ~250 °C (estimated)N/A[1]
Density ~0.8 g/cm³ at 20 °C (estimated)N/A[1]
Kovats Retention Index (Standard Non-polar) 1378, 1386, 13871372, 1383, 1384[4][5]
Kovats Retention Index (Standard Polar) 1415.8 - 14381413.6 - 1443[4][5]

Experimental Protocols

Detailed methodologies for the synthesis, separation, and characterization of 5-tetradecene isomers are crucial for research and development.

Synthesis Protocols

Protocol 1: Stereoselective Synthesis of this compound via Dehydrohalogenation

This method involves the elimination of a hydrogen halide from an alkyl halide using a strong base to favor the more stable trans product.[1]

  • Starting Material: 5-Bromotetradecane.

  • Reagents: A strong, non-bulky base such as potassium hydroxide (KOH) dissolved in ethanol.

  • Procedure: a. Dissolve 5-bromotetradecane in a suitable solvent like ethanol in a round-bottom flask. b. Add the ethanolic KOH solution to the flask. c. Reflux the mixture for several hours to promote the E2 elimination reaction. The reaction temperature is typically maintained at the boiling point of the solvent. d. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). e. Upon completion, cool the reaction mixture and perform a liquid-liquid extraction using a nonpolar solvent (e.g., hexane) and water to remove inorganic salts. f. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter. g. Remove the solvent under reduced pressure using a rotary evaporator. h. Purify the resulting crude product via fractional distillation or column chromatography to isolate this compound.

Protocol 2: Stereoselective Synthesis of (Z)-5-Tetradecene via Wittig Reaction

The Wittig reaction is a reliable method for forming alkenes with high (Z)-selectivity when using non-stabilized ylides.

  • Starting Materials: Nonyltriphenylphosphonium bromide and pentanal.

  • Reagents: A strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).

  • Procedure: a. Suspend nonyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). b. Cool the suspension to 0 °C or lower in an ice bath. c. Add n-BuLi dropwise to the suspension to form the deep red-colored ylide. Stir for 1-2 hours at this temperature. d. Add pentanal dropwise to the ylide solution. The color will dissipate as the reaction proceeds. e. Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. f. Quench the reaction by adding water. g. Perform a liquid-liquid extraction with a nonpolar solvent (e.g., pentane). h. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄). i. Filter and concentrate the solvent in vacuo. j. The crude product contains triphenylphosphine oxide as a byproduct. Purify by column chromatography on silica gel using hexane as the eluent to yield pure (Z)-5-tetradecene.

Analytical Protocols

Protocol 3: Separation and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC is an effective technique for separating the (E) and (Z) isomers, while MS allows for their identification based on fragmentation patterns.[6][7]

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • GC Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating isomers based on boiling point differences. For enhanced separation, a more polar column can be used.[6]

  • GC Conditions: a. Injector Temperature: 250 °C. b. Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min). c. Oven Program: Start at 100 °C, hold for 2 minutes, then ramp up to 220 °C at a rate of 5 °C/min. d. Injection Mode: Split (e.g., 50:1 split ratio).

  • MS Conditions: a. Ionization Mode: Electron Ionization (EI) at 70 eV. b. Mass Range: Scan from m/z 40 to 300. c. Ion Source Temperature: 230 °C.

  • Data Analysis: The (Z)-isomer typically has a slightly shorter retention time on nonpolar columns compared to the more linear (E)-isomer. The mass spectra for both isomers will be very similar, showing a molecular ion peak (M⁺) at m/z 196 and characteristic fragmentation patterns of long-chain alkenes. Identification is confirmed by comparing retention times and spectra to known standards.

Protocol 4: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is definitive for distinguishing between cis and trans isomers based on the coupling constants of the vinylic protons.[8][9]

  • Sample Preparation: Dissolve a small amount (~5-10 mg) of the purified isomer in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Spectral Interpretation: a. Vinylic Protons (H-5 and H-6): These protons will appear as a multiplet in the range of δ 5.3-5.5 ppm. b. Coupling Constant (³JHH): The key differentiating feature is the coupling constant between the vinylic protons.

    • For (Z) -5-tetradecene , the dihedral angle results in a smaller coupling constant, typically in the range of 8-12 Hz .
    • For (E) -5-tetradecene , the trans arrangement leads to a larger coupling constant, typically 14-18 Hz . c. Allylic Protons (H-4 and H-7): Protons on the carbons adjacent to the double bond will appear around δ 2.0 ppm. d. Alkyl Chain Protons: The remaining methylene (-(CH₂)ₙ-) and methyl (-CH₃) protons will appear upfield (δ 0.8-1.4 ppm).

Mandatory Visualizations

The following diagrams illustrate key experimental and logical workflows relevant to the study of 5-tetradecene isomers.

G Synthesis of (Z)-5-Tetradecene via Wittig Reaction cluster_0 Ylide Formation cluster_1 Wittig Reaction PPH3 Triphenylphosphine Ylide_Salt Nonyltriphenylphosphonium Bromide PPH3->Ylide_Salt Reaction C9H19Br 1-Bromononane C9H19Br->Ylide_Salt Ylide Phosphonium Ylide Ylide_Salt->Ylide Deprotonation Base n-BuLi in THF Base->Ylide Aldehyde Pentanal Betaine Oxaphosphetane Intermediate Ylide->Betaine Aldehyde->Betaine Z_Isomer (Z)-5-Tetradecene Betaine->Z_Isomer Elimination Byproduct Triphenylphosphine Oxide Betaine->Byproduct

Caption: Workflow for the stereoselective synthesis of (Z)-5-tetradecene.

G Synthesis of this compound via Dehydrohalogenation Start 5-Bromotetradecane Reaction E2 Elimination Reaction (Reflux) Start->Reaction Base Potassium Hydroxide (KOH) in Ethanol Base->Reaction Workup Aqueous Workup & Liquid-Liquid Extraction Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Process flow for synthesizing this compound.

G Analytical Workflow for Isomer Separation and Identification cluster_outputs Data Analysis Mixture Mixture of (E) and (Z) Isomers Injection GC Injection Mixture->Injection NMR_Confirm NMR Confirmation: Coupling Constants (Z: 8-12 Hz, E: 14-18 Hz) Mixture->NMR_Confirm Parallel Analysis of Purified Fractions Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Mass Spectrometer Detection (MS) Separation->Detection Chroma Chromatogram: Separate peaks for (E) and (Z) Detection->Chroma MassSpec Mass Spectrum: m/z 196 (M+) Fragmentation Pattern Detection->MassSpec

Caption: Workflow for the analysis of 5-tetradecene isomers.

References

The Biological Activity of (E)-5-Tetradecene: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

(E)-5-Tetradecene is an unsaturated hydrocarbon with the chemical formula C₁₄H₂₈. It is a member of the alkene family, characterized by a carbon-carbon double bond. Specifically, it is a monounsaturated fatty acid with a double bond at the fifth carbon position, in the trans (E) configuration. While the biological activities of many alkenes are well-documented, specific research on this compound is limited. This guide provides a comprehensive overview of the known information and explores the potential biological activities based on related compounds, targeting researchers, scientists, and professionals in drug development.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to exploring its biological potential.

PropertyValueReference
Molecular FormulaC₁₄H₂₈[1][2][3][4]
Molecular Weight196.37 g/mol [1]
IUPAC Name(E)-tetradec-5-ene[1]
CAS Number41446-66-6[3][4]
AppearanceNot specified
Boiling Point~250 °C (estimated)[5]
Density~0.8 g/cm³ at 20 °C (estimated)[5]

Known and Potential Biological Activities

Direct studies on the biological activity of this compound are not extensively reported in the scientific literature. However, based on the activities of structurally similar compounds, several potential areas of interest can be inferred.

Pheromonal and Semiochemical Activity

The most documented biological role for long-chain alkenes and alkanes is in chemical communication between organisms, particularly insects. These compounds often act as pheromones (communicating within the same species) or kairomones (communicating between different species).

While this compound has not been definitively identified as a pheromone for a specific species, its structural analogs have well-established roles:

  • (E)-5-Octadecene: Acts as a sex pheromone in the rice stem borer moth (Chilo suppressalis).[6]

  • (E)-11-Tetradecenal: A major component of the sex pheromone of the spruce budworm (Choristoneura fumiferana).[5]

  • Tetradecane: Has been identified as a potent attractant for the mirid bugs Apolygus lucorum and Adelphocoris suturalis, which are significant agricultural pests.[7][8]

Given these examples, it is plausible that this compound could function as a semiochemical for certain insect species.

Antimicrobial and Antioxidant Activities

Some studies have indicated that related unsaturated hydrocarbons possess antimicrobial and antioxidant properties:

  • 1-Tetradecene: Found in the leaves of Sesbania grandiflora, this isomer has been identified as having antimicrobial, antioxidant, and anticancer properties.[5] It has also been found in the aqueous extract of the mushroom Lentinus squarrosulus and is reported to have anti-tuberculosis activity.[9]

  • Tetradecane: This saturated counterpart has shown broad antibacterial and antifungal properties.[10]

These findings suggest that this compound could be investigated for similar antimicrobial or antioxidant effects.

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of this compound are not available. However, standard methodologies used for evaluating the activities of related compounds can be adapted.

Pheromone Identification and Behavioral Assays

A general workflow for identifying and validating an insect attractant is outlined below.

G cluster_0 Extraction and Identification cluster_1 Behavioral Assays A Volatile Collection from Source (e.g., Insect Gland, Host Plant) B Gas Chromatography-Mass Spectrometry (GC-MS) Analysis A->B C Compound Identification B->C D Electroantennography (EAG) C->D Test Identified Compounds E Olfactometer Assays (e.g., Y-tube) D->E F Field Trapping Experiments E->F G Pheromone/Attractant Confirmed F->G Validate Attractiveness

Workflow for Insect Attractant Identification.
  • Volatile Collection: Volatiles from the source (e.g., insect pheromone glands or host plants) are collected using techniques like solid-phase microextraction (SPME) or air entrainment. For instance, in the study of tetradecane as a mirid bug attractant, volatiles from Phaseolus vulgaris pods were collected for 8 hours on an adsorption column.[7]

  • GC-MS Analysis: The collected volatiles are analyzed by gas chromatography-mass spectrometry (GC-MS) to separate and identify the chemical constituents.[7]

  • Electroantennography (EAG): Synthetic standards of the identified compounds are puffed over an excised insect antenna to measure the electrical response, indicating which compounds are detected by the insect.[7]

  • Olfactometer Assays: Behavioral responses to the active compounds are tested in a controlled environment, such as a Y-tube olfactometer, where the insect chooses between treated and control air streams.[7]

  • Field Trapping: The most promising compounds are then tested as baits in traps in the field to confirm their attractiveness under natural conditions.[7]

Antimicrobial Activity Assays

Standard assays can be used to determine the antimicrobial potential of this compound.

  • Broth Microdilution Assay: This method is used to determine the Minimum Inhibitory Concentration (MIC). The compound is serially diluted in a 96-well plate containing microbial growth medium. Each well is then inoculated with a standardized microbial suspension. The MIC is the lowest concentration of the compound that inhibits visible microbial growth after a defined incubation period.

  • Disk Diffusion Assay: A filter paper disk impregnated with the test compound is placed on an agar plate swabbed with the target microorganism. The plate is incubated, and the diameter of the zone of inhibition around the disk is measured to assess the antimicrobial activity.

Signaling Pathways

No specific signaling pathways in mammalian cells have been identified for this compound. In insects, the perception of pheromones and other semiochemicals is mediated by the olfactory system.

G cluster_0 Antennal Neuron P This compound (Pheromone) OBP Odorant Binding Protein (OBP) P->OBP Binding in Sensillar Lymph OR Odorant Receptor (OR) OBP->OR Transport and Delivery IonChannel Ion Channel OR->IonChannel Activation Depolarization Neuron Depolarization IonChannel->Depolarization Ion Influx Membrane Dendritic Membrane Signal Action Potential to Antennal Lobe Depolarization->Signal

References

(E)-5-Tetradecene: A Technical Guide to Investigating its Potential Pheromonal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

(E)-5-Tetradecene is a C14 mono-unsaturated alkene whose potential role as an insect pheromone is not yet documented in publicly available scientific literature. However, its structural similarity to known insect sex pheromones suggests it may possess biological activity. This technical guide provides a comprehensive overview of the evidence from structurally related compounds and outlines a rigorous set of experimental protocols for the systematic evaluation of this compound as a potential pheromone. The methodologies detailed herein cover electrophysiological screening, behavioral assays, and field validation, providing a complete framework for its investigation.

Introduction: The Case for Investigating this compound

Insect pheromones are vital chemical signals that mediate intraspecific behaviors, most notably mating.[1] The majority of identified moth sex pheromones are C10 to C18 unsaturated fatty alcohols, acetates, or aldehydes.[2] The structural characteristics of this compound—a fourteen-carbon chain with a single double bond—place it firmly within this class of compounds, suggesting its potential for interaction with insect olfactory systems.

While direct research on this compound is absent, several structurally analogous compounds have been identified as key pheromone components in various insect species. This guide synthesizes this information and presents a clear, actionable research path for determining the potential pheromonal activity of this compound.

Evidence from Structurally Related C14 Alkenes and Derivatives

The pheromonal activity of various C14 compounds, particularly those with a double bond at or near the 5-position, is well-established. This provides a strong rationale for investigating the trans isomer, this compound. The biological activity of these related compounds is summarized in Table 1.

Compound NameInsect SpeciesPheromone Type/Activity
(Z)-5-Tetradecen-1-yl acetateAsparagus moth (Parahypopta caestrum)Sex pheromone component[3]
(Z)-5-Tetradecen-1-yl acetateStriped cutworm (Euxoa tessellata)Sex pheromone component[3][4]
(Z)-5-Tetradecen-1-yl acetateMultiple Lepidoptera speciesKey sex pheromone component[5][6]
(E)-5-Tetradecen-1-olEndotricha flammealisComponent of chemical communication system[7]
(Z)-5-Tetradecen-1-olYellowheaded spruce sawfly (Pikonema alaskensis)Secondary sex pheromone; synergist[8]

Experimental Protocols for Pheromone Activity Evaluation

To systematically assess the potential pheromonal activity of this compound, a multi-tiered approach is required, progressing from physiological screening to behavioral confirmation and field validation.

Electroantennography (EAG)

EAG is a technique used to measure the overall electrical response of an insect antenna to a volatile stimulus. It serves as a rapid and effective primary screening tool to determine if the insect's olfactory receptor neurons can detect the compound.

Methodology:

  • Insect Preparation: An adult insect (typically a male if screening for a female-emitted sex pheromone) is anesthetized using CO2 or by chilling. The head is excised, and one antenna is carefully removed. Alternatively, a whole-insect preparation can be used to improve signal stability.[9]

  • Electrode Placement: The base of the antenna is placed into a glass capillary indifferent electrode containing a saline solution (e.g., Ringer's solution). The distal tip of the antenna is either inserted into a recording electrode or connected to it via a conductive gel to complete the circuit.[9]

  • Stimulus Preparation: A solution of this compound is prepared in a high-purity solvent (e.g., hexane or paraffin oil) at various concentrations (e.g., 1 ng/µL to 100 µg/µL). A small volume (e.g., 10 µL) is applied to a filter paper strip, and the solvent is allowed to evaporate.

  • Air Delivery System: The antenna is positioned within a humidified, purified air stream flowing at a constant rate (e.g., 0.5 L/min).

  • Stimulus Delivery: The filter paper with the test compound is placed inside a Pasteur pipette. The tip of the pipette is inserted into a hole in the main air tube, and a puff of air (e.g., 200 ms duration) is injected through the pipette, carrying the odorant over the antenna.

  • Data Recording: The voltage change (depolarization) across the antenna is amplified, filtered, and recorded using specialized software. The amplitude of the EAG response (in millivolts) is measured. A solvent blank and a known pheromone (positive control) are used for comparison.[10]

Wind Tunnel Bioassay

A wind tunnel provides a semi-naturalistic environment to study an insect's flight behavior in response to an odor plume. This assay is critical for determining if a compound elicits a behavioral response, such as upwind flight and source location.[11][12]

Methodology:

  • Tunnel Setup: A glass or Plexiglas wind tunnel is used with a controlled, laminar airflow (e.g., 30-50 cm/s).[11][13] Lighting conditions are set to mimic the insect's natural period of activity (e.g., scotopic conditions for nocturnal moths).

  • Pheromone Source: A rubber septum or filter paper is loaded with a precise amount of synthetic this compound (e.g., 100 ng) and placed upwind in the tunnel.

  • Insect Acclimation and Release: Male moths, conditioned to the appropriate light/dark cycle, are placed individually on a release platform at the downwind end of the tunnel. They are allowed to acclimate for several minutes.

  • Behavioral Observation: The flight path of the insect is recorded using a camera. A series of key behaviors are scored for each insect over a set period (e.g., 3 minutes).[14]

    • Taking Flight (TF): The insect initiates flight.

    • Orientation Flight (OR): The insect flies upwind in a zigzagging pattern within the odor plume.

    • Halfway Upwind (HW): The insect successfully flies past the midpoint of the tunnel.

    • Source Approach (APP): The insect flies within a defined radius of the pheromone source (e.g., 10 cm).

    • Source Landing (LA): The insect lands on or very near the pheromone source.[14][15]

  • Data Analysis: The percentage of insects exhibiting each behavior is calculated. Results are compared against a solvent control and a positive control (a known pheromone). Statistical analysis (e.g., Chi-squared test) is used to determine significant differences in response rates.[15]

Field Trapping Experiments

The definitive test of a compound's activity as a long-range attractant is its ability to lure insects to traps in their natural environment.[16]

Methodology:

  • Lure Preparation: Lures are prepared by loading rubber septa or polyethylene vials with a specific dose of this compound (e.g., ranging from 10 µg to 10 mg). A control lure containing only the solvent is also prepared.

  • Trap Selection and Placement: Common pheromone traps (e.g., delta traps or wing traps with a sticky liner) are used.[17] Traps are deployed in the field in a randomized block design with a significant distance between traps (e.g., >50 meters) to avoid interference. Trap height and position relative to host plants are optimized based on the target insect's biology.[17]

  • Experimental Period: Traps are left in the field for a set period (e.g., 7 days), after which the number of captured target insects in each trap is counted. The lures and sticky liners are then replaced, and the trap positions are re-randomized to account for location-based variability.

  • Data Analysis: The mean number of insects captured per trap per day is calculated for each treatment. The data are statistically analyzed (e.g., using ANOVA followed by a post-hoc test) to determine if traps baited with this compound captured significantly more insects than the control traps.[18]

Visualization of Workflows and Pathways

To clarify the relationships between these experimental procedures and the underlying biological processes, the following diagrams are provided.

Pheromone_Evaluation_Workflow start Hypothesized Pheromone (this compound) synthesis Chemical Synthesis & Purification start->synthesis eag Electrophysiological Screening (EAG) synthesis->eag Test Compound behavior Behavioral Assay (Wind Tunnel) eag->behavior Positive Response no_response No Significant Antennal Response eag->no_response Negative Response field Field Validation (Trapping Studies) behavior->field Positive Response no_attraction No Behavioral Attraction behavior->no_attraction Negative Response no_capture No Field Attraction field->no_capture No Significant Capture success Confirmed Pheromone Component field->success Significant Trap Capture stop Re-evaluate Hypothesis no_response->stop no_attraction->stop no_capture->stop Pheromone_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane PBP Pheromone Binding Protein Pheromone_PBP This compound-PBP Complex PBP->Pheromone_PBP OR Olfactory Receptor (OR) Pheromone_PBP->OR Activates IonChannel Ion Channel Opening OR->IonChannel Depolarization Neuron Depolarization (Signal Transduction) IonChannel->Depolarization Pheromone This compound (in air) Pheromone->PBP Binds

References

Stability and Degradation Pathways of (E)-5-Tetradecene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-5-Tetradecene is a long-chain, unsaturated hydrocarbon with a single double bond located at the fifth carbon position.[1][2][3][4] Its chemical structure, characterized by the presence of this reactive double bond, makes it susceptible to various degradation pathways, including oxidation, and to a lesser extent, photolysis. Due to its nonpolar nature and long alkyl chain, it is practically insoluble in water, rendering hydrolytic degradation largely insignificant under normal environmental conditions. This guide provides a comprehensive overview of the stability and potential degradation pathways of this compound, offering detailed experimental protocols for stability assessment and visualization of key degradation mechanisms.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C14H28[1][2][3][4]
Molecular Weight 196.37 g/mol [1][2][3][4]
CAS Number 41446-66-6[2][3][4]
Appearance Colorless liquid[1]
Boiling Point ~250 °C (Estimated)[1]
Density ~0.8 g/cm³ at 20 °C (Estimated)[1]
Water Solubility Insoluble[5]

Stability Profile

The stability of this compound is primarily influenced by its susceptibility to oxidation at the carbon-carbon double bond. As a trans-alkene, it is thermodynamically more stable than its cis-isomer, (Z)-5-tetradecene, due to reduced steric hindrance. The stability of alkenes also generally increases with the degree of substitution at the double bond.

Degradation Pathways

The principal degradation pathways for this compound are oxidative cleavage of the double bond. Hydrolysis is not a significant degradation pathway due to the compound's insolubility in water. Photolytic degradation can occur but typically requires the presence of photosensitizers or high-energy UV light.

Oxidative Degradation

Oxidative degradation is the most significant pathway for the breakdown of this compound. The primary mechanisms involve reaction with ozone (ozonolysis) and strong oxidizing agents like potassium permanganate.

1. Ozonolysis:

Ozonolysis involves the reaction of this compound with ozone, leading to the cleavage of the carbon-carbon double bond. This reaction proceeds through the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide.[6] The ozonide can then be worked up under reductive or oxidative conditions to yield different products.

  • Reductive Work-up: Treatment of the ozonide with a reducing agent, such as zinc dust or dimethyl sulfide, will yield two aldehydes: pentanal and nonanal .[6][7]

  • Oxidative Work-up: Treatment of the ozonide with an oxidizing agent, such as hydrogen peroxide, will yield two carboxylic acids: pentanoic acid and nonanoic acid .[7][8]

2. Oxidation with Potassium Permanganate (KMnO4):

Reaction with potassium permanganate under different conditions can lead to either diol formation or oxidative cleavage.

  • Cold, Dilute KMnO4: Under mild conditions, this compound can be oxidized to a diol, (5R,6S)-tetradecane-5,6-diol .

  • Hot, Acidic/Basic KMnO4: Under harsh conditions, the double bond is cleaved, leading to the formation of carboxylic acids. Similar to oxidative ozonolysis, the products are pentanoic acid and nonanoic acid .[9][10]

Caption: Predicted oxidative degradation pathways of this compound.

Photolytic Degradation

Direct photolysis of this compound is expected to be slow as simple alkenes do not strongly absorb UV-Vis light in the solar spectrum. However, photodegradation can be initiated in the presence of photosensitizers, which can lead to the formation of radical species and subsequent oxidation. The specific products of photolytic degradation are diverse and depend on the reaction conditions, but would likely involve oxidation at or adjacent to the double bond.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound.

Oxidative Stability Testing (Ozonolysis)

Objective: To determine the oxidative degradation products of this compound upon reaction with ozone.

Materials:

  • This compound

  • Methanol (CH3OH), analytical grade

  • Ozone generator

  • Dry ice/acetone bath

  • Round-bottom flask with a gas inlet tube

  • Magnetic stirrer

  • Reducing agent (e.g., Zinc dust or Dimethyl sulfide) or Oxidizing agent (e.g., 30% Hydrogen peroxide)

  • Apparatus for extraction (separatory funnel)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

  • Dissolve a known amount of this compound in methanol in a round-bottom flask and cool the solution to -78 °C using a dry ice/acetone bath.[6]

  • Bubble ozone gas from the ozone generator through the solution with stirring. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone.[6]

  • Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen) to remove excess ozone.

  • For Reductive Work-up: Add zinc dust and a small amount of acetic acid to the reaction mixture and allow it to stir at room temperature.

  • For Oxidative Work-up: Add hydrogen peroxide to the reaction mixture and stir.

  • After the work-up is complete, extract the products with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent using a rotary evaporator.

  • Analyze the resulting residue by GC-MS to identify the degradation products (pentanal/nonanal for reductive work-up, pentanoic acid/nonanoic acid for oxidative work-up).[11][12]

OzonolysisWorkflow start Dissolve this compound in Methanol (-78 °C) ozone Bubble O3 through solution start->ozone purge Purge with N2 ozone->purge workup Work-up purge->workup reductive Reductive (Zn/H2O) workup->reductive Reductive oxidative Oxidative (H2O2) workup->oxidative Oxidative extract Extract with organic solvent reductive->extract oxidative->extract dry Dry and concentrate extract->dry analyze Analyze by GC-MS dry->analyze

Caption: Experimental workflow for the ozonolysis of this compound.

Hydrolytic Stability Testing

Objective: To assess the hydrolytic stability of this compound. Given its insolubility, a dispersion or emulsion-based method is required. This protocol is adapted from OECD Guideline 111.[13]

Materials:

  • This compound

  • Sterile aqueous buffer solutions (pH 4, 7, and 9)

  • A suitable co-solvent (e.g., acetonitrile) to aid dispersion, used at a minimal concentration (<1%)

  • Constant temperature bath or incubator (e.g., 25 °C and 50 °C)

  • Sealed, sterile test vessels (e.g., amber glass vials with PTFE-lined caps)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Procedure:

  • Prepare solutions of this compound in the buffer solutions. Due to its insolubility, a stable dispersion or emulsion should be created using vigorous stirring or sonication, potentially with a minimal amount of a co-solvent. The final concentration should be below the limit of solubility.

  • Fill the test vessels with the prepared solutions, ensuring minimal headspace.

  • Incubate the vessels in the dark at a constant temperature (e.g., 25 °C). A higher temperature (e.g., 50 °C) can be used for accelerated testing.

  • At specified time intervals (e.g., 0, 7, 14, 21, and 28 days), withdraw samples for analysis.

  • Extract the this compound from the aqueous matrix using a suitable organic solvent.

  • Analyze the concentration of this compound in the extracts by HPLC or GC.

  • The rate of hydrolysis is determined by plotting the concentration of this compound versus time. Due to its structure and insolubility, significant hydrolysis is not expected.

HydrolysisWorkflow start Prepare dispersion of this compound in buffers (pH 4, 7, 9) incubate Incubate in dark at constant temperature start->incubate sample Sample at time intervals incubate->sample extract Extract with organic solvent sample->extract analyze Analyze by HPLC or GC extract->analyze determine_rate Determine rate of hydrolysis analyze->determine_rate

Caption: Experimental workflow for hydrolytic stability testing.

Photostability Testing

Objective: To evaluate the stability of this compound when exposed to light. This protocol is based on the ICH Q1B guideline.[14][15][16][17]

Materials:

  • This compound

  • A suitable solvent that is transparent to the light source (e.g., cyclohexane)

  • Chemically inert and transparent containers (e.g., quartz cells)

  • A photostability chamber equipped with a light source that provides a combination of visible and UVA light (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps)

  • Dark control samples wrapped in aluminum foil

  • HPLC or GC system for analysis

Procedure:

  • Prepare a solution of this compound in the chosen solvent.

  • Place the solution in the transparent containers. Prepare identical "dark control" samples by wrapping the containers in aluminum foil.

  • Expose the samples in the photostability chamber to a specified light intensity for a defined duration. The ICH guideline suggests a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[16]

  • Place the dark control samples in the same chamber to be exposed to the same temperature and humidity conditions but protected from light.

  • At the end of the exposure period, analyze both the exposed and dark control samples by HPLC or GC.

  • Compare the chromatograms of the exposed and dark control samples. The appearance of new peaks or a decrease in the peak area of this compound in the exposed sample compared to the dark control indicates photodegradation.

PhotostabilityWorkflow start Prepare solution of this compound in a transparent solvent expose Expose to light in photostability chamber start->expose dark_control Incubate dark control samples start->dark_control analyze_exposed Analyze exposed sample by HPLC/GC expose->analyze_exposed analyze_dark Analyze dark control by HPLC/GC dark_control->analyze_dark compare Compare results analyze_exposed->compare analyze_dark->compare assess Assess photodegradation compare->assess

Caption: Experimental workflow for photostability testing.

Conclusion

This compound is a relatively stable molecule, with its primary route of degradation being oxidation at the carbon-carbon double bond. Ozonolysis and reaction with strong oxidizing agents lead to predictable cleavage products, namely aldehydes and carboxylic acids. Hydrolysis is not a significant degradation pathway due to its low water solubility. While direct photolysis is unlikely, photodegradation can occur in the presence of photosensitizers. The experimental protocols provided in this guide offer a framework for the comprehensive assessment of the stability of this compound, which is crucial for its application in research and development. The lack of specific quantitative stability data in the literature highlights the importance of conducting such experimental evaluations to fully characterize this compound.

References

An In-depth Technical Guide to the Safe Handling of (E)-5-Tetradecene

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals, providing comprehensive safety and handling information for (E)-5-Tetradecene. The following sections detail the chemical and physical properties, hazard identification, handling and storage protocols, emergency procedures, and waste disposal of this compound.

Chemical and Physical Properties

This compound is a long-chain alkene. While specific data for this isomer can be limited, the following table summarizes its known properties, supplemented with data from its close isomer, 1-tetradecene, for a more complete safety profile.

PropertyValueSource
Molecular Formula C₁₄H₂₈[1][2][3]
Molecular Weight 196.37 g/mol [1][2][3]
CAS Number 41446-66-6[1][2][3]
Appearance Colorless liquid[1][4]
Boiling Point ~250 °C[1]
Melting Point ~ -12 °C / 10.4 °F (for 1-Tetradecene)[4]
Density ~ 0.8 g/cm³ at 20 °C[1]
Flash Point 115 °C / 239 °F (for 1-Tetradecene)[4]
Autoignition Temperature 235 °C / 455 °F (for 1-Tetradecene)[4]
Solubility Insoluble in water; Soluble in organic solvents.[1][5]
Vapor Pressure 23 hPa @ 20 °C (for 1-Tetradecene)[4]

Hazard Identification and Risk Assessment

This compound is classified as a combustible liquid and poses an aspiration hazard if swallowed.[4][5][6] Repeated or prolonged skin contact may cause dryness or cracking.[4] A thorough risk assessment should be conducted before handling this chemical.[7][8][9][10]

Risk Assessment Workflow

cluster_0 Risk Assessment Process A Identify Hazards (Physical, Health, Environmental) B Evaluate Risks (Likelihood and Severity) A->B C Implement Control Measures (PPE, Engineering Controls, SOPs) B->C D Review and Refine (Monitor Effectiveness, Update as Needed) C->D D->A cluster_1 Standard Handling Workflow A Review SDS and SOPs B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C D Dispense and Use Chemical C->D E Securely Close Container D->E F Store Properly E->F G Clean Work Area F->G H Remove and Dispose of PPE G->H cluster_2 Spill Response Workflow A Spill Occurs B Alert Personnel and Evacuate if Necessary A->B C Remove Ignition Sources B->C D Don Appropriate PPE C->D E Contain Spill with Absorbent Material D->E F Collect and Bag Contaminated Material E->F G Decontaminate Spill Area F->G H Dispose of Waste as Hazardous G->H

References

Methodological & Application

Synthesis of (E)-5-Tetradecene via Wittig Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (E)-5-tetradecene, an alkene of interest in various research and development applications. The synthesis is achieved through an E-selective Wittig reaction, a cornerstone of modern organic synthesis for the stereocontrolled formation of carbon-carbon double bonds. This application note outlines the reaction mechanism, provides a step-by-step experimental protocol, and presents the expected quantitative data. A workflow diagram is included for clear visualization of the synthetic process.

Introduction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides (Wittig reagents).[1] A key advantage of this reaction is the precise control over the location of the newly formed double bond.[2] The stereochemical outcome of the Wittig reaction, yielding either the (E) or (Z)-alkene, is influenced by the nature of the ylide. Stabilized ylides, typically containing electron-withdrawing groups, generally favor the formation of (E)-alkenes.[1] Conversely, non-stabilized ylides, such as those with simple alkyl substituents, tend to produce (Z)-alkenes.

To achieve high (E)-selectivity with non-stabilized ylides, modifications to the standard Wittig protocol are necessary. The Schlosser modification is a well-established method for selectively synthesizing (E)-alkenes from non-stabilized ylides.[3][4] This procedure involves the in-situ generation of a β-oxido ylide intermediate, which, through a series of steps, leads to the thermodynamically more stable (E)-alkene.

This protocol details the synthesis of this compound from nonanal and the non-stabilized ylide derived from pentyltriphenylphosphonium bromide, employing an E-selective Wittig reaction protocol.

Data Presentation

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Yield (%)E/Z Ratio
NonanalC₉H₁₈O142.241.0--
Pentyltriphenylphosphonium BromideC₂₃H₂₆BrP429.331.1--
This compoundC₁₄H₂₈196.37->85>95:5

Note: The yield and E/Z ratio are based on typical results for E-selective Wittig reactions of aliphatic aldehydes with non-stabilized ylides under optimized conditions. Actual results may vary.

Experimental Protocol

This protocol is adapted from established E-selective Wittig reaction procedures.

Materials:

  • Pentyltriphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

  • Nonanal

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Septa

  • Argon or Nitrogen gas supply with manifold

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer and/or GC-MS for product characterization and determination of E/Z ratio

Procedure:

Part 1: Preparation of the Pentylide (Wittig Reagent)

  • To a dry, argon-purged round-bottom flask equipped with a magnetic stir bar and a septum, add pentyltriphenylphosphonium bromide (1.1 mmol).

  • Add anhydrous THF (5 mL) via syringe to dissolve the phosphonium salt.

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 mmol) dropwise via syringe to the stirred suspension. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.

  • Allow the solution to stir at -78 °C for 30 minutes.

Part 2: Wittig Reaction

  • In a separate dry, argon-purged round-bottom flask, dissolve nonanal (1.0 mmol) in anhydrous THF (2 mL).

  • Cool the nonanal solution to -78 °C.

  • Slowly transfer the nonanal solution via cannula or syringe to the flask containing the pre-formed ylide at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

Part 3: E-Selective Protocol (Schlosser-type conditions)

This part of the protocol is crucial for achieving high E-selectivity with a non-stabilized ylide.

  • After the initial 1-hour reaction time, slowly add a second equivalent of n-butyllithium (1.0 mmol) to the reaction mixture at -78 °C.

  • Stir the mixture for an additional 30 minutes at -78 °C.

  • Slowly add tert-butanol (1.1 mmol) to the reaction mixture at -78 °C to protonate the intermediate.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

Part 4: Work-up and Purification

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product will contain this compound and triphenylphosphine oxide. Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to isolate the desired this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and determine the E/Z ratio by analyzing the integration of the vinylic proton signals in the ¹H NMR spectrum.

Mandatory Visualization

Wittig_Synthesis_Workflow cluster_ylide_prep Part 1: Ylide Preparation cluster_wittig_reaction Part 2 & 3: Wittig Reaction & E-Selection cluster_workup Part 4: Work-up & Purification Phosphonium_Salt Pentyltriphenylphosphonium Bromide in THF Ylide Pentylide (Wittig Reagent) Phosphonium_Salt->Ylide -78 °C nBuLi1 n-BuLi nBuLi1->Phosphonium_Salt Betaine Betaine Intermediate Ylide->Betaine -78 °C Nonanal Nonanal in THF Nonanal->Betaine Oxido_Ylide β-Oxido Ylide Betaine->Oxido_Ylide -78 °C Protonation Protonation (t-BuOH) Oxido_Ylide->Protonation E_Alkene_pre (E)-Alkene Precursor Protonation->E_Alkene_pre Quench Quench (NH4Cl) E_Alkene_pre->Quench nBuLi2 n-BuLi nBuLi2->Betaine Extraction Extraction (Et2O) Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

References

Application Notes and Protocols: Synthesis of (E)-5-Tetradecene via Dehydrohalogenation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (E)-5-Tetradecene, a long-chain alkene with potential applications in organic synthesis and as a building block in the development of novel chemical entities. The described method utilizes a stereoselective dehydrohalogenation of a 5-halotetradecane precursor via an E2 elimination mechanism. The protocol emphasizes reaction conditions that favor the formation of the thermodynamically more stable (E)-isomer.

Introduction

Dehydrohalogenation is a fundamental and widely employed method for the synthesis of alkenes from alkyl halides.[1][2][3][4][5] The reaction involves the elimination of a hydrogen and a halogen atom from adjacent carbons of an alkyl halide, typically facilitated by a strong base. The stereochemical and regiochemical outcomes of the dehydrohalogenation are highly dependent on the reaction conditions, including the nature of the substrate, the base, the solvent, and the temperature.

For the synthesis of this compound, a secondary alkyl halide such as 5-bromotetradecane or 5-chlorotetradecane serves as the starting material. The elimination reaction proceeds via a bimolecular (E2) mechanism, which is a concerted, one-step process.[1] The stereoselectivity of the E2 reaction is dictated by the anti-periplanar geometry of the departing hydrogen and halide in the transition state. To achieve a high yield of the desired (E)-isomer, it is crucial to select appropriate reagents and conditions that favor this stereochemical pathway.

Reaction Principle and Stereoselectivity

The dehydrohalogenation of 5-halotetradecane can theoretically yield a mixture of regioisomers (4-tetradecene and 5-tetradecene) and stereoisomers ((E)- and (Z)-5-tetradecene). According to Zaitsev's rule, elimination reactions tend to favor the formation of the more substituted, and thus more stable, alkene. In this case, 5-tetradecene is the Zaitsev product.

The stereochemical outcome is controlled by the conformation of the substrate during the E2 elimination. The anti-periplanar arrangement of the hydrogen and the leaving group is required for the efficient overlap of orbitals in the transition state, leading to the formation of the pi bond. By carefully selecting the base and solvent, the equilibrium of substrate conformations can be influenced to favor the transition state that leads to the (E)-alkene. The use of a strong, sterically hindered base in a polar aprotic solvent can enhance the stereoselectivity towards the (E)-isomer.

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound from 5-bromotetradecane using potassium tert-butoxide as the base in dimethyl sulfoxide (DMSO).

Materials:

  • 5-Bromotetradecane

  • Potassium tert-butoxide (KOtBu)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for distillation under reduced pressure

Procedure:

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-bromotetradecane (1.0 eq) in anhydrous DMSO.

  • Addition of Base: While stirring, add potassium tert-butoxide (1.5 eq) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous phase with diethyl ether (3 x volumes).

  • Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.

Data Presentation

The following table summarizes representative quantitative data for the dehydrohalogenation synthesis of this compound based on typical outcomes for similar E2 elimination reactions.

ParameterValue
Starting Material 5-Bromotetradecane
Base Potassium tert-butoxide
Solvent DMSO
Reaction Temperature 50-60 °C
Reaction Time 4-6 hours
Yield 80-90%
(E)/(Z) Isomer Ratio >95:5
Boiling Point of Product approx. 110-112 °C at 15 mmHg

Visualizations

Diagram 1: Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve 5-Bromotetradecane in anhydrous DMSO B Add Potassium tert-butoxide A->B C Heat to 50-60 °C for 4-6 hours B->C D Aqueous Work-up C->D E Extraction with Diethyl Ether D->E F Washing and Drying E->F G Concentration F->G H Vacuum Distillation G->H I I H->I Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

Diagram 2: Dehydrohalogenation Mechanism

G cluster_0 E2 Elimination Mechanism cluster_1 Key Features start 5-Bromotetradecane ts [Transition State] start->ts KOtBu, DMSO end This compound ts->end base Strong, Bulky Base (KOtBu) base->ts solvent Polar Aprotic Solvent (DMSO) solvent->ts stereochem Anti-periplanar Transition State stereochem->ts

Caption: Key factors influencing the E2 dehydrohalogenation for (E)-alkene synthesis.

Conclusion

The dehydrohalogenation of 5-halotetradecanes using a strong, sterically hindered base in a polar aprotic solvent provides an effective method for the stereoselective synthesis of this compound. The E2 mechanism, proceeding through an anti-periplanar transition state, ensures high stereoselectivity for the desired (E)-isomer. This protocol offers a reliable and scalable approach for obtaining this compound for further applications in research and development.

References

Application Notes and Protocols: (E)-5-Tetradecene as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(E)-5-Tetradecene is a linear alkene that serves as a versatile precursor and intermediate in various organic syntheses.[1] Its C14 hydrocarbon chain and the specific location of the E-configured double bond make it a valuable starting material for the synthesis of more complex molecules, including high-value products like insect pheromones.[1][2][3][4] The reactivity of the double bond allows for a range of chemical transformations, including olefin metathesis, epoxidation, and oxidative cleavage, providing access to a variety of functionalized products.[1] These application notes provide detailed protocols for key synthetic transformations using this compound as a starting material.

Olefin Cross-Metathesis for Carbon Chain Elongation

Application Note: Olefin metathesis is a powerful reaction that redistributes alkene fragments by breaking and reforming carbon-carbon double bonds, catalyzed by metal complexes such as those containing ruthenium or molybdenum.[1][5] Cross-metathesis (CM) with this compound allows for the modification and elongation of its carbon skeleton. This technique is particularly advantageous for the synthesis of insect pheromones and other long-chain alkenes, offering efficient routes that can be more direct than traditional methods like Wittig reactions or Lindlar hydrogenations.[6] By choosing an appropriate olefin partner, specific chain lengths and functionalities can be introduced.

Experimental Protocol: Cross-Metathesis of this compound with a Terminal Alkene

This protocol describes a representative cross-metathesis reaction between this compound and 1-hexene to produce (E)-5-dodecene and (E)-9-hexadecene, using a Grubbs-type catalyst.

Quantitative Data Summary

StepReagent/MaterialQuantity (for 1 mmol scale)Molar Eq.ConditionsNotes
1This compound196 mg1.0-Ensure substrate is pure and dry.
21-Hexene126 mg (0.18 mL)1.5-Use of excess terminal alkene can favor the desired cross-product.
3Grubbs Catalyst™ (2nd Gen)8.5 mg0.01 (1 mol%)-Catalyst is air-sensitive; handle under inert atmosphere.
4Dichloromethane (DCM)10 mL-Dry, degassedSolvent choice can influence reaction efficiency.
5Ethyl Vinyl Ether~0.2 mL-Room Temp, 30 minUsed to quench the catalyst.
6Silica GelAs needed--For purification via column chromatography.

Methodology:

  • In a glovebox or under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 196 mg) and dry, degassed dichloromethane (10 mL) to an oven-dried flask equipped with a magnetic stir bar.

  • Add 1-hexene (1.5 mmol, 126 mg) to the solution.

  • Add the Grubbs Catalyst™ (2nd Generation) (0.01 mmol, 8.5 mg) to the flask.

  • Seal the flask and stir the reaction mixture at room temperature (or gentle heat, e.g., 40 °C) for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Purify the resulting mixture of alkenes by silica gel column chromatography to isolate the desired products.

Workflow Diagram: Olefin Cross-Metathesis

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products A This compound E Mix & Stir (Inert Atmosphere, RT, 4-12h) A->E B 1-Hexene B->E C Grubbs Catalyst C->E D Dry DCM D->E F Quench (Ethyl Vinyl Ether) E->F G Solvent Removal F->G H Column Chromatography G->H I (E)-5-Dodecene H->I J (E)-9-Hexadecene H->J

Caption: Workflow for Olefin Cross-Metathesis of this compound.

Epoxidation of the Alkene Backbone

Application Note: Epoxides are highly valuable synthetic intermediates due to the reactivity of the three-membered ring, which can undergo ring-opening reactions with a wide range of nucleophiles. The epoxidation of this compound yields (E)-5,6-epoxytetradecane. This transformation introduces a versatile functional group that can be further elaborated into diols, amino alcohols, and other complex structures. Common epoxidizing agents include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). Catalytic methods using hydrogen peroxide are also widely employed.[7]

Experimental Protocol: Epoxidation using m-CPBA

This protocol outlines the synthesis of (E)-5,6-epoxytetradecane from this compound.

Quantitative Data Summary

StepReagent/MaterialQuantity (for 1 mmol scale)Molar Eq.ConditionsNotes
1This compound196 mg1.0-Substrate should be free of impurities.
2m-CPBA (~77%)248 mg1.1-Peroxy acids can be explosive; handle with care.
3Dichloromethane (DCM)10 mL-0 °C to Room TempAnhydrous solvent is preferred.
4Sat. aq. NaHCO₃ soln.~15 mL--To neutralize excess m-CPBA and the m-CBA byproduct.
5Anhydrous MgSO₄ or Na₂SO₄As needed--For drying the organic layer.

Methodology:

  • Dissolve this compound (1.0 mmol, 196 mg) in dichloromethane (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • In a separate container, dissolve m-CPBA (1.1 mmol, ~248 mg of 77% purity) in a small amount of DCM.

  • Add the m-CPBA solution dropwise to the stirred alkene solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with additional DCM (10 mL).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude epoxide can be purified by silica gel chromatography if necessary.

Workflow Diagram: Alkene Epoxidation

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_product Product A This compound in DCM C Combine at 0 °C A->C B m-CPBA Solution B->C D Stir at RT (2-4h) C->D E Aqueous Wash (NaHCO₃) D->E F Dry (MgSO₄) E->F G Solvent Removal F->G H (E)-5,6-Epoxytetradecane G->H

Caption: Workflow for the Epoxidation of this compound using m-CPBA.

Ozonolysis for Oxidative Cleavage

Application Note: Ozonolysis is a powerful method for the oxidative cleavage of alkenes, breaking the double bond to form two carbonyl-containing fragments.[8] When this compound is subjected to ozonolysis followed by a reductive workup (e.g., with zinc or dimethyl sulfide), it cleaves into two aldehydes: pentanal (valeraldehyde) and nonanal. These aldehydes are valuable building blocks themselves. Nonanal, in particular, is a key intermediate in the synthesis of the housefly sex pheromone, (Z)-9-tricosene.[2]

Experimental Protocol: Ozonolysis with Reductive Workup

This protocol details the cleavage of this compound to yield pentanal and nonanal.

Quantitative Data Summary

StepReagent/MaterialQuantity (for 1 mmol scale)Molar Eq.ConditionsNotes
1This compound196 mg1.0--
2Dichloromethane (DCM)15 mL--78 °CMust be dry. Methanol can also be used as a co-solvent.
3Ozone (O₃)~1.1 mmol1.1-78 °CBubbled through solution until a blue color persists.
4Nitrogen or Argon---78 °CTo purge excess ozone.
5Dimethyl Sulfide (DMS)0.15 mL (~2.0 mmol)2.0-78 °C to Room TempReductive quenching agent. Zinc dust and acetic acid is an alternative.

Methodology:

  • Dissolve this compound (1.0 mmol, 196 mg) in dichloromethane (15 mL) in a three-neck flask equipped with a gas inlet tube and an outlet bubbler.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas (generated by an ozone generator) through the solution. The reaction is typically complete when the solution turns a persistent pale blue color, indicating an excess of ozone.

  • Stop the ozone flow and bubble dry nitrogen or argon through the solution for 10-15 minutes to remove all excess ozone.

  • While the solution is still at -78 °C, add dimethyl sulfide (2.0 mmol, 0.15 mL) dropwise.

  • Remove the cooling bath and allow the mixture to warm slowly to room temperature, stirring overnight.

  • Wash the reaction mixture with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain the crude aldehyde mixture.

  • The aldehydes (pentanal and nonanal) can be separated by fractional distillation or used as a mixture in subsequent steps.

Workflow Diagram: Ozonolysis of this compound

G cluster_ozonolysis Ozonolysis Reaction cluster_workup Reductive Workup cluster_products Products A This compound in DCM B Bubble O₃ at -78 °C A->B C Purge with N₂ B->C D Add DMS at -78 °C C->D E Warm to RT, Stir D->E F Aqueous Extraction E->F G Pentanal F->G H Nonanal F->H

Caption: Workflow for the Ozonolysis of this compound.

Application in Pheromone Synthesis: (Z)-9-Tricosene (Muscalure)

Application Note: (Z)-9-Tricosene, also known as muscalure, is the primary sex pheromone of the female housefly (Musca domestica) and is used commercially in traps to control fly populations.[4][9] A key precursor for its synthesis is nonanal. As demonstrated in the ozonolysis protocol, this compound is an excellent starting material for producing nonanal. The nonanal can then be subjected to a Z-selective Wittig reaction with a C14-ylide to construct the full C23 carbon chain with the required (Z)-alkene geometry.[2][3]

Experimental Protocol: Two-Step Synthesis of (Z)-9-Tricosene

This protocol outlines the synthesis of the pheromone starting from the nonanal obtained via ozonolysis of this compound.

Part A: Ozonolysis (as described in Protocol 3)

  • Follow the ozonolysis protocol to generate nonanal from this compound. Purify the nonanal via distillation before proceeding.

Part B: Wittig Reaction

Quantitative Data Summary

StepReagent/MaterialQuantity (for 1 mmol scale)Molar Eq.ConditionsNotes
1n-Tetradecyltriphenylphosphonium Bromide584 mg1.1-Must be thoroughly dried before use.
2Sodium bis(trimethylsilyl)amide (NaHMDS)1.1 mL (1.0 M in THF)1.1-78 °C to 0 °CStrong, non-nucleophilic base for ylide generation.
3Tetrahydrofuran (THF)15 mL--Anhydrous and inhibitor-free.
4Nonanal142 mg1.0-78 °CAdd dropwise to the ylide solution.

Methodology:

  • Ylide Generation: Under an inert atmosphere, suspend n-tetradecyltriphenylphosphonium bromide (1.1 mmol, 584 mg) in anhydrous THF (10 mL) in a flask and cool to -78 °C.

  • Slowly add NaHMDS solution (1.1 mmol, 1.1 mL of 1.0 M solution in THF) via syringe. The solution should turn a deep orange/red color, indicating ylide formation.

  • Allow the mixture to warm to 0 °C and stir for 1 hour.

  • Wittig Reaction: Cool the ylide solution back down to -78 °C.

  • Dissolve nonanal (1.0 mmol, 142 mg, from Part A) in anhydrous THF (5 mL) and add it dropwise to the ylide solution.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extract the product with hexane or diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by passing it through a short plug of silica gel (eluting with hexane) to remove triphenylphosphine oxide, followed by column chromatography for high purity (Z)-9-tricosene.

Logical Relationship Diagram: Pheromone Synthesis

G A This compound B Ozonolysis (Protocol 3) A->B C Nonanal B->C G Wittig Reaction C->G D n-Tetradecyl- triphenylphosphonium Bromide F Ylide Formation D->F E Base (NaHMDS) E->F F->G H (Z)-9-Tricosene (Muscalure) G->H

Caption: Multi-step synthesis of (Z)-9-Tricosene from this compound.

References

Application Notes and Protocols: (E)-5-Tetradecene in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-5-Tetradecene, a 14-carbon linear alkene, serves as a versatile building block in organic synthesis. Its defined stereochemistry and the reactivity of its internal double bond make it a valuable precursor for the construction of complex molecular architectures, including natural products and their analogs. This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations.

Cross-Metathesis for Carbon-Carbon Bond Formation

Olefin cross-metathesis is a powerful strategy for the efficient formation of new carbon-carbon double bonds.[1][2] this compound can be employed as a partner in cross-metathesis reactions to introduce a C14 alkyl chain into a target molecule. The reaction involves the intermolecular exchange of alkylidene fragments between two different olefins, catalyzed by transition metal complexes, typically containing ruthenium.[3][4] The stereochemistry of the resulting double bond is often influenced by the catalyst and reaction conditions.

Application:

Synthesis of long-chain functionalized alkenes, which are precursors to bioactive lipids, polymers, and other complex natural products.[5][6][7][8]

Experimental Protocol: General Procedure for Cross-Metathesis of this compound with a Functionalized Olefin

This protocol describes a general procedure for the cross-metathesis of this compound with a generic functionalized terminal olefin (e.g., an acrylate or an allyl alcohol derivative).

Materials:

  • This compound

  • Functionalized terminal olefin (e.g., methyl acrylate)

  • Grubbs' 2nd Generation Catalyst

  • Anhydrous dichloromethane (DCM) or toluene

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the functionalized terminal olefin (1.2 eq.) in anhydrous solvent (to a concentration of 0.1-0.2 M).

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add the Grubbs' 2nd Generation Catalyst (1-5 mol%) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 40-50 °C. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired cross-metathesis product.

Quantitative Data Summary:
CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Typical Yield (%)E/Z Selectivity
Grubbs' 2nd Gen.1-5DCM25-402-1260-85Varies
Hoveyda-Grubbs' 2nd Gen.1-5Toluene25-804-2465-90Varies

Note: Yields and selectivity are highly dependent on the specific substrates used.

Workflow Diagram:

Cross_Metathesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Dissolve this compound and functionalized olefin in anhydrous solvent degas Degas solution with inert gas start->degas add_catalyst Add Grubbs' 2nd Gen. Catalyst degas->add_catalyst react Stir at appropriate temperature add_catalyst->react monitor Monitor reaction by TLC/GC-MS react->monitor quench Quench with ethyl vinyl ether monitor->quench concentrate Concentrate under reduced pressure quench->concentrate purify Purify by column chromatography concentrate->purify product Cross-Metathesis Product purify->product

Caption: Workflow for a typical cross-metathesis reaction.

Synthesis of Insect Pheromone Analogs

Many insect pheromones are long-chain unsaturated compounds, including alkenes, epoxides, alcohols, and acetates.[9][10] The C14 backbone of this compound makes it an attractive starting material for the synthesis of certain pheromone components or their structural analogs for use in pest management.[11][12]

Application:

Stereoselective synthesis of insect pheromones and their analogs. A key transformation in this context is the epoxidation of the double bond.

Experimental Protocol: Epoxidation of this compound

This protocol outlines the synthesis of (E)-5,6-epoxytetradecane, a potential pheromone analog, from this compound using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq.) in DCM in an ice bath.

  • Add m-CPBA (1.5 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (E)-5,6-epoxytetradecane.

Quantitative Data Summary:
ReagentEquivalentsSolventTemperature (°C)Time (h)Typical Yield (%)
m-CPBA1.5DCM0 to 254-685-95

Synthetic Pathway Diagram:

Pheromone_Synthesis_Pathway start This compound product (E)-5,6-Epoxytetradecane (Pheromone Analog) start->product Epoxidation reagent m-CPBA, DCM Stereoselective_Pathways cluster_dihydroxylation Sharpless Asymmetric Dihydroxylation cluster_epoxidation Asymmetric Epoxidation start This compound diol_R (5R,6R)-Diol start->diol_R diol_S (5S,6S)-Diol start->diol_S epoxide_R (5R,6R)-Epoxide start->epoxide_R epoxide_S (5S,6S)-Epoxide start->epoxide_S ad_mix_beta AD-mix-β ad_mix_alpha AD-mix-α jacobsen Jacobsen Catalyst shi Shi Epoxidation

References

Application Note: Purification of Synthetic (E)-5-Tetradecene

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed protocols for the purification of synthetic (E)-5-Tetradecene, a long-chain alkene used in various research and development applications. Common impurities from synthesis, including stereoisomers ((Z)-5-Tetradecene), positional isomers, and residual reactants, necessitate robust purification strategies. This note outlines methods such as fractional distillation, column chromatography, and preparative gas chromatography, complete with experimental workflows and data presentation, to guide researchers in obtaining high-purity this compound.

Introduction

This compound is a linear alkene with the chemical formula C₁₄H₂₈.[1] It is a valuable chemical intermediate in organic synthesis and materials science.[1] Synthetic routes, such as dehydrohalogenation or olefin metathesis, can introduce a variety of impurities that may interfere with subsequent reactions or applications.[1] The primary purification challenge lies in the separation of the desired (E)-isomer from the corresponding (Z)-isomer and other structurally similar hydrocarbons. This application note details effective purification techniques tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for selecting and optimizing purification methods.

PropertyValueSource
Molecular Formula C₁₄H₂₈[1][2]
Molecular Weight ~196.37 g/mol [1][3]
CAS Number 41446-66-6[1][4]
Boiling Point ~250 °C (estimated)[1]
Density ~0.8 g/cm³ at 20 °C[1]
Physical State Liquid at room temperatureInferred from properties
Solubility Insoluble in water; Soluble in non-polar organic solvents[5]

Overview of Purification Strategies

The choice of purification technique depends on the nature and quantity of impurities present in the crude synthetic product. A multi-step approach is often necessary to achieve high purity. The general workflow involves an initial bulk purification step to remove major impurities, followed by a high-resolution technique to separate isomers.

G cluster_0 Purification Workflow crude Crude Synthetic This compound distillation Fractional Distillation (Vacuum) crude->distillation Removes high/low boiling point impurities (e.g., solvents, heavy byproducts) chromatography Column Chromatography (Silica Gel) distillation->chromatography Removes polar impurities and partially separates isomers prep_gc Preparative GC (High Purity) chromatography->prep_gc Final polishing step for challenging isomer separation pure_product Pure this compound (>98%) chromatography->pure_product prep_gc->pure_product

Caption: General purification workflow for synthetic this compound.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Vacuum Fractional Distillation

This method is effective for separating components with significantly different boiling points, such as residual solvents or heavy byproducts from the main product.[6][7][8] Due to the high estimated boiling point of this compound (~250 °C), vacuum distillation is required to prevent thermal degradation.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.

  • Heating: Place the distillation flask containing the crude this compound in a heating mantle. Add boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Distillation Process:

    • Slowly reduce the pressure to the desired level (e.g., 1-10 mmHg).

    • Gradually heat the distillation flask.

    • Collect and discard the initial low-boiling fraction (forerun), which may contain volatile impurities.

    • Collect the main fraction at a stable temperature and pressure corresponding to the boiling point of this compound under vacuum.

    • Stop the distillation before the flask boils to dryness to avoid the concentration of potentially explosive peroxides.

  • Analysis: Analyze the collected fractions by Gas Chromatography (GC) to determine purity.

Protocol 2: Silica Gel Column Chromatography

Column chromatography is a powerful technique for separating this compound from polar impurities and, to some extent, from its (Z)-isomer.[9][10] The separation is based on the differential adsorption of compounds to the stationary phase.

Caption: Principle of separation in silica gel column chromatography.

Methodology:

  • Stationary Phase: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in 100% n-hexane.

  • Column Packing: Pour the slurry into a glass chromatography column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of n-hexane. Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with 100% n-hexane as the mobile phase. The non-polar this compound will travel down the column faster than more polar impurities.

    • The separation between (E) and (Z) isomers on standard silica can be challenging but may be possible with long columns and careful fraction collection. The (E)-isomer is generally less polar and will elute slightly faster than the (Z)-isomer.

  • Fraction Collection: Collect small fractions sequentially and monitor them using Thin Layer Chromatography (TLC) or GC to identify the fractions containing the pure (E)-isomer.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 3: Preparative Gas Chromatography (Prep-GC)

For the highest purity and for challenging separations of cis/trans isomers, preparative GC is the method of choice.[11][12][13] This technique separates compounds based on their volatility and interaction with the GC column's stationary phase.

Methodology:

  • System Configuration: Use a gas chromatograph equipped with a preparative-scale column, an injector suitable for larger volumes, a detector (e.g., TCD or FID with a splitter), and a fraction collection system.

  • Column Selection: A polar stationary phase (e.g., Carbowax 20M) or a liquid crystalline phase is often required for the effective separation of alkene isomers.[14][15] A non-polar column (e.g., dimethylpolysiloxane) may be insufficient for this separation.[16]

  • Method Development:

    • First, develop an analytical-scale GC method to achieve baseline separation of this compound from its isomers and other impurities.

    • Optimize the temperature program (isothermal or gradient) and carrier gas flow rate.

  • Preparative Run:

    • Scale up the injection volume for the preparative column.

    • Inject the partially purified sample onto the column.

    • Monitor the detector signal to identify the elution time of the target peak corresponding to this compound.

  • Fraction Collection: Actuate the fraction collector to trap the effluent corresponding to the peak of interest in a cooled vial or trap. Multiple injections may be required to collect a sufficient quantity of the purified compound.[11]

Data and Purity Assessment

The purity of the final product should be rigorously assessed. A comparison of the different techniques is summarized below.

TechniquePurity AchievableThroughputKey ApplicationProsCons
Fractional Distillation 85-95%HighBulk removal of non-isomeric impuritiesFast, good for large scalePoor isomer separation; risk of thermal degradation
Column Chromatography 90-98%MediumRemoval of polar impurities, partial isomer separationVersatile, cost-effectiveCan be time-consuming, requires solvent
Preparative GC >99%LowHigh-purity isolation, difficult isomer separationExcellent resolutionLow throughput, requires specialized equipment

Purity Analysis Methods:

  • Gas Chromatography (GC-FID/GC-MS): The primary method for determining purity and confirming the identity of the product. The retention time will be specific, and the peak area percentage can be used to quantify purity.

  • NMR Spectroscopy (¹H and ¹³C): Confirms the molecular structure and the "E" configuration of the double bond through analysis of coupling constants.

By following these protocols and employing the appropriate analytical techniques, researchers can obtain high-purity this compound suitable for demanding applications in synthesis and drug development.

References

Application Note: Mass Spectrometry Fragmentation Analysis of (E)-5-Tetradecene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of (E)-5-Tetradecene. Included are the characteristic fragment ions, a proposed fragmentation pathway, and a comprehensive protocol for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This information is valuable for the identification and structural elucidation of long-chain alkenes in various research and development applications.

Introduction

This compound is a long-chain alkene with the chemical formula C14H28 and a molecular weight of 196.37 g/mol .[1][2] The analysis of such nonpolar, unsaturated hydrocarbons by mass spectrometry is crucial in fields ranging from petrochemical analysis to the study of biological pheromones. Electron ionization (EI) is a common technique for the analysis of volatile compounds like this compound. Upon ionization, the molecule undergoes characteristic fragmentation, providing a unique spectral fingerprint that can be used for its identification and for distinguishing it from its isomers.

The fragmentation of alkenes in EI-MS is primarily driven by the location of the double bond.[3] Common fragmentation pathways for alkenes include allylic cleavage, which is the cleavage of the bond adjacent to the double bond, leading to the formation of a resonance-stabilized carbocation.[3] Another significant fragmentation mechanism is the McLafferty rearrangement, which can occur if a gamma-hydrogen is available for transfer.[3] Understanding these fragmentation patterns is essential for the accurate interpretation of the resulting mass spectrum.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system.

2.1. Sample Preparation

  • Solvent Selection: Dissolve the this compound standard in a high-purity volatile solvent such as hexane or dichloromethane.

  • Concentration: Prepare a stock solution of 1 mg/mL. From the stock solution, prepare a working solution of approximately 10 µg/mL.

  • Injection Volume: Use a 1 µL injection volume for the analysis.

2.2. Instrumentation

A standard GC-MS system equipped with a capillary column and an electron ionization source is suitable for this analysis.

2.3. GC-MS Parameters

ParameterValue
Gas Chromatograph
Injector TypeSplit/Splitless
Injector Temperature250 °C
Injection ModeSplit (e.g., 50:1 ratio)
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Oven ProgramInitial temp: 60 °C (hold 2 min), Ramp: 10 °C/min to 300 °C, Hold: 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-400
Scan Speed1000 amu/s

2.4. Data Acquisition and Analysis

Acquire the data in full scan mode. Process the resulting chromatogram and mass spectrum using the instrument's data analysis software. Identify the peak corresponding to this compound and analyze its mass spectrum.

Results and Discussion

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions. The molecular ion (M+) at m/z 196 is typically of low abundance or not observed in the spectra of long-chain hydrocarbons due to rapid fragmentation.[4]

3.1. Fragmentation Pattern

The mass spectrum of this compound is dominated by clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH2 groups.[5] The most prominent fragmentation pathway for alkenes is allylic cleavage.[3] For this compound, cleavage at the allylic C4-C5 bond or the C6-C7 bond is expected.

3.2. Quantitative Data

The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of this compound. Data is sourced from the NIST WebBook.[1]

m/zRelative Intensity (%)Proposed Fragment Ion
41100.0[C3H5]+
4375.8[C3H7]+
5593.9[C4H7]+
5640.4[C4H8]+
6963.6[C5H9]+
7033.3[C5H10]+
8342.4[C6H11]+
9724.2[C7H13]+
196<1.0[C14H28]+ (Molecular Ion)

3.3. Proposed Fragmentation Pathways

The fragmentation of this compound can be rationalized through several key pathways, as illustrated in the diagram below. The initial step is the removal of an electron from the double bond to form the molecular ion radical cation (m/z 196).

fragmentation_pathway cluster_cleavage Allylic Cleavage cluster_rearrangement Rearrangements & Secondary Fragmentation M This compound [C14H28] M_ion Molecular Ion [C14H28]+• m/z = 196 M->M_ion - e- frag1 [C4H7]+ / [C10H21]• m/z = 55 M_ion->frag1 C4-C5 Cleavage frag2 [C7H13]+ / [C7H15]• m/z = 97 M_ion->frag2 C7-C8 Cleavage frag3 [C3H5]+ m/z = 41 (Base Peak) frag1->frag3 Further Fragmentation frag4 [C5H9]+ m/z = 69 frag2->frag4 frag5 [C6H11]+ m/z = 83

Figure 1. Proposed electron ionization fragmentation pathway for this compound.

The base peak at m/z 41 ([C3H5]+) is a common fragment in the mass spectra of many alkenes and is likely formed through further fragmentation of larger ions. The prominent peak at m/z 55 ([C4H7]+) can be attributed to allylic cleavage. Cleavage at the C7-C8 bond results in the fragment ion at m/z 97 ([C7H13]+). The series of ions at m/z 69, 83, etc., arise from subsequent rearrangements and loss of neutral alkene fragments.

Conclusion

The mass spectrum of this compound is characterized by a series of fragment ions resulting from predictable fragmentation pathways, primarily allylic cleavage. The provided GC-MS protocol offers a reliable method for the analysis of this compound. The data and fragmentation pathways detailed in this application note can serve as a valuable reference for the identification and structural characterization of this compound and related long-chain alkenes in complex matrices.

References

Application Note: Quantification of (E)-5-Tetradecene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of (E)-5-Tetradecene in various matrices, particularly biological and environmental samples. The protocol utilizes Gas Chromatography coupled with Mass Spectrometry (GC-MS) for selective and accurate measurement. This document provides comprehensive experimental protocols, from sample preparation to data analysis, and is intended for researchers, scientists, and drug development professionals.

Introduction

This compound (C₁₄H₂₈) is a long-chain alkene that may be present in complex matrices as a volatile organic compound (VOC). Accurate quantification of this compound is crucial in various fields, including environmental monitoring, food and fragrance analysis, and biomedical research. Gas chromatography is the premier technique for the quantitative analysis of volatile compounds. This application note describes a validated GC-MS method for the determination of this compound, offering high sensitivity and selectivity.

Experimental

Materials and Reagents
  • This compound standard (>95% purity)

  • Hexadecane (internal standard, >99% purity)

  • Hexane (GC grade, >99%)

  • Methanol (GC grade, >99%)

  • Sodium sulfate (anhydrous)

  • Solid Phase Microextraction (SPME) fibers (e.g., 100 µm Polydimethylsiloxane (PDMS))

  • 20 mL headspace vials with septa

Instrumentation

A standard Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is required. The system should be equipped with a split/splitless injector and an autosampler.

  • GC System: Agilent 8890 GC or equivalent

  • MS System: Agilent 5977B MSD or equivalent

  • GC Column: A non-polar (5%-phenyl)-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for good separation of non-polar compounds like alkenes.

Standard and Sample Preparation

3.1. Standard Solutions

Prepare a stock solution of this compound in hexane at a concentration of 1 mg/mL. From this stock solution, prepare a series of calibration standards ranging from 0.1 µg/mL to 10 µg/mL in hexane. A stock solution of the internal standard (IS), hexadecane, should be prepared at 1 mg/mL in hexane. An aliquot of the IS is added to each calibration standard and sample to achieve a final concentration of 1 µg/mL.

3.2. Sample Preparation

The choice of sample preparation method depends on the matrix. Two common methods are presented below:

3.2.1. Liquid-Liquid Extraction (for liquid samples)

  • To 1 mL of the liquid sample (e.g., water, plasma), add 10 µL of the 1 mg/mL internal standard solution.

  • Add 2 mL of hexane and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried extract to a 2 mL autosampler vial for GC-MS analysis.

3.2.2. Headspace Solid-Phase Microextraction (HS-SPME) (for solid or viscous samples)

  • Weigh 0.5 g of the homogenized sample into a 20 mL headspace vial.

  • Add 10 µL of the 1 mg/mL internal standard solution.

  • Seal the vial immediately with a septum cap.

  • Equilibrate the vial in a heating block at 60°C for 15 minutes.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • Retract the fiber and immediately inject it into the GC inlet for thermal desorption and analysis.

GC-MS Parameters
  • Inlet Temperature: 250°C

  • Injection Mode: Splitless (for 1 minute)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp to 150°C at 10°C/min

    • Ramp to 250°C at 20°C/min, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

  • Solvent Delay: 3 minutes

Results and Discussion

Method Validation

The analytical method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Linearity: A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the analyte. The method should demonstrate good linearity over the specified concentration range.

Specificity: The specificity of the method is demonstrated by the absence of interfering peaks at the retention times of this compound and the internal standard in blank matrix samples. The use of MS detection provides high specificity.

Accuracy and Precision: Accuracy is determined by recovery studies on spiked blank matrix samples at different concentration levels. Precision is evaluated by calculating the relative standard deviation (RSD) of replicate measurements.

Quantitative Data

The following table summarizes the expected quantitative performance of the method. These values should be experimentally verified during method validation.

ParameterThis compoundHexadecane (IS)
Retention Time (min) ~ 12.5~ 13.2
Quantifier Ion (m/z) 6957
Qualifier Ions (m/z) 55, 8343, 71
LOD (µg/mL) ~ 0.05-
LOQ (µg/mL) ~ 0.15-
Calibration Range (µg/mL) 0.1 - 10-
R² of Calibration Curve > 0.995-
Recovery (%) 90 - 110-
Precision (RSD%) < 15-

Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.

Experimental Protocols & Workflows

Below are detailed protocols and visual workflows for the quantification of this compound.

Protocol 1: Liquid-Liquid Extraction
  • Sample Spiking: Add 10 µL of 1 mg/mL hexadecane (IS) to 1 mL of the liquid sample in a centrifuge tube.

  • Extraction: Add 2 mL of hexane.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge at 3000 rpm for 10 minutes to achieve phase separation.

  • Collection: Carefully collect the upper hexane layer using a pipette.

  • Drying: Transfer the hexane extract to a vial containing anhydrous sodium sulfate.

  • Analysis: Transfer the dried extract to an autosampler vial for GC-MS analysis.

Protocol 2: Headspace SPME
  • Sample Preparation: Place 0.5 g of the homogenized sample into a 20 mL headspace vial.

  • Spiking: Add 10 µL of 1 mg/mL hexadecane (IS).

  • Sealing: Immediately seal the vial.

  • Equilibration: Place the vial in a heating block at 60°C for 15 minutes.

  • Extraction: Expose the SPME fiber to the headspace for 30 minutes at 60°C.

  • Desorption: Retract the fiber and inject it into the GC inlet for analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start sample Sample Collection (Liquid or Solid) start->sample is_add Add Internal Standard (Hexadecane) sample->is_add extraction Extraction (LLE or HS-SPME) is_add->extraction concentrate Concentration/ Drying (if LLE) extraction->concentrate end_prep Prepared Sample concentrate->end_prep gc_ms GC-MS Injection end_prep->gc_ms separation Chromatographic Separation gc_ms->separation detection Mass Spectrometric Detection separation->detection data_acq Data Acquisition detection->data_acq peak_int Peak Integration data_acq->peak_int calibration Calibration Curve Generation peak_int->calibration quant Quantification calibration->quant report Final Report quant->report

Caption: Overall workflow for this compound quantification.

signaling_pathway cluster_quantification Quantitative Analysis Logic Analyte This compound (Analyte) PeakAreaAnalyte Peak Area (Analyte) Analyte->PeakAreaAnalyte IS Hexadecane (Internal Standard) PeakAreaIS Peak Area (IS) IS->PeakAreaIS AreaRatio Area Ratio (Analyte/IS) PeakAreaAnalyte->AreaRatio PeakAreaIS->AreaRatio CalibrationCurve Calibration Curve (Area Ratio vs. Concentration) AreaRatio->CalibrationCurve FinalConcentration Final Concentration of this compound AreaRatio->FinalConcentration Concentration Concentration Concentration->CalibrationCurve CalibrationCurve->FinalConcentration

Caption: Logic diagram for internal standard-based quantification.

Conclusion

T

Troubleshooting & Optimization

Technical Support Center: Optimizing Wittig Reactions for High E-Isomer Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Wittig reaction. This resource is designed for researchers, scientists, and professionals in drug development seeking to optimize reaction conditions to achieve high selectivity for the (E)-alkene isomer. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions & Troubleshooting Guide

Q1: My Wittig reaction is producing a low E/Z isomer ratio. What are the primary factors I should consider to increase (E)-selectivity?

A1: Low (E)-selectivity is a common issue. The stereochemical outcome of the Wittig reaction is governed by several factors. The most critical is the nature of the phosphorus ylide. To favor the (E)-isomer, you should first ensure you are using a stabilized ylide . If that is not possible or desirable for your substrate, other strategies involving reaction modifications, salts, and solvents can be employed.

Q2: What is a "stabilized ylide" and why does it favor (E)-isomer formation?

A2: A stabilized ylide possesses an electron-withdrawing group (e.g., ester, ketone, cyano) on the carbanionic carbon.[1][2] This group delocalizes the negative charge, making the ylide less reactive and more stable than its non-stabilized counterparts (which have alkyl or aryl groups).[1]

The high (E)-selectivity arises from the reversibility of the initial steps of the reaction mechanism.[3] With stabilized ylides, the formation of the oxaphosphetane intermediate is reversible, allowing for equilibration to the more thermodynamically stable anti-oxaphosphetane. This intermediate then decomposes to form the (E)-alkene.[4] For non-stabilized ylides, the reaction is kinetically controlled and irreversible, rapidly forming the syn-oxaphosphetane which leads to the (Z)-alkene.[4][5]

Q3: I must use a non-stabilized ylide for my synthesis, but I need the (E)-alkene. What is my best option?

A3: For this specific situation, the Schlosser modification of the Wittig reaction is the recommended procedure. This method is explicitly designed to produce (E)-alkenes from ylides that would typically yield (Z)-alkenes.[6] The modification involves the in-situ conversion of the initially formed erythro betaine intermediate to the more stable threo betaine at low temperatures (e.g., -78 °C) using a strong base like phenyllithium.[6] This threo betaine then proceeds to form the (E)-alkene.

Q4: How do salts, particularly lithium salts, influence the stereoselectivity?

A4: Lithium salts can have a profound effect on the stereochemical outcome.[7] They can coordinate to the betaine intermediate, promoting equilibration and what is known as "stereochemical drift."[7] In reactions with non-stabilized ylides that are designed to be under kinetic control to produce the (Z)-isomer, the presence of lithium salts can disrupt this selectivity by allowing the intermediates to equilibrate, often leading to a higher proportion of the (E)-isomer.[2] Therefore, for high (Z)-selectivity with non-stabilized ylides, "salt-free" conditions are often recommended.[4] Conversely, the Schlosser modification relies on the presence of lithium salts to stabilize the betaine intermediate for subsequent deprotonation-protonation steps.

Q5: What is the role of the solvent in determining the E/Z ratio?

A5: Solvent choice can influence stereoselectivity, though its effect is often secondary to the ylide's stability. Polar aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are common. Some studies have shown that for stabilized ylides, polar aprotic solvents can favor higher (E)-selectivity compared to polar protic solvents. In one case, using DCM resulted in a product with a 90% excess of the E form, while ethanol yielded only a 40% excess. For semi-stabilized ylides, increasing solvent polarity has been observed to increase the proportion of the (Z)-isomer.[8]

Q6: My reaction with a supposedly "stabilized" ylide is still not giving high (E)-selectivity. What else could be wrong?

A6: If you are using a stabilized ylide but still observing poor (E)-selectivity, consider the following:

  • Purity of Reagents: Ensure the aldehyde, phosphonium salt, and base are pure. Aldehydes can be prone to oxidation or polymerization.

  • Base and Ylide Formation: The choice of base and the conditions for ylide formation are critical. For stabilized ylides, weaker bases (e.g., NaH, NaOMe) are often sufficient and can be preferable to organolithium bases to avoid side reactions and minimize the concentration of lithium salts.[1]

  • Temperature: While stabilized ylides generally give good (E)-selectivity at room temperature, elevating the temperature can sometimes provide the thermodynamic driving force needed to ensure equilibration to the (E)-product.[9]

  • Semi-stabilized Ylides: Ylides stabilized by an aryl group (e.g., benzylidene triphenylphosphorane) are considered "semi-stabilized" and often give poor E/Z selectivity.[6] If your ylide falls into this category, you may need to explore alternative methods like the Horner-Wadsworth-Emmons reaction for better (E)-selectivity.

Data Presentation: E-Selectivity Under Various Conditions

The following tables summarize quantitative data from various Wittig reactions, highlighting the impact of different reagents and conditions on the E/Z isomer ratio and yield.

Table 1: Reaction of Stabilized Ylides with Aldehydes in an Aqueous System [9]

Aldehyde (R-CHO)Ylide (from)ProductYield (%)E:Z Ratio
BenzaldehydeMethyl bromoacetateMethyl cinnamate46.595.5 : 4.5
AnisaldehydeMethyl bromoacetateMethyl 4-methoxycinnamate54.999.8 : 0.2
2-ThiophenecarboxaldehydeMethyl bromoacetateMethyl 3-(2-thienyl)propenoate55.893.1 : 6.9
BenzaldehydeBromoacetonitrileCinnamonitrile56.958.8 : 41.2

Reaction Conditions: Triphenylphosphine, specified alkyl halide, and aldehyde in a saturated aqueous solution of sodium bicarbonate, stirred for 1 hour.[9]

Table 2: Effect of Reaction Conditions on Stereoselectivity

Ylide TypeAldehydeKey ConditionsE:Z RatioReference
Stabilized (t-BuO₂CCH=PPh₃)Aryl AldehydeDCM, 0 °C, 2 h93:7 (E:Z)[10]
Non-stabilizedGarner's AldehydeKHMDS, THF, -78 °C6:94 (E:Z)[11]
Non-stabilizedGarner's AldehydeKHMDS, THF, -78 °C, then quench with excess MeOH>91:9 (E:Z)[11]
Stabilizedp-AnisaldehydeAqueous, 20 °C, 4 h92:8 (E:Z)[7]

Experimental Protocols

Protocol 1: General Procedure for (E)-Selective Wittig Reaction with a Stabilized Ylide

This protocol is adapted for the reaction of an aldehyde with an ester-stabilized ylide.

  • Phosphonium Salt Suspension: To a solution of the aldehyde (1.0 equiv) in dry dichloromethane (DCM, approx. 0.2 M), add the stabilized phosphonium salt (e.g., (tert-butoxycarbonylmethyl)triphenylphosphonium ylide, 2.0 equiv).

  • Initiate Reaction: Cool the mixture to 0 °C in an ice bath.

  • Reaction Time: Stir the resulting mixture at 0 °C for 2 hours, monitoring by TLC to confirm the consumption of the starting aldehyde.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layer with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to separate the (E) and (Z) isomers and remove the triphenylphosphine oxide byproduct.[10]

Protocol 2: Schlosser Modification for (E)-Alkene Synthesis from Non-Stabilized Ylides

This protocol is designed to force a non-stabilized ylide to produce the (E)-alkene.

  • Ylide Generation: Suspend the alkyltriphenylphosphonium salt (1.0 equiv) in dry THF or diethyl ether at -78 °C (dry ice/acetone bath). Add a strong base such as n-butyllithium or phenyllithium (1.0 equiv) dropwise. Stir for 30 minutes to form the ylide.

  • Aldehyde Addition: Add the aldehyde (1.0 equiv), dissolved in a small amount of dry THF, to the ylide solution at -78 °C. Stir for 1 hour to allow the formation of the betaine intermediate.

  • Betaine Equilibration: Add a second equivalent of phenyllithium at -78 °C and stir for an additional 30 minutes. This deprotonates the betaine to form a β-oxido ylide.

  • Protonation: Slowly add a proton source (e.g., a pre-cooled solution of HCl in THF) to the reaction mixture at -78 °C to selectively protonate the β-oxido ylide, forming the threo-betaine.

  • Elimination: Allow the reaction to warm slowly to room temperature. The threo-betaine will eliminate triphenylphosphine oxide to form the (E)-alkene.

  • Workup and Purification: Perform a standard aqueous workup, extract the product with an organic solvent, dry, and purify by column chromatography.

Visualized Workflows and Mechanisms

Wittig_Selectivity Fig. 1: Mechanistic Pathways for E/Z Selectivity cluster_non_stabilized Non-Stabilized Ylide (Kinetic Control) cluster_stabilized Stabilized Ylide (Thermodynamic Control) NS_Ylide R¹-CHO + Ph₃P=CHR² (R² = Alkyl) NS_TS_cis Puckered TS (cis favored) NS_Ylide->NS_TS_cis Fast, Irreversible NS_OXP_cis syn-Oxaphosphetane (Less Stable) NS_TS_cis->NS_OXP_cis NS_Product_Z (Z)-Alkene (Major Product) NS_OXP_cis->NS_Product_Z Syn-elimination S_Ylide R¹-CHO + Ph₃P=CHR² (R² = EWG) S_TS_cis syn-OXP S_Ylide->S_TS_cis Reversible S_TS_trans anti-OXP (More Stable) S_Ylide->S_TS_trans Reversible S_TS_cis->S_TS_trans Equilibration S_Product_E (E)-Alkene (Major Product) S_TS_trans->S_Product_E Syn-elimination

Caption: Mechanistic pathways for non-stabilized vs. stabilized ylides.

Troubleshooting_Workflow Fig. 2: Troubleshooting Workflow for Poor E-Selectivity cluster_stabilized cluster_nonstabilized start Start: Low E/Z Ratio q_ylide Is the ylide stabilized (i.e., contains an EWG)? start->q_ylide use_stabilized Use a stabilized ylide (e.g., Ph₃P=CHCO₂Et) q_ylide->use_stabilized No check_conditions Check other conditions: - Purity of reagents - Use non-Li+ base (e.g., NaH) - Adjust temperature q_ylide->check_conditions Yes end_good High E-Selectivity Achieved use_stabilized->end_good use_schlosser Use Schlosser Modification: 1. Add aldehyde at -78°C 2. Add 2nd equiv. PhLi 3. Protonate & warm use_stabilized->use_schlosser If ylide cannot be changed check_conditions->end_good use_schlosser->end_good

Caption: Decision workflow for improving E-selectivity in Wittig reactions.

Schlosser_Modification Fig. 3: Schlosser Modification Pathway start Non-stabilized Ylide + Aldehyde betaine_syn syn-Betaine (Erythro) start->betaine_syn 1. PhLi, THF, -78°C oxido_ylide β-Oxido Ylide betaine_syn->oxido_ylide 2. PhLi (2nd equiv.) Deprotonation betaine_anti anti-Betaine (Threo) oxido_ylide->betaine_anti 3. Add H⁺ source Protonation product_E (E)-Alkene betaine_anti->product_E 4. Warm to RT Syn-elimination

Caption: Key steps of the Schlosser modification for E-alkene synthesis.

References

Technical Support Center: Synthesis of Long-Chain Alkenes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of long-chain alkenes.

Frequently Asked Questions (FAQs)

Q1: My olefin metathesis reaction is giving a low yield. What are the common causes and how can I troubleshoot this?

A1: Low yields in olefin metathesis are a frequent issue. Here are the primary causes and their solutions:

  • Catalyst Deactivation: The catalyst can be poisoned by impurities in the reactants or solvent. Ensure all starting materials are pure and solvents are rigorously degassed and dried.[1] Traces of oxygen can deactivate palladium catalysts, so thorough degassing is crucial.[1]

  • Poor Catalyst Activity: For sterically hindered or electron-deficient alkenes, a more active catalyst may be required. Consider switching from a first-generation Grubbs catalyst to a second-generation (e.g., GII) or a Hoveyda-Grubbs catalyst (e.g., HII), which often show higher reactivity.

  • Reaction Equilibrium: Metathesis is an equilibrium process. If a volatile byproduct like ethylene is formed, its removal can drive the reaction to completion. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the reaction mixture or performing the reaction under a vacuum.

  • Substrate-Related Issues: Substrates with strongly coordinating groups, such as protected amino acids, can slow down the catalyst. In such cases, using a more robust catalyst like a Hoveyda-Grubbs catalyst may improve the outcome.[2]

Q2: I am struggling with poor Z/E selectivity in my Horner-Wadsworth-Emmons (HWE) reaction. How can I improve the stereoselectivity?

A2: The Horner-Wadsworth-Emmons reaction typically favors the formation of the more thermodynamically stable E-alkene.[3][4] To enhance Z-selectivity, several modifications can be implemented:

  • Modified Phosphonates: The structure of the phosphonate reagent is critical. Using phosphonates with electron-withdrawing groups, such as trifluoroethyl esters (Still-Gennari modification) or aryl esters (Ando modification), can significantly favor the formation of the Z-alkene.[5][6]

  • Reaction Conditions: The choice of base and solvent also plays a crucial role. Using potassium bases like KHMDS with a crown ether (e.g., 18-crown-6) in THF at low temperatures (e.g., -78 °C) can enhance Z-selectivity.[7]

  • Thermodynamic vs. Kinetic Control: Z-alkenes are often the kinetic product. Faster elimination from the intermediate oxaphosphetane, promoted by more reactive alkoxides or more electrophilic phosphorus centers, can trap the kinetic Z-isomer.[6]

Q3: What are the best practices for purifying long-chain alkenes, especially those that are waxy solids or high-boiling oils?

A3: The purification of long-chain alkenes can be challenging due to their physical properties. A multi-step approach is often necessary.

  • Initial Work-up: A standard aqueous work-up can remove water-soluble byproducts. For Wittig reactions, the triphenylphosphine oxide byproduct can be difficult to remove. It is often too nonpolar to be fully extracted with water and has a high boiling point.[7]

  • Chromatography: Column chromatography is a versatile method for purifying long-chain alkenes, especially for small to medium scales (< 1 g).[6] However, for very nonpolar long-chain alkenes, finding a suitable solvent system that provides good separation can be challenging. A good starting point is a hexane/ethyl acetate mixture, adjusting the polarity as needed.[8]

  • Distillation: For compounds with a molecular weight below 350 amu that are oils, distillation can be effective.[6] However, for high-molecular-weight, long-chain alkenes, high temperatures are required, which can lead to isomerization or decomposition. Vacuum distillation can help by lowering the boiling point.

  • Crystallization: If the long-chain alkene is a solid, crystallization can be a highly effective purification method, particularly on a multi-gram scale.[6] Finding the right solvent or solvent mixture is key to obtaining high purity crystals.

Q4: For industrial-scale synthesis, what are the key parameters to consider for catalyst efficiency?

A4: On an industrial scale, catalyst efficiency is paramount for economic viability. Two key metrics are the Turnover Number (TON) and Turnover Frequency (TOF).

  • Turnover Number (TON): This represents the total number of substrate molecules that one molecule of catalyst can convert before it becomes inactive.[9] For industrial applications, a high TON, ideally above 1000 and often aiming for 10⁵ to 10⁷, is desirable to minimize catalyst cost and product contamination.[9][10]

  • Turnover Frequency (TOF): This is the turnover per unit of time (e.g., per second).[11] It reflects the speed of the catalyst. For industrial processes, a TOF in the range of 10⁻² to 10² s⁻¹ is common.[11]

Catalyst lifetime is also a critical factor and is influenced by factors such as catalyst poisoning, thermal decomposition, and mechanical stress.[10]

Troubleshooting Guides

Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling
Potential Cause Troubleshooting Step Rationale
Catalyst Inactivity Ensure proper generation of the active Pd(0) species. If using a Pd(II) precatalyst, ensure reduction to Pd(0) is occurring.[12][13]The catalytic cycle for most cross-coupling reactions requires a Pd(0) species to initiate oxidative addition.[14]
Ligand Degradation Consider using more robust ligands, such as bulky electron-rich phosphines or N-heterocyclic carbenes (NHCs).Ligands stabilize the palladium center and influence its reactivity. Degradation can lead to catalyst deactivation.
Poor Substrate Purity Purify starting materials (organohalide and organometallic reagent) to remove impurities that can poison the catalyst.[1]Common impurities like water, oxygen, or other reactive functional groups can deactivate the palladium catalyst.[1]
Incorrect Base The choice of base is crucial. Ensure it is strong enough to facilitate transmetalation but not so strong that it causes side reactions. The base's solubility is also important.[1]The base plays a key role in the transmetalation step of many cross-coupling reactions, such as the Suzuki coupling.[14]
Issue 2: Formation of Side Products in the Wittig Reaction
Side Product Potential Cause Prevention Strategy
Mixture of E and Z Isomers Use of a semi-stabilized ylide, or reaction conditions that allow for equilibration of the betaine intermediate.[15]For Z-selectivity, use non-stabilized ylides with salt-free conditions.[16] For E-selectivity, use stabilized ylides or the Schlosser modification for non-stabilized ylides.[12][17]
Aldehyde Self-Condensation The aldehyde is reacting with itself (e.g., aldol condensation) due to the basic reaction conditions.Add the aldehyde slowly to the pre-formed ylide to ensure the Wittig reaction is favored.
Epoxide Formation This can occur under certain conditions, especially with conjugated ylides.Modify reaction conditions, such as solvent and temperature, or use an alternative olefination method.

Data Presentation

Table 1: Stereoselectivity in the Horner-Wadsworth-Emmons Reaction with Different Phosphonates

This table illustrates how the structure of the phosphonate ester influences the Z/E selectivity in the HWE reaction.

Phosphonate EsterBase/SolventTemperature (°C)AldehydeYield (%)Z:E Ratio
(EtO)₂P(O)CH₂CO₂EtNaH / THF25Benzaldehyde>90<5:95
(CF₃CH₂O)₂P(O)CH₂CO₂EtKHMDS / 18-crown-6 / THF-78Cyclohexanecarboxaldehyde85>95:5
(PhO)₂P(O)CH₂CO₂EtKHMDS / THF-78Heptanal9088:12
(MeO)₂P(O)CH(i-Pr)CO₂MeNaH / DME0Isovaleraldehyde8510:90
(i-PrO)₂P(O)CH(i-Pr)CO₂MeNaH / DME0Isovaleraldehyde8590:10

Data compiled from multiple sources for illustrative purposes.[6][18]

Table 2: Comparison of Purification Methods for Long-Chain Alkenes

This table provides a general comparison of common purification techniques for long-chain alkenes.

Method Scale Advantages Disadvantages Best Suited For
Column Chromatography mg to gHigh resolution, versatile for many compound types.[19]Can be time-consuming and require large volumes of solvent.[19]Complex mixtures with components of similar polarity; small to medium scale.[6]
Distillation (Vacuum) g to kgGood for large quantities, can be very efficient for compounds with different boiling points.[19]Requires thermal stability of the compound, not suitable for very high molecular weight or heat-sensitive compounds.[6][20]High-boiling oils with thermally stable structures.
Crystallization g to kgCan yield very high purity material, relatively inexpensive on a large scale.[6]Compound must be a solid, finding a suitable solvent can be challenging, potential for product loss in the mother liquor.Crystalline, solid long-chain alkenes on a medium to large scale.

Experimental Protocols

Protocol 1: Grubbs-Catalyzed Cross-Metathesis for Long-Chain Alkene Synthesis

This protocol is adapted from a scalable synthesis of γ-keto-α,β-unsaturated esters, which involves a cross-metathesis step to form a long-chain alkene intermediate.[1][21]

Materials:

  • Allylic alcohol (e.g., 1-octen-3-ol)

  • Alkene coupling partner (e.g., methyl acrylate)

  • Grubbs' second-generation catalyst

  • Copper(I) iodide (CuI)

  • Anhydrous diethyl ether (Et₂O)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried flask under an inert atmosphere, add the allylic alcohol (1.0 equiv), the alkene coupling partner (1.2 equiv), and CuI (0.06 equiv).

  • Solvent Addition: Add anhydrous diethyl ether to achieve a substrate concentration of approximately 0.1-0.5 M.

  • Catalyst Addition: Add Grubbs' second-generation catalyst (0.05 equiv) to the solution.

  • Reaction: Heat the reaction mixture to 40 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired long-chain alkene.

Protocol 2: Schlosser Modification of the Wittig Reaction for E-Selective Synthesis

This protocol allows for the synthesis of E-alkenes from non-stabilized ylides, which typically give Z-alkenes.[17][22]

Materials:

  • Alkyltriphenylphosphonium salt (e.g., hexyltriphenylphosphonium bromide)

  • Aldehyde (e.g., benzaldehyde)

  • Phenyllithium (PhLi)

  • Anhydrous THF

  • Potassium tert-butoxide (KOt-Bu)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Ylide Formation: Suspend the alkyltriphenylphosphonium salt (1.1 equiv) in anhydrous THF at -78 °C under an inert atmosphere. Add phenyllithium (1.0 equiv) dropwise and stir for 30 minutes to form the ylide.

  • Aldehyde Addition: Add the aldehyde (1.0 equiv) to the ylide solution at -78 °C. Stir for 1 hour, during which time the erythro-betaine will form.

  • Lithiation of Betaine: Add a second equivalent of phenyllithium (1.0 equiv) at -78 °C and allow the mixture to warm to -30 °C over 30 minutes. This deprotonates the betaine.

  • Protonation: Re-cool the mixture to -78 °C and add a proton source, such as a pre-cooled solution of HCl in methanol, to protonate the intermediate, forming the threo-lithiobetaine.

  • Elimination: Add potassium tert-butoxide (1.2 equiv) and allow the reaction to warm to room temperature. The threo-betaine will eliminate to form the E-alkene.

  • Work-up and Purification: Quench the reaction with water and extract with an organic solvent. Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

experimental_workflow_grubbs Workflow for Grubbs-Catalyzed Cross-Metathesis cluster_prep Reaction Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Oven-dry flask prep2 Establish inert atmosphere (Ar/N2) prep1->prep2 reagent1 Add allylic alcohol, alkene partner, and CuI prep2->reagent1 reagent2 Add anhydrous Et2O reagent1->reagent2 reagent3 Add Grubbs' 2nd Gen. Catalyst reagent2->reagent3 react Heat to 40°C Stir for 6-12h reagent3->react monitor Monitor by TLC/GC-MS react->monitor workup1 Cool to RT and concentrate monitor->workup1 workup2 Purify by flash chromatography workup1->workup2 product product workup2->product Isolated Long-Chain Alkene

Caption: Experimental workflow for Grubbs-catalyzed cross-metathesis.

purification_decision_tree Decision Tree for Purification of Long-Chain Alkenes start Crude Product Mixture q1 Is the product a solid at RT? start->q1 q2 Scale > 1g? q1->q2 Yes q3 MW < 350 amu and thermally stable? q1->q3 No (Oil/Wax) cryst Crystallization q2->cryst Yes chrom Column Chromatography q2->chrom No q3->chrom No dist Vacuum Distillation q3->dist Yes

Caption: Decision tree for selecting a purification method.

References

improving yield and purity of (E)-5-Tetradecene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of (E)-5-Tetradecene synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions for optimizing reaction outcomes.

Synthesis Strategy & Reaction Choice

Q1: What are the most reliable methods for synthesizing this compound with high stereoselectivity?

A1: Several methods can yield this compound with high E-selectivity. The most common and effective include:

  • Horner-Wadsworth-Emmons (HWE) Reaction: This modified Wittig reaction utilizes stabilized phosphonate carbanions and is well-regarded for producing (E)-alkenes with high stereoselectivity. The water-soluble phosphate byproduct also simplifies purification.[1][2][3]

  • Julia-Kocienski Olefination: This method is renowned for its excellent (E)-selectivity, reacting a heteroaryl sulfone (often a phenyltetrazole or PT-sulfone) with an aldehyde.[4][5][6]

  • Reduction of 5-Tetradecyne: The reduction of the corresponding alkyne using sodium in liquid ammonia is a classic and effective method for producing the trans-(E)-alkene.[7]

  • Olefin Cross-Metathesis: The reaction of 1-hexene and 1-decene using a ruthenium-based catalyst (e.g., Grubbs catalyst) can produce this compound. However, stereoselectivity can be variable and depends heavily on the catalyst and reaction conditions.[8][9]

Q2: I am getting a low E/Z isomer ratio in my Wittig reaction. How can I improve the selectivity for the (E)-isomer?

A2: Achieving high (E)-selectivity in a Wittig reaction depends on the ylide's stability.

  • Use a Stabilized Ylide: Ylides stabilized by electron-withdrawing groups (like esters or ketones) thermodynamically favor the formation of the (E)-alkene.[10]

  • Switch to the Horner-Wadsworth-Emmons (HWE) Reaction: This variation is inherently more selective for (E)-alkenes than the standard Wittig reaction with semi-stabilized or unstabilized ylides.[1][2] The byproducts are also easier to remove.

  • Consider the Julia-Kocienski Olefination: This reaction is one of the most reliable methods for obtaining high E-selectivity.[5][11]

Low Yield & Incomplete Reactions

Q3: My reaction yield is consistently low. What are the common causes and how can I troubleshoot this?

A3: Low yields can stem from several factors throughout the experimental process. Consider the following:

  • Reagent Purity and Stoichiometry: Ensure all starting materials and solvents are pure and anhydrous, as moisture can quench bases and reactive intermediates. Accurately calculate and weigh all reagents.

  • Reaction Conditions:

    • Temperature: Ensure the reaction is maintained at the optimal temperature. For ylide generation, low temperatures (e.g., -78°C) are often required.

    • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to ensure it has gone to completion.

  • Base Strength (for Wittig/HWE/Julia): The base must be strong enough to completely deprotonate the phosphonium salt or sulfone. For HWE reactions, NaH is common, while for Julia-Kocienski, strong bases like KHMDS are often used.[6]

  • Catalyst Activity (for Metathesis): Ensure the Grubbs catalyst is active. These catalysts can be sensitive to air and impurities over time. Using a fresh batch or a more stable, commercially available catalyst can improve results.[9][12]

  • Workup and Purification Losses: Significant product loss can occur during extraction and chromatography. Ensure complete extraction from the aqueous layer and careful handling during solvent removal and column chromatography.

Q4: My olefin metathesis reaction is not working or gives a complex mixture of products. What should I check?

A4: Olefin metathesis can be sensitive to several factors:

  • Catalyst Choice: Second-generation Grubbs catalysts generally show higher reactivity and better functional group tolerance. For specific selectivities, specialized catalysts may be necessary.[9][12]

  • Substrate Purity: Impurities in the starting alkenes (1-hexene and 1-decene) can poison the catalyst. Ensure they are freshly distilled or purified.

  • Ethylene Removal: Cross-metathesis of terminal alkenes produces ethylene gas. If not removed, ethylene can participate in secondary metathesis reactions, leading to a complex product mixture. Running the reaction under a gentle stream of inert gas (like argon or nitrogen) can help drive off ethylene and shift the equilibrium toward the desired product.

  • Reaction Concentration: Cross-metathesis reactions are typically run at higher concentrations (e.g., 1 M or greater) to favor the intermolecular reaction.[9]

Purification Challenges

Q5: How can I effectively separate the this compound from the (Z)-isomer?

A5: Separating E/Z isomers of long-chain alkenes can be challenging due to their similar physical properties.

  • Silver Nitrate Impregnated Silica Gel Chromatography: This is a highly effective method. The silver ions form weak π-complexes with the double bonds of the alkenes. The cis-(Z)-isomer, being more sterically accessible, typically forms a stronger complex and is retained on the column longer than the trans-(E)-isomer.[13][14][15][16] This allows for their separation using a non-polar eluent system like hexanes or a hexane/ether mixture.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC using polar-embedded phases can also be an effective technique for separating E/Z isomers.

Q6: I am having trouble removing triphenylphosphine oxide from my Wittig reaction product.

A6: Triphenylphosphine oxide is a common and often difficult-to-remove byproduct of the Wittig reaction.

  • Chromatography: Careful column chromatography on silica gel is the most common method. The polarity of the eluent must be optimized to achieve good separation.

  • Crystallization: If the this compound is a solid at room temperature or can be induced to crystallize at low temperatures, recrystallization can be an effective purification method as triphenylphosphine oxide may remain in the mother liquor.

  • Alternative Reactions: To avoid this issue altogether, consider using the Horner-Wadsworth-Emmons reaction, as its phosphate byproduct is water-soluble and easily removed with an aqueous wash.[2][3]

Comparative Data on Synthesis Methods

The following table summarizes typical conditions and outcomes for various methods used to synthesize (E)-alkenes. Note that specific results for this compound may vary.

Synthesis Method Key Reagents Typical Solvent(s) Temperature Typical Yield Typical (E:Z) Ratio Ref.
Horner-Wadsworth-EmmonsPhosphonate ester, Aldehyde, NaHTHF, DME-78°C to RTGood to Excellent>95:5[1][2]
Julia-Kocienski OlefinationPT-Sulfone, Aldehyde, KHMDSDME, THF-78°C to RTGood to Excellent>95:5[4][6]
Alkyne ReductionAlkyne, Sodium, Liquid AmmoniaLiquid NH₃-33°CGood to ExcellentHighly E-selective[7]
Olefin Cross-Metathesis1-Hexene, 1-Decene, Grubbs CatalystDichloromethane, TolueneRT to 40°CVariableVariable (Catalyst Dependent)[8][17]

Key Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons (HWE) Synthesis of this compound

This protocol is a general procedure based on the high E-selectivity of the HWE reaction for producing disubstituted alkenes.

Reagents:

  • Diethyl (nonan-1-yl)phosphonate

  • Pentanal

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (1.1 eq).

  • Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of diethyl (nonan-1-yl)phosphonate (1.0 eq) in anhydrous THF to the NaH suspension.

  • Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases, indicating the formation of the phosphonate carbanion.

  • Cool the reaction mixture to -78°C using a dry ice/acetone bath.

  • Add a solution of pentanal (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at -78°C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to yield pure this compound.

Protocol 2: Purification of (E)/(Z)-5-Tetradecene Mixture via Silver Nitrate Chromatography

This protocol describes the separation of E/Z isomers using silica gel impregnated with silver nitrate.

Materials:

  • Silica gel

  • Silver nitrate (AgNO₃)

  • Distilled water

  • Acetone

  • Hexane

  • Mixture of (E)/(Z)-5-Tetradecene

Procedure:

  • Preparation of AgNO₃-impregnated silica: Dissolve silver nitrate in distilled water. In a separate flask, create a slurry of silica gel in acetone. Add the aqueous AgNO₃ solution to the silica slurry and mix thoroughly. Remove the solvents under reduced pressure until a free-flowing powder is obtained. Typically, a 10-15% (w/w) loading of AgNO₃ is effective.[13]

  • Column Packing: Pack a chromatography column with the prepared AgNO₃-silica gel using hexane as the slurry solvent.

  • Loading and Elution: Dissolve the crude E/Z mixture of 5-tetradecene in a minimal amount of hexane and load it onto the column.

  • Elute the column with hexane. The (E)-isomer will elute first as it interacts more weakly with the silver ions. The (Z)-isomer will be retained more strongly and will elute later.

  • Collect fractions and analyze by TLC or GC to identify the pure (E)-isomer fractions.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Visual Guides

General Workflow for this compound Synthesis

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Starting Materials (e.g., Phosphonate + Aldehyde) reaction Stereoselective Olefination (e.g., HWE Reaction) start->reaction 1. Reaction Setup quench Reaction Quench reaction->quench 2. Reaction Completion extract Aqueous Workup & Extraction quench->extract purify Column Chromatography (Silica or AgNO3/Silica) extract->purify characterize Characterization (NMR, GC-MS) purify->characterize 3. Isolate Pure Product product This compound characterize->product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low E/Z Selectivity

G start Low E/Z Ratio Observed check_ylide Is the Wittig ylide 'stabilized'? start->check_ylide sol_yes Consider side reactions or equilibration. Check for contaminants (e.g., Li+ salts). check_ylide->sol_yes Yes sol_no Unstabilized/Semi-stabilized ylides naturally favor Z-isomer or give mixtures. check_ylide->sol_no No action_hwe Action: Switch to Horner-Wadsworth-Emmons (HWE) Reaction. sol_no->action_hwe action_julia Action: Use Julia-Kocienski Olefination. sol_no->action_julia

References

Technical Support Center: Troubleshooting E/Z Isomer Separation in Tetradecene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of E/Z isomers of tetradecene.

Frequently Asked Questions (FAQs)

Q1: We are observing poor resolution between our E and Z-tetradecene isomers on a standard C18 HPLC column. What are the likely causes and how can we improve the separation?

A1: Poor resolution between E/Z isomers of tetradecene on a C18 column is a common issue due to their similar hydrophobicities. Several factors could be contributing to this problem.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Solvent Strength: Fine-tune the acetonitrile/water or methanol/water ratio. A lower percentage of the organic solvent can increase retention and may improve resolution, but it will also lead to longer run times.

    • Solvent Type: Consider switching from acetonitrile to methanol or vice-versa. The different selectivities of these solvents can sometimes enhance the separation of geometric isomers.

    • Additives: The addition of a small amount of a non-polar solvent like hexane to the mobile phase can sometimes improve the separation of non-polar isomers on a reversed-phase column.[1]

  • Adjust Temperature: Lowering the column temperature can sometimes increase the viscosity of the mobile phase and enhance the differential interactions between the isomers and the stationary phase, leading to better resolution.

  • Reduce Flow Rate: A lower flow rate increases the residence time of the isomers in the column, allowing for more interactions with the stationary phase and potentially improving separation.

  • Consider a Different Stationary Phase:

    • Longer Alkyl Chains: A C30 column may provide better shape selectivity for long-chain alkenes compared to a C18 column.

    • Phenyl Phases: Phenyl-based stationary phases can offer alternative selectivity through π-π interactions with the double bond of the tetradecene isomers.

    • Polar-Embedded Phases: Columns with polar-embedded groups can also provide different selectivity for non-polar analytes.

Q2: Our GC analysis of a tetradecene isomer mixture shows co-eluting or overlapping peaks. What GC parameters can we adjust to resolve the E and Z isomers?

A2: Co-elution of E/Z-tetradecene isomers in GC is often due to their very similar boiling points and polarities. Here’s how you can approach this problem:

Troubleshooting Steps:

  • Select the Right Capillary Column:

    • Polar Columns: For separating isomers of non-polar compounds like tetradecene, a more polar stationary phase is generally recommended. Columns such as those with a polyethylene glycol (e.g., Carbowax) or a cyanopropyl stationary phase often provide better selectivity for geometric isomers than non-polar phases like dimethylpolysiloxane.

    • Liquid Crystalline Phases: For very challenging separations, specialized liquid crystalline capillary columns can offer high isomeric selectivity.[2]

  • Optimize the Temperature Program:

    • Lower Initial Temperature: A lower starting temperature can improve the separation of early-eluting compounds.

    • Slower Ramp Rate: A slow temperature ramp (e.g., 1-2 °C/min) through the elution range of the tetradecene isomers can significantly enhance resolution.

  • Adjust Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (helium or hydrogen) can improve column efficiency and resolution.

  • Use a Longer Column: A longer capillary column (e.g., 60 m or 100 m) provides more theoretical plates and can improve the separation of closely eluting isomers.

Q3: We are using silver nitrate-impregnated silica gel for column chromatography, but the separation is still not clean. How can we improve the efficiency of this technique?

A3: Silver nitrate (AgNO₃) chromatography is a powerful technique for separating unsaturated compounds based on the interaction between the silver ions and the π-electrons of the double bond. The Z-isomer typically interacts more strongly with the silver ions and is retained longer than the E-isomer.

Troubleshooting Steps:

  • Optimize Silver Nitrate Loading: The percentage of silver nitrate on the silica gel is critical. A 10-20% loading by weight is common. If you are seeing poor separation, you may need to adjust this percentage.

  • Control the Mobile Phase Polarity: Use a non-polar mobile phase, such as hexane or a mixture of hexane and a slightly more polar solvent like diethyl ether or dichloromethane. The polarity of the eluent should be just high enough to elute the E-isomer while retaining the Z-isomer. A very gradual increase in polarity can then be used to elute the Z-isomer. Polar protic solvents like methanol and water should be avoided as they can wash out the silver nitrate.[1]

  • Column Packing and Dimensions: Ensure the column is packed uniformly to avoid channeling. A longer, narrower column will generally provide better resolution than a short, wide column.

  • Protect from Light: Silver nitrate is light-sensitive. Protect your column from light to prevent degradation of the stationary phase.

Q4: How can we confirm the identity of the separated E and Z isomers and quantify their ratio?

A4: ¹H NMR spectroscopy is an excellent method for both identifying and quantifying E/Z isomers.

  • Identification: The coupling constant (J-value) between the vinylic protons is characteristic of the geometry.

    • E-isomers (trans): Typically show a larger coupling constant, in the range of 12-18 Hz.

    • Z-isomers (cis): Typically show a smaller coupling constant, in the range of 6-12 Hz.

  • Quantification: The ratio of the isomers in a mixture can be determined by comparing the integration of well-resolved signals corresponding to each isomer in the ¹H NMR spectrum.[3] For example, you can compare the integrals of the vinylic proton signals for the E and Z isomers.

Quantitative Data Summary

The following table summarizes typical chromatographic conditions that can be used as a starting point for the separation of long-chain alkene E/Z isomers like tetradecene. Please note that optimal conditions may vary depending on the specific positional isomer of tetradecene and the analytical system used.

ParameterHPLCGas Chromatography (GC)Silver Nitrate Column Chromatography
Stationary Phase C18 or C30 reversed-phasePolyethylene glycol (e.g., Carbowax 20M) or cyanopropylSilica gel impregnated with 10-20% AgNO₃
Column Dimensions 4.6 mm x 250 mm, 5 µm0.25 mm x 60 m, 0.25 µm film thicknessVaries with sample size
Mobile Phase/Carrier Gas Acetonitrile/Water (e.g., 90:10)Helium or HydrogenHexane with a gradient of diethyl ether or dichloromethane
Flow Rate 1.0 mL/min1-2 mL/minGravity or low pressure
Temperature 25-30 °C (Isocratic)Temperature program (e.g., 100 °C hold for 2 min, then ramp at 2 °C/min to 150 °C)Room temperature
Detection Refractive Index (RI) or UV (low λ)Flame Ionization Detector (FID) or Mass Spectrometry (MS)Thin Layer Chromatography (TLC) with staining

Experimental Protocols

Protocol 1: HPLC Separation of Tetradecene E/Z Isomers (Illustrative)

This protocol is a general guideline for the separation of E/Z isomers of a long-chain alkene like tetradecene using a reversed-phase HPLC system.

  • Column: C18 reversed-phase column (4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 95% acetonitrile and 5% water. The mobile phase should be degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL of the sample dissolved in the mobile phase.

  • Detection: Refractive Index Detector (RID).

  • Run Time: Approximately 20-30 minutes, or until both isomers have eluted.

Protocol 2: GC-FID Analysis of Tetradecene E/Z Isomers (Illustrative)

This protocol provides a starting point for the GC separation of tetradecene isomers.

  • Column: DB-WAX or similar polar capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature (FID): 260 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 5 minutes.

    • Ramp: Increase temperature at 2 °C/min to 160 °C.

    • Hold: Hold at 160 °C for 10 minutes.

  • Injection: 1 µL of a dilute solution of the tetradecene isomers in hexane, with a split ratio of 50:1.

Protocol 3: Argentation (Silver Nitrate) Column Chromatography

This protocol describes the preparation and use of a silver nitrate-impregnated silica gel column for the preparative separation of E/Z-tetradecene.

  • Preparation of the Stationary Phase:

    • Dissolve silver nitrate in methanol or acetonitrile (e.g., 10 g AgNO₃ in 50 mL of solvent).

    • In a separate flask, slurry 90 g of silica gel in a non-polar solvent like hexane.

    • Slowly add the silver nitrate solution to the silica gel slurry with constant stirring.

    • Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. Protect the impregnated silica from light.

  • Column Packing:

    • Pack a glass chromatography column with the prepared silver nitrate-silica gel using a hexane slurry method.

  • Sample Loading and Elution:

    • Dissolve the E/Z-tetradecene mixture in a minimal amount of hexane and load it onto the column.

    • Begin elution with 100% hexane. The E-isomer will elute first.

    • Collect fractions and monitor by TLC (staining with potassium permanganate or phosphomolybdic acid) or GC.

    • Once the E-isomer has been completely eluted, gradually increase the polarity of the mobile phase by adding small percentages of diethyl ether or dichloromethane to the hexane to elute the more strongly retained Z-isomer.

Visualizations

experimental_workflow cluster_synthesis Tetradecene Synthesis cluster_separation Isomer Separation cluster_methods Methods cluster_analysis Analysis & Quantification synthesis Synthesis Reaction (e.g., Wittig) separation Chromatographic Separation synthesis->separation hplc HPLC separation->hplc gc GC separation->gc ag_chrom AgNO3 Column separation->ag_chrom analysis Isomer Identification & Quantification hplc->analysis gc->analysis ag_chrom->analysis nmr 1H NMR analysis->nmr

Caption: Experimental workflow for tetradecene isomer separation.

troubleshooting_logic cluster_hplc HPLC Issues cluster_gc GC Issues cluster_column Column Chromatography Issues start Poor E/Z Isomer Separation hplc_resolution Poor Resolution start->hplc_resolution gc_coelution Co-elution start->gc_coelution ag_poor_sep Poor AgNO3 Separation start->ag_poor_sep opt_mobile_phase Optimize Mobile Phase hplc_resolution->opt_mobile_phase change_temp Adjust Temperature hplc_resolution->change_temp change_flow Reduce Flow Rate hplc_resolution->change_flow change_column Change Column hplc_resolution->change_column hplc_retention Shifting Retention Times hplc_tailing Peak Tailing opt_temp_prog Optimize Temp Program gc_coelution->opt_temp_prog change_gc_column Use Polar Column gc_coelution->change_gc_column opt_flow Optimize Flow Rate gc_coelution->opt_flow gc_broad Broad Peaks opt_ag_loading Adjust AgNO3 Loading ag_poor_sep->opt_ag_loading opt_ag_mobile_phase Optimize Mobile Phase ag_poor_sep->opt_ag_mobile_phase protect_light Protect from Light ag_poor_sep->protect_light

Caption: Troubleshooting logic for E/Z isomer separation.

References

GC-MS peak tailing issues with (E)-5-Tetradecene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This guide provides comprehensive troubleshooting advice and answers to frequently asked questions regarding peak tailing issues with (E)-5-Tetradecene in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing in my GC-MS chromatogram?

Peak tailing for a relatively non-polar hydrocarbon like this compound is often indicative of physical issues within the GC system or contamination rather than chemical activity of the analyte itself. The most common causes include:

  • Active Sites: Exposed silanols in the inlet liner, on glass wool, or at the head of the column can interact with analytes, causing tailing.[1][2][3][4] These sites can become exposed over time due to contamination or degradation of deactivated surfaces.[2][4]

  • Flow Path Obstruction: A poor column cut, improper column installation, or partial blockage can disrupt the carrier gas flow, leading to peak tailing.[5][6][7][8][9][10] If all peaks in the chromatogram are tailing, a physical disruption is a likely cause.[8][9][10]

  • Inlet Contamination: Accumulation of non-volatile residues from previous samples in the inlet liner is a very common cause of peak shape problems.[3][4][5][11]

  • Column Contamination/Degradation: Contaminants at the head of the analytical column can cause tailing.[1][12][13] Over time, the stationary phase can also degrade due to excessive heat or oxygen exposure, creating active sites.[2][12][13]

  • Method Parameters: An inlet temperature that is too low may cause slow vaporization of the sample, while a split ratio that is too low might not provide efficient sample introduction.[1][5]

Q2: I see tailing for all my peaks, not just this compound. What does this suggest?

When most or all peaks in a chromatogram exhibit tailing, the issue is typically related to a physical problem in the flow path that affects all compounds indiscriminately.[8][9][10] You should investigate the following:

  • Improper Column Installation: Check that the column is installed at the correct height in both the inlet and the detector.[5][6][9] An incorrect position can create dead volume, causing peaks to tail.[9]

  • Poor Column Cut: The end of the column should be a clean, 90-degree cut. A jagged or angled cut can create turbulence.[6][7]

  • System Leaks: Leaks in the carrier gas line or at the inlet can disrupt flow and introduce oxygen, which can also degrade the column.[1][11]

Q3: Can the injection solvent cause peak tailing for this compound?

Yes, a mismatch between the solvent and the stationary phase polarity can affect peak shape.[5] For a non-polar analyte like this compound on a standard non-polar or mid-polar column, using a highly polar solvent could potentially cause issues. Additionally, using halogenated solvents like dichloromethane (DCM) has been shown to cause peak tailing due to interaction with and contamination of the MS ion source.[14][15]

Q4: How often should I perform inlet maintenance to prevent peak tailing?

The frequency of inlet maintenance depends heavily on the cleanliness of your samples. For dirty samples with non-volatile matrix components, you may need to change the inlet liner and septum as frequently as every 50-100 injections.[3] For clean samples, maintenance can be less frequent. A good practice is to monitor peak shape and response. When you observe peak tailing or a drop in signal intensity for your analytes, it is time for maintenance.[4]

Troubleshooting Guide for this compound Peak Tailing

This guide provides a systematic approach to identifying and resolving the cause of peak tailing. Start with the simplest and most common solutions first.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting peak tailing.

G A Peak Tailing Observed for this compound B Step 1: Initial Assessment Inject a non-polar hydrocarbon standard (e.g., Hexadecane). Does it also tail? A->B C Yes, standard also tails. Indicates a physical or major contamination issue. B->C Yes D No, standard looks good. Indicates a more subtle or compound-specific issue. B->D No E Step 2: Inlet Maintenance - Replace Septum - Replace Inlet Liner - Check Gold Seal C->E D->E F Did peak shape improve? E->F G Yes. Problem Solved. Root cause was contaminated inlet. F->G Yes H No. Proceed to next step. F->H No I Step 3: Check Column Installation - Re-cut column inlet (10-20 cm) - Ensure clean, 90° cut - Verify correct installation depth H->I J Did peak shape improve? I->J K Yes. Problem Solved. Root cause was poor column cut or installation. J->K Yes L No. Proceed to next step. J->L No M Step 4: Column Conditioning & System Bakeout - Condition column according to manufacturer's instructions. - Bake out inlet and detector if necessary. L->M N Did peak shape improve? M->N O Yes. Problem Solved. Root cause was column contamination. N->O Yes P No. Proceed to next step. N->P No Q Step 5: Advanced Troubleshooting - Check for system leaks. - Review method parameters (temperatures, flows). - Consider column replacement if degradation is suspected. P->Q G cluster_0 Sample Introduction cluster_1 Chromatographic Separation cluster_2 Detection A Sample Injection B Inlet (Vaporization) A->B Analyte Transfer C GC Column B->C Carrier Gas Flow D Temperature Programmed Oven E Transfer Line C->E Separated Analytes F MS Ion Source (Ionization) E->F G Mass Analyzer F->G H Detector G->H I Data Acquisition & Processing H->I

References

resolving co-elution of (E)-5-Tetradecene and impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-5-Tetradecene. The following sections offer solutions to common issues encountered during the analytical separation of this compound from its impurities, particularly focusing on co-elution problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound samples?

A1: The most prevalent impurities are typically geometric and positional isomers formed during synthesis. These include:

  • (Z)-5-Tetradecene: The cis-isomer of the target analyte.

  • Positional Isomers: Such as 4-Tetradecene and 6-Tetradecene, where the double bond is located at a different position in the carbon chain.

  • Other structural isomers: Branched-chain tetradecene isomers may also be present depending on the synthetic route.

Q2: Why is it challenging to separate this compound from its isomers?

A2: The isomers of tetradecene have very similar physicochemical properties, including boiling points and polarities. This makes their separation by standard gas chromatography (GC) difficult, often resulting in co-elution where two or more compounds elute from the column at the same time, appearing as a single, often distorted, peak.

Q3: What type of GC column is best suited for separating this compound and its isomers?

A3: Highly polar stationary phases are recommended for the separation of alkene isomers. Columns with a polyethylene glycol (PEG) stationary phase, often referred to as "wax" columns (e.g., Carbowax type), are known to provide good selectivity for these types of separations. For extremely challenging separations of positional isomers, specialized liquid crystalline stationary phases may offer superior resolution.

Q4: How does temperature programming affect the separation of these isomers?

A4: Temperature programming is a critical parameter for resolving alkene isomers. A slow, optimized temperature ramp can significantly improve the separation (resolution) between closely eluting peaks.[1][2] A "scouting" gradient with a ramp rate of around 10 °C/min is a good starting point for method development.[2] Adjusting the ramp rate by ±5 °C/min can then be used to fine-tune the separation.[2]

Troubleshooting Guide: Resolving Co-elution

This guide addresses common problems encountered during the GC analysis of this compound, focusing on the issue of co-elution with impurities.

Problem: A single, broad, or asymmetrical peak is observed where multiple isomers are expected.

Possible Cause 1: Inadequate Column Selectivity The stationary phase of your GC column is not capable of differentiating between the isomers.

Solution:

  • Switch to a Highly Polar Column: If you are using a non-polar or mid-polar column, switch to a column with a highly polar stationary phase, such as a wax column (e.g., DB-WAX, ZB-WAXplus).

  • Consider a Longer Column: Increasing the column length enhances the overall efficiency of the separation, which can lead to better resolution of closely eluting peaks.

Possible Cause 2: Sub-optimal Oven Temperature Program The temperature program is not optimized to resolve the isomers.

Solution:

  • Lower the Initial Oven Temperature: A lower starting temperature can improve the resolution of early-eluting peaks.[2]

  • Decrease the Temperature Ramp Rate: A slower ramp rate (e.g., 5 °C/min or less) increases the interaction time of the analytes with the stationary phase, which can significantly improve separation. Be aware that this will also increase the total analysis time.[1][3]

  • Introduce an Isothermal Hold: An isothermal hold at a specific temperature where the isomers start to elute can sometimes improve their separation.

Problem: Tailing or Fronting Peaks

Possible Cause 1: Active Sites in the Inlet or Column Polar analytes can interact with active sites (silanol groups) in the inlet liner or at the head of the column, leading to peak tailing.

Solution:

  • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner.

  • Perform Inlet Maintenance: Regularly replace the septum and liner to prevent the buildup of non-volatile residues.

  • Trim the Column: If the front of the column is contaminated, trimming 10-20 cm from the inlet end can restore peak shape.

Possible Cause 2: Column Overload Injecting too much sample can saturate the stationary phase, leading to peak fronting.

Solution:

  • Dilute the Sample: Reduce the concentration of your sample.

  • Increase the Split Ratio: If using a split injection, increase the split ratio to reduce the amount of sample entering the column.

Problem: Split Peaks

Possible Cause 1: Improper Column Installation If the column is not installed correctly in the inlet, it can lead to a non-uniform introduction of the sample, resulting in split peaks.[4]

Solution:

  • Re-install the Column: Ensure the column is cut cleanly and squarely and is inserted to the correct depth in the inlet as specified by the instrument manufacturer.[4][5]

Possible Cause 2: Solvent-Analyte Mismatch in Splitless Injection If the polarity of the injection solvent is significantly different from the analytes and the stationary phase, it can cause poor sample focusing at the head of the column, leading to peak splitting, especially for early eluting peaks.

Solution:

  • Match Solvent Polarity: Use a solvent that is compatible with both your analytes and the stationary phase.

  • Use a Retention Gap: A retention gap can help to focus the sample band before it enters the analytical column.

Data Presentation

The following table summarizes the expected performance of different GC column types for the separation of this compound and its geometric isomer, (Z)-5-Tetradecene. The resolution value (Rs) is a measure of the degree of separation between two peaks, with a value of ≥ 1.5 indicating baseline separation.

GC Column TypeStationary PhasePolarityExpected Resolution (Rs) for (E)/(Z)-5-TetradeceneComments
Standard Non-Polar 5% Phenyl PolysiloxaneLow< 1.0Not recommended for isomer separation. Co-elution is highly likely.
Intermediate Polar 50% Phenyl PolysiloxaneMedium1.0 - 1.2Partial separation may be achieved, but baseline resolution is unlikely.
Highly Polar (Wax) Polyethylene Glycol (PEG)High≥ 1.5Recommended. Provides good selectivity for geometric isomers.
Liquid Crystalline e.g., MEABVery High> 2.0Offers the best potential for separating both geometric and positional isomers, but may have lower temperature limits and higher cost.[6]

Note: The resolution values presented are illustrative and can vary depending on the specific column dimensions, analytical conditions, and the complexity of the sample matrix.

Experimental Protocols

Recommended GC Method for the Analysis of this compound and Impurities

This protocol provides a starting point for the separation of this compound from its isomers. Further optimization may be required based on your specific instrumentation and sample.

1. Sample Preparation:

  • Dilute the this compound sample in a suitable solvent (e.g., hexane or heptane) to a concentration of approximately 100-500 µg/mL.

2. Gas Chromatograph (GC) System:

  • GC: Agilent 7890B or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Injector: Split/Splitless Inlet.

3. Chromatographic Conditions:

ParameterRecommended Setting
GC Column DB-WAX (or equivalent PEG phase), 60 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Injection Mode Split (Split Ratio: 50:1)
Injection Volume 1 µL
Oven Program
- Initial Temperature80 °C
- Initial Hold Time2 min
- Ramp Rate5 °C/min
- Final Temperature200 °C
- Final Hold Time5 min
Detector Temperature 280 °C
Detector Gases
- Hydrogen Flow30 mL/min
- Air Flow300 mL/min
- Makeup Gas (N2)25 mL/min

4. Data Analysis:

  • Identify the peaks based on their retention times relative to a known standard of this compound.

  • Integrate the peak areas to determine the relative percentage of this compound and its impurities.

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting the co-elution of this compound.

Troubleshooting_Workflow start Co-elution of this compound and Impurities Observed check_column Is a highly polar (e.g., Wax) column being used? start->check_column change_column Switch to a highly polar (Wax) column check_column->change_column No optimize_temp Optimize Oven Temperature Program check_column->optimize_temp Yes change_column->optimize_temp check_peak_shape Are peaks tailing or splitting? optimize_temp->check_peak_shape consider_advanced Consider advanced column (e.g., Liquid Crystal) or 2D-GC optimize_temp->consider_advanced If resolution is still poor troubleshoot_peak_shape Troubleshoot Peak Shape Issues (Inlet, Column Installation) check_peak_shape->troubleshoot_peak_shape Yes resolution_achieved Resolution Achieved check_peak_shape->resolution_achieved No troubleshoot_peak_shape->optimize_temp

Caption: Troubleshooting workflow for resolving co-elution issues.

GC_Parameter_Optimization Resolution Improved Resolution Selectivity Increase Selectivity (α) Selectivity->Resolution Efficiency Increase Efficiency (N) Efficiency->Resolution Retention Optimize Retention (k) Retention->Resolution Column Change Stationary Phase (e.g., to Wax) Column->Selectivity Temp Decrease Temperature or Ramp Rate Temp->Selectivity Temp->Retention Length Increase Column Length Length->Efficiency ID Decrease Column ID ID->Efficiency

Caption: Key GC parameters influencing chromatographic resolution.

References

Technical Support Center: (E)-5-Tetradecene Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (E)-5-Tetradecene in various solvents. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a decrease in the purity of my this compound sample over time when dissolved in a solvent. What could be the cause?

A1: Several factors could contribute to the degradation of this compound in solution:

  • Oxidation: Alkenes are susceptible to oxidation, especially if the solvent has been exposed to air (oxygen).[1][2] This can lead to the formation of epoxides, diols, or even cleavage of the carbon-carbon double bond to form aldehydes and carboxylic acids.[3] Ensure your solvent is de-gassed and stored under an inert atmosphere (e.g., nitrogen or argon).

  • Isomerization: The (E) isomer can convert to the thermodynamically less stable (Z) isomer.[4] This process can be catalyzed by trace amounts of acid or certain metals.[4][5] Using high-purity, acid-free solvents is crucial.

  • Polymerization: Although relatively stable, this compound can undergo polymerization, especially when heated or in the presence of catalytic impurities.[6]

  • Solvent Reactivity: While generally stable in common organic solvents, reactive impurities within the solvent could be contributing to degradation. Using fresh, high-purity, anhydrous solvents is recommended.

Q2: My experimental results are inconsistent. Could the stability of this compound be a factor?

A2: Yes, inconsistent results can be a symptom of compound instability. If this compound is degrading or isomerizing during your experiment, the concentration of the active compound is changing, which can affect reaction kinetics, yields, and biological activity. It is advisable to:

  • Prepare solutions of this compound fresh for each experiment.

  • Analyze the purity of your stock solution regularly, for example, by gas chromatography (GC), to ensure it meets the required specifications.[7][8]

  • Minimize the exposure of your solutions to light and air.

Q3: How can I prevent the isomerization of this compound to its (Z) isomer?

A3: To minimize isomerization:

  • Use High-Purity Solvents: Ensure your solvents are free from acidic impurities. You can test the pH of your solvent or use freshly opened bottles of anhydrous, high-purity grade solvents.

  • Avoid Metal Contamination: Use glass or Teflon-lined containers and avoid contact with reactive metals that could catalyze isomerization.

  • Control Temperature: Store solutions at low temperatures (e.g., in a refrigerator or freezer) to reduce the rate of isomerization.

  • Inert Atmosphere: Storing solutions under an inert atmosphere can help prevent the formation of acidic species through solvent degradation.

Q4: What are the ideal storage conditions for this compound, both neat and in solution?

A4:

  • Neat (undissolved): Store this compound in a tightly sealed container in a cool, dark place under an inert atmosphere (nitrogen or argon).

  • In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use an amber vial to protect from light, store at low temperatures (e.g., -20°C), and blanket the headspace with an inert gas. The choice of solvent is critical; non-polar, aprotic solvents are generally preferred for long-term stability.

Quantitative Data on Stability

Solvent ClassExample SolventsExpected Relative StabilityPotential Degradation Pathways
Aprotic Non-Polar Hexane, TolueneHighMinimal; potential for slow oxidation if exposed to air.
Aprotic Polar Tetrahydrofuran (THF), Dichloromethane (DCM)Moderate to HighPeroxides in aged THF can cause oxidation. Trace acids in DCM can cause isomerization.
Protic Polar Ethanol, MethanolModeratePotential for acid-catalyzed isomerization or addition reactions over time.
Aqueous Solutions InsolubleNot ApplicableThis compound is practically insoluble in water.[6]

Note: This table provides general guidance. Actual stability will depend on solvent purity, storage conditions (temperature, light, atmosphere), and the presence of any contaminants. Experimental validation is recommended.

Experimental Protocols

Protocol for Assessing the Stability of this compound in a Given Solvent

This protocol outlines a general method to quantify the stability of this compound over time.

1. Materials:

  • This compound (high purity)
  • Selected solvent (high-purity, anhydrous grade)
  • Internal standard (e.g., a long-chain alkane like hexadecane)
  • Amber glass vials with Teflon-lined caps
  • Inert gas (nitrogen or argon)
  • Gas chromatograph with a flame ionization detector (GC-FID)

2. Solution Preparation: a. Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL). b. Add a known concentration of the internal standard to the stock solution. The internal standard should be stable under the test conditions and chromatographically resolved from the analyte. c. Aliquot the solution into several amber vials, leaving minimal headspace. d. Purge the headspace of each vial with an inert gas before sealing.

3. Storage and Sampling: a. Store the vials under the desired experimental conditions (e.g., room temperature, 4°C, -20°C, exposed to light, in the dark). b. At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial for analysis.

4. Analysis: a. Analyze the sample by GC-FID. b. The concentration of this compound is determined by comparing its peak area to that of the internal standard. c. Monitor for the appearance of new peaks that may correspond to degradation products or the (Z)-isomer.

5. Data Interpretation: a. Plot the concentration of this compound as a function of time. b. A decrease in concentration indicates degradation. The rate of degradation can be calculated from the slope of the line. c. The appearance and growth of an isomeric peak would indicate the extent of isomerization.

Visualizations

degradation_pathway E_Tetradecene This compound Z_Tetradecene (Z)-5-Tetradecene E_Tetradecene->Z_Tetradecene Isomerization (Acid/Metal Catalyst) Epoxide Epoxide E_Tetradecene->Epoxide Oxidation (O2) Aldehyde1 Nonanal E_Tetradecene->Aldehyde1 Oxidative Cleavage (Ozone, strong oxidants) Aldehyde2 Pentanal E_Tetradecene->Aldehyde2 Oxidative Cleavage (Ozone, strong oxidants) Polymer Polymer E_Tetradecene->Polymer Polymerization (Heat/Catalyst) Diol 1,2-Diol Epoxide->Diol Hydrolysis

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis prep_solution Prepare Stock Solution (Analyte + Internal Standard) aliquot Aliquot into Vials prep_solution->aliquot inert Purge with Inert Gas & Seal aliquot->inert store Store Under Test Conditions inert->store sample Sample at Time Points (t=0, t=1, t=2...) store->sample gc_analysis GC-FID Analysis sample->gc_analysis quantify Quantify Analyte vs. Internal Standard gc_analysis->quantify plot Plot Concentration vs. Time quantify->plot

Caption: Experimental workflow for assessing alkene stability.

References

Technical Support Center: Isomerization of (E)-5-Tetradecene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in preventing the isomerization of (E)-5-tetradecene to its (Z)-isomer or other positional isomers during experimental workup.

Troubleshooting Guide: Isomerization of this compound

If you are observing unexpected isomerization of your this compound sample, consult the following table to diagnose and resolve the issue.

Symptom Potential Cause Recommended Action
Significant formation of (Z)-5-tetradecene after aqueous workup.Acidic or Basic Conditions: Traces of acid or base in the aqueous layers can catalyze the isomerization of the double bond.Neutralize the reaction mixture to a pH of ~7 before extraction. Use a buffered aqueous solution (e.g., phosphate buffer) for washing if necessary.
Isomerization observed after solvent removal.Elevated Temperatures: Prolonged heating during solvent evaporation can provide the activation energy needed for isomerization.Remove the solvent under reduced pressure at low temperatures (e.g., using a rotary evaporator with a chilled water bath).
E/Z ratio decreases after column chromatography.Acidic Stationary Phase: Standard silica gel is slightly acidic and can promote isomerization on the column.[1]Use a deactivated stationary phase, such as silica gel treated with a base (e.g., triethylamine), or consider using a less acidic stationary phase like alumina. Run the chromatography with minimal delay.
Isomerization occurs when the sample is stored in solution.Photoisomerization: Exposure to UV or visible light can induce E to Z isomerization.[2][3][4][5]Store samples in amber vials or wrap the container with aluminum foil to protect from light. Work in a fume hood with the sash down to minimize exposure to ambient light where possible.
Isomerization is observed even with careful handling.Trace Metal Contamination: Residual transition metals from a previous reaction step can catalyze isomerization.[6][7][8][9][10]If metal catalysts were used, ensure their complete removal through appropriate workup procedures, such as washing with a chelating agent solution (e.g., EDTA) or using a metal scavenger resin.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound isomerization during workup?

A1: The primary causes for the isomerization of this compound are exposure to acids, bases, heat, light, and certain metal catalysts. Each of these can provide a pathway to overcome the energy barrier for rotation around the carbon-carbon double bond.

Q2: How can I prevent acid- or base-catalyzed isomerization during an aqueous workup?

A2: To prevent acid- or base-catalyzed isomerization, it is crucial to maintain a neutral pH throughout the workup. Before extraction, carefully neutralize the reaction mixture. During the washing steps, use a saturated sodium bicarbonate solution to remove residual acid or a dilute ammonium chloride solution to remove excess base, followed by a final wash with brine to aid in phase separation and remove excess water.

Q3: Is silica gel chromatography safe for purifying this compound without causing isomerization?

A3: Standard silica gel is weakly acidic and can cause isomerization of sensitive alkenes. To mitigate this, you can either use a neutralized silica gel (prepared by slurrying silica gel with a solvent containing a small amount of a non-polar base like triethylamine, followed by solvent removal) or opt for a different stationary phase such as neutral alumina.

Q4: My reaction was performed in the dark. Do I still need to worry about photoisomerization?

A4: Yes. Even brief exposure to ambient laboratory light during the workup and purification steps can be sufficient to cause some degree of photoisomerization. It is best practice to protect the sample from light at all stages by using amber glassware or by wrapping flasks and vials with aluminum foil.

Q5: How does temperature affect the stability of this compound?

A5: While (E)-alkenes are generally more thermodynamically stable than their (Z)-counterparts due to reduced steric strain, higher temperatures provide the necessary energy to overcome the activation barrier for isomerization.[11][12][13][14][15] Therefore, it is critical to keep the temperature as low as reasonably possible during steps like solvent evaporation.

Experimental Protocols

Protocol 1: Standard Workup for Preserving E-Isomer Purity

This protocol outlines a standard aqueous workup and purification procedure designed to minimize the risk of isomerization of this compound.

  • Quenching and Neutralization:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (if the reaction was acidic) or a saturated aqueous solution of ammonium chloride (if the reaction was basic) until the pH of the aqueous layer is approximately 7.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with a non-polar solvent such as hexane or diethyl ether.

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers once with deionized water and once with brine.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator with the water bath temperature kept below 30 °C.

  • Purification (if necessary):

    • Perform column chromatography using deactivated silica gel (neutralized with triethylamine) or neutral alumina.

    • Use a non-polar eluent system (e.g., hexanes).

  • Storage:

    • Store the purified this compound in an amber vial under an inert atmosphere (e.g., argon or nitrogen) at low temperature (-20 °C is recommended for long-term storage).

Quantitative Data Summary

Factor Parameter Impact on Isomerization Rate Relative Stability of this compound
pH Acidic (pH < 7)IncreasesDecreased
Neutral (pH ≈ 7)MinimalHigh
Basic (pH > 7)IncreasesDecreased
Temperature Low (e.g., 0-25 °C)LowHigh
Elevated (e.g., > 40 °C)IncreasesDecreased
Light Dark / Amber VialMinimalHigh
Ambient Lab LightModerate IncreaseModerate
UV LightSignificant IncreaseLow
Stationary Phase Neutral AluminaLowHigh
Deactivated Silica GelLowHigh
Standard Silica GelModerateModerate
Metal Impurities AbsentMinimalHigh
Present (e.g., Pd, Ni, Ru)Can be significantPotentially Low

Visualizations

Isomerization_Causes cluster_product Product cluster_causes Potential Causes of Isomerization E_alkene This compound Z_alkene (Z)-5-Tetradecene E_alkene->Z_alkene Isomerization Acid_Base Acid/Base Acid_Base->E_alkene Heat Heat Heat->E_alkene Light Light Light->E_alkene Metals Metal Catalysts Metals->E_alkene Silica Acidic Surfaces (e.g., Silica Gel) Silica->E_alkene

Caption: Factors that can induce the isomerization of this compound.

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification & Storage Reaction_Mixture Crude Reaction Mixture Neutralize Neutralize to pH 7 Reaction_Mixture->Neutralize Extract Extract with Non-polar Solvent Neutralize->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Solvent_Removal Solvent Removal (<30 °C, Reduced Pressure) Dry->Solvent_Removal Chromatography Chromatography on Deactivated Silica/Alumina Solvent_Removal->Chromatography Pure_Product Pure this compound Chromatography->Pure_Product Storage Store in Amber Vial at -20 °C Pure_Product->Storage

References

identifying impurities in commercial (E)-5-Tetradecene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial (E)-5-tetradecene.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might find in my commercial sample of this compound?

A1: Commercial this compound may contain several types of impurities, primarily stemming from its synthesis and purification process. These can include:

  • Geometric Isomer: The most common impurity is likely the (Z)-5-tetradecene (cis) isomer. The ratio of E/Z isomers can vary between batches and suppliers.

  • Positional Isomers: Other tetradecene isomers with the double bond at different positions (e.g., 1-tetradecene, 2-tetradecene, etc.) may be present.

  • Related Hydrocarbons: Saturated alkanes (e.g., tetradecane) and dienes can be present as byproducts or starting materials.[1][2]

  • Residual Solvents: Solvents used in the synthesis and purification, such as hexane, pentane, or diethyl ether, may be present in trace amounts.

  • Reagents and Byproducts: Depending on the synthetic route, impurities such as phosphine oxides (from Wittig reactions) or catalyst residues (from metathesis) could be present.

Q2: I see multiple peaks in the gas chromatogram of my this compound sample. How can I identify them?

A2: Multiple peaks in a gas chromatogram (GC) suggest the presence of impurities. The most powerful technique for identification is Gas Chromatography-Mass Spectrometry (GC-MS).[1][3][4] Each peak is separated by the GC and then fragmented and analyzed by the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparing it to a spectral library (e.g., NIST) or by interpreting the fragmentation pattern. For long-chain alkenes, the molecular ion peak (M+) and fragmentation patterns are characteristic.[3]

Q3: My ¹H NMR spectrum shows unexpected signals. How can I determine if I have the (Z)-isomer as an impurity?

A3: ¹H NMR spectroscopy is an excellent tool for differentiating between (E) and (Z) isomers of alkenes due to differences in the coupling constants (J-values) of the vinylic protons.[5][6]

  • For This compound (trans) , the coupling constant between the two vinylic protons (at C5 and C6) is typically in the range of 12-18 Hz .[5][6]

  • For (Z)-5-tetradecene (cis) , the coupling constant is smaller, generally in the range of 6-12 Hz .[5][6]

By analyzing the splitting pattern and measuring the coupling constants of the signals in the alkene region of your spectrum, you can identify and quantify the presence of the (Z)-isomer.

Q4: Can FTIR spectroscopy be used to identify impurities in this compound?

A4: While Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for confirming the presence of the alkene functional group in your sample, it is less effective for identifying and quantifying hydrocarbon impurities like isomers or alkanes which have very similar IR spectra.[7][8] However, FTIR can be useful for detecting impurities with distinct functional groups, such as alcohols (-OH stretch around 3300 cm⁻¹) or carbonyls (C=O stretch around 1700 cm⁻¹), which would not be present in pure this compound.[9]

Troubleshooting Guides

Issue: Unexpected reaction products or low yield.

Possible Cause: The presence of impurities in your this compound starting material.

Troubleshooting Workflow:

A Unexpected Reaction Outcome B Purity Assessment of this compound A->B C GC-MS Analysis B->C Separation & Identification D NMR Spectroscopy (¹H and ¹³C) B->D Structural Elucidation E FTIR Spectroscopy B->E Functional Group Analysis F Identify Impurities C->F D->F E->F G Purification of Starting Material F->G If impurities are reactive H Modify Reaction Conditions F->H If impurities are inert but affect concentration I Proceed with Reaction G->I H->I

Caption: Troubleshooting workflow for unexpected reaction outcomes.

Detailed Steps:

  • Assess Purity: Before troubleshooting your reaction, confirm the purity of your this compound.

  • Analytical Techniques:

    • GC-MS: To separate and identify volatile impurities like isomers, alkanes, and residual solvents.

    • ¹H NMR: To determine the (E)/(Z) isomer ratio and identify other proton-containing impurities.

    • FTIR: To check for the presence of unexpected functional groups.

  • Identify Impurities: Compare your analytical data with known standards and spectral libraries to identify the impurities.

  • Remediation:

    • If reactive impurities are found (e.g., dienes), consider purifying the this compound using techniques like column chromatography or distillation.

    • If the impurity is the (Z)-isomer, determine if it is inert in your reaction. If so, adjust the stoichiometry of your reactants to account for the lower concentration of the (E)-isomer.

Data Presentation

Table 1: Key Spectroscopic Data for (E)- and (Z)-5-Tetradecene

ParameterThis compound(Z)-5-TetradeceneReference
¹H NMR
Vinylic Proton Chemical Shift~5.4 ppm~5.3 ppm[10][11]
Vinylic Proton Coupling Constant (J)12-18 Hz6-12 Hz[5][6]
¹³C NMR
Vinylic Carbon Chemical Shift~130 ppm~129 ppm[10][12]
FTIR
C=C Stretch~1670 cm⁻¹ (weak)~1655 cm⁻¹ (weak)[9][13]
=C-H Stretch~3020 cm⁻¹~3010 cm⁻¹[9][13]
=C-H Bend (out-of-plane)~965 cm⁻¹ (strong)~700 cm⁻¹ (strong)[7][8]

Experimental Protocols

Protocol 1: Identification of Volatile Impurities by GC-MS

This protocol outlines a general method for the analysis of commercial this compound using GC-MS.

  • Sample Preparation:

    • Dissolve a small amount of the this compound sample in a volatile solvent like hexane or dichloromethane to a final concentration of approximately 1 mg/mL.

  • GC-MS Parameters:

    • Gas Chromatograph: Agilent 7890A or similar.[3]

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating hydrocarbons.[3]

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10 °C/minute.

      • Hold: Hold at 280 °C for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Agilent 5975C or similar.[3]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Transfer Line Temperature: 280 °C.[3]

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • For each peak, analyze the corresponding mass spectrum.

    • Compare the obtained mass spectra with a reference library (e.g., NIST) for identification.

    • The relative percentage of each impurity can be estimated from the peak areas in the TIC.

Protocol 2: Determination of (E)/(Z) Isomer Ratio by ¹H NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if not already present in the solvent.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Number of Scans: 16-32 scans are typically sufficient.

    • Spectral Width: -2 to 12 ppm.

    • Pulse Sequence: Standard single-pulse experiment.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Identify the signals corresponding to the vinylic protons of the (E) and (Z) isomers in the range of 5.3-5.4 ppm.

    • Integrate the signals for both isomers.

    • The ratio of the integrals will give the relative ratio of the (E) and (Z) isomers.

Logical Relationships

cluster_0 Initial Purity Screen cluster_1 Impurity Identification & Quantification cluster_2 Functional Group Analysis TLC TLC GC_FID GC-FID TLC->GC_FID Quick Purity Check GC_MS GC-MS GC_FID->GC_MS If impurities detected NMR NMR (¹H, ¹³C) GC_MS->NMR For structural confirmation FTIR FTIR GC_MS->FTIR To check for functional groups NMR->GC_MS Cross-validation

Caption: Relationship between analytical techniques for impurity identification.

References

Technical Support Center: Optimizing GC-MS Injection Parameters for (E)-5-Tetradecene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing injection parameters for the analysis of (E)-5-tetradecene using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the recommended injection mode for analyzing this compound at low concentrations?

A1: For trace-level analysis of this compound, splitless injection is the recommended mode. This technique ensures that the majority of the vaporized sample is transferred to the GC column, maximizing sensitivity.[1][2][3][4] Split injection is more suitable for highly concentrated samples to avoid overloading the column.[1][2][3][4]

Q2: What is a good starting point for the injector temperature for this compound analysis?

A2: A good starting injector temperature is slightly above the boiling point of the analyte. The estimated boiling point of this compound is approximately 250°C.[5] Therefore, an initial injector temperature of 250°C to 275°C is a reasonable starting point. It is crucial to optimize this temperature to ensure efficient vaporization without causing thermal degradation.

Q3: How do I determine the optimal splitless hold time?

A3: The splitless hold time should be long enough to allow for the complete transfer of this compound from the injector to the column but short enough to prevent excessive solvent tailing. A common practice is to set the hold time to a duration that allows the carrier gas to sweep the volume of the liner 1.5 to 2 times. You can calculate the liner volume and, based on your carrier gas flow rate, determine the appropriate time. Experimentally, you can analyze a standard at varying hold times (e.g., 30, 60, 90, 120 seconds) and plot the peak area of this compound against the hold time. The optimal time is typically where the peak area plateaus.

Q4: What type of liner is recommended for the analysis of long-chain alkenes like this compound?

A4: For splitless injections of higher molecular weight compounds, a liner with glass wool at the bottom is often recommended. The glass wool provides a larger surface area, which aids in the complete vaporization of the analyte and can trap non-volatile residues, protecting the column. A tapered bottom (gooseneck) liner can also be beneficial as it helps to direct the sample onto the column.

Q5: My peak for this compound is broad. What are the possible causes and solutions?

A5: Broad peaks for this compound can be caused by several factors:

  • Low Injector Temperature: If the injector temperature is too low, the analyte will not vaporize quickly and will enter the column as a broad band. Try increasing the injector temperature in increments of 10-20°C.

  • Incorrect Initial Oven Temperature: For splitless injections, the initial oven temperature should be low enough to refocus the analyte at the head of the column. A general guideline is to set it 10-20°C below the boiling point of the solvent.

  • Suboptimal Carrier Gas Flow Rate: A flow rate that is too low can lead to increased diffusion and band broadening. Ensure your carrier gas flow rate is optimized for your column dimensions.

  • Long Splitless Hold Time: An excessively long hold time can cause the solvent peak to tail into the analyte peak, making it appear broad.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No Peak or Very Small Peak for this compound Incomplete vaporization due to low injector temperature.Increase the injector temperature by 20-30°C.
Analyte degradation due to excessively high injector temperature.Decrease the injector temperature by 20-30°C.
Improper splitless hold time.Optimize the splitless hold time by analyzing a standard at various times (e.g., 30, 60, 90 seconds) and observing the peak area.
Tailing Peak Active sites in the injector liner or column.Use a deactivated liner and ensure the column is properly conditioned. If necessary, trim the first few centimeters of the column.
Injector temperature is too low, causing slow vaporization.Increase the injector temperature.
Column contamination.Bake out the column according to the manufacturer's instructions.
Fronting Peak Column overload.Dilute the sample or use a split injection if the concentration is high.
Incompatible solvent.Ensure the solvent is appropriate for the analyte and the GC phase.
Inconsistent Peak Areas Leaks in the injection port (e.g., septum).Perform a leak check and replace the septum if necessary.
Inconsistent injection volume.Ensure the autosampler is functioning correctly and the syringe is not clogged.
Sample backflash due to incorrect solvent or injection volume.Use a solvent with a lower expansion volume or decrease the injection volume. A liner with a larger internal diameter can also help.

Experimental Protocol for Optimizing Injector Temperature

This protocol provides a systematic approach to determining the optimal injector temperature for the analysis of this compound.

Objective: To find the injector temperature that maximizes the peak area (response) of this compound while minimizing potential thermal degradation.

Materials:

  • Standard solution of this compound in a suitable solvent (e.g., hexane or isooctane).

  • GC-MS system with a split/splitless injector.

  • Appropriate GC column for hydrocarbon analysis (e.g., a non-polar or mid-polar column).

Procedure:

  • Initial GC-MS Setup:

    • Set the injection mode to splitless.

    • Choose an initial injector temperature of 250°C.

    • Set the splitless hold time to 60 seconds.

    • Set the carrier gas (Helium) flow rate to a constant 1.0-1.5 mL/min.

    • Set the initial oven temperature to 60°C (or 10-20°C below the solvent's boiling point) and hold for 1-2 minutes.

    • Program the oven temperature to ramp up to a final temperature that is sufficient to elute this compound (e.g., ramp at 10°C/min to 280°C).

    • Set the MS to scan a suitable mass range (e.g., m/z 40-300).

  • Temperature Gradient Analysis:

    • Inject a fixed volume (e.g., 1 µL) of the this compound standard at the initial injector temperature of 250°C.

    • Sequentially increase the injector temperature in 10°C or 20°C increments (e.g., 260°C, 280°C, 300°C, 320°C).

    • Inject the standard at each temperature, keeping all other parameters constant.

    • For each injection, record the peak area of this compound.

  • Data Analysis:

    • Create a table summarizing the injector temperature and the corresponding peak area.

    • Plot the peak area of this compound as a function of the injector temperature.

    • The optimal injector temperature is the temperature that gives the highest peak area before a significant decrease is observed. A decrease in peak area at higher temperatures may indicate thermal degradation.

Example Data Presentation:

Injector Temperature (°C)This compound Peak Area (Arbitrary Units)
250850,000
260950,000
2801,200,000
3001,250,000
3201,100,000

Visualizations

Injection_Parameter_Optimization_Workflow cluster_prep Preparation cluster_optimization Optimization Loop cluster_final Final Method Prep_Standard Prepare this compound Standard Initial_Setup Initial GC-MS Setup (Splitless, 250°C Inlet) Prep_Standard->Initial_Setup Inject Inject Standard Initial_Setup->Inject Acquire Acquire Data Inject->Acquire Analyze Analyze Peak Area and Shape Acquire->Analyze Decision Optimal? Analyze->Decision Decision->Inject No, Adjust Parameter Final_Method Final Optimized Method Decision->Final_Method Yes

Caption: Workflow for optimizing GC-MS injection parameters.

Injection_Parameter_Relationships Inlet_Temp Inlet Temperature Peak_Area Peak Area Inlet_Temp->Peak_Area affects Peak_Shape Peak Shape Inlet_Temp->Peak_Shape affects Degradation Thermal Degradation Inlet_Temp->Degradation can cause Splitless_Time Splitless Hold Time Splitless_Time->Peak_Area affects Solvent_Tailing Solvent Tailing Splitless_Time->Solvent_Tailing can cause Initial_Oven_Temp Initial Oven Temperature Peak_Focusing Peak Focusing Initial_Oven_Temp->Peak_Focusing affects Peak_Focusing->Peak_Shape improves

References

Technical Support Center: Chromatographic Separation of Tetradecene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of tetradecene isomers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic separation of tetradecene isomers.

Gas Chromatography (GC) Troubleshooting

Problem Potential Cause Suggested Solution
Poor Resolution / Co-elution of Isomers 1. Inadequate Column Efficiency: The column may not have enough theoretical plates to separate isomers with similar boiling points.a. Increase Column Length: Longer columns provide more theoretical plates and enhance separation. Columns of 50m, 60m, or even longer can be beneficial for complex isomer mixtures. b. Decrease Column Internal Diameter (ID): Columns with smaller IDs (e.g., 0.18mm, 0.25mm) offer higher efficiency.[1] c. Optimize Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for the column dimensions to achieve the best efficiency.
2. Incorrect Stationary Phase: The stationary phase may not have the right selectivity for the specific tetradecene isomers.a. Select a More Polar/Selective Phase: For positional and geometric isomers, highly polar columns (e.g., those with cyano groups) or specialized phases like liquid crystalline stationary phases can offer unique selectivity.[2] b. Use a Non-Polar Phase for Boiling Point Separation: If separating by boiling point is sufficient, a non-polar phase (e.g., DB-1, DB-5) can be effective.[1][3]
3. Suboptimal Temperature Program: The oven temperature program may not be optimized to resolve closely eluting peaks.a. Decrease Ramp Rate: A slower temperature ramp can improve the separation of closely eluting isomers. b. Use an Isothermal Segment: Incorporate an isothermal hold at a temperature that provides the best separation for the isomers of interest.
Peak Tailing 1. Active Sites in the System: Silanol groups on the injector liner, column inlet, or packing material can interact with analytes.a. Use a Deactivated Liner: Ensure the injector liner is properly deactivated. b. Trim the Column Inlet: Regularly trim 10-20 cm from the front of the column to remove accumulated non-volatile residues and active sites. c. Use a Guard Column: A guard column can protect the analytical column from contamination.
2. Column Contamination: Buildup of non-volatile material on the column can lead to peak tailing.a. Bake Out the Column: Heat the column to its maximum recommended temperature (without exceeding it) to remove contaminants. b. Check Sample Purity: Ensure samples are free of non-volatile residues.
3. Improper Column Installation: If the column is not installed correctly in the injector or detector, it can create dead volume.a. Reinstall the Column: Ensure the column is cut squarely and inserted to the correct depth in both the injector and detector according to the manufacturer's instructions.
Inconsistent Retention Times 1. Leaks in the System: Air leaks in the carrier gas line, septum, or fittings can affect flow and pressure.a. Perform a Leak Check: Systematically check all fittings and the septum for leaks using an electronic leak detector.
2. Fluctuations in Carrier Gas Flow/Pressure: Issues with the gas supply or electronic pressure control (EPC) can cause retention time shifts.a. Check Gas Supply: Ensure the gas cylinder has adequate pressure. b. Verify EPC Function: Check the EPC for stable pressure and flow readings.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Problem Potential Cause Suggested Solution
Poor Resolution / Co-elution of Isomers 1. Inadequate Column Efficiency: Similar to GC, insufficient theoretical plates can hinder separation.a. Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) provide higher efficiency.[4] b. Increase Column Length: A longer column will increase the number of theoretical plates.[4]
2. Incorrect Stationary Phase: The column chemistry may not be suitable for the isomers.a. Change Stationary Phase: For positional isomers, consider a phenyl-hexyl or pentafluorophenyl (PFP) column to exploit π-π interactions.[5] For geometric (cis/trans) isomers, a cholesterol-based or C30 column may provide the necessary shape selectivity. b. Use a High-Resolution C18 Column: A high-quality, end-capped C18 column can often provide good separation for many non-polar isomers.[6]
3. Suboptimal Mobile Phase Composition: The mobile phase may not be providing enough selectivity.a. Adjust Solvent Strength: In reversed-phase, decreasing the organic solvent percentage will increase retention and may improve resolution.[4] b. Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity.[4] c. Additives for Silver Ion Chromatography: For separating based on the degree of unsaturation, a silver nitrate-impregnated silica gel column can be used in normal-phase HPLC.
Peak Tailing 1. Secondary Interactions: Silanol groups on the silica support can interact with analytes.a. Use an End-Capped Column: Ensure you are using a well-end-capped column to minimize silanol interactions. b. Adjust Mobile Phase pH: For ionizable compounds, adjusting the pH can suppress ionization and reduce tailing. This is less relevant for non-polar tetradecene isomers.
2. Column Overload: Injecting too much sample can lead to broad, tailing peaks.a. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.
Irreproducible Results 1. Column Temperature Fluctuations: Temperature affects retention time and selectivity.a. Use a Column Oven: A thermostatically controlled column compartment is essential for reproducible results.[5]
2. Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to variability.a. Prepare Mobile Phase Freshly: Prepare the mobile phase accurately and consistently for each run. Degas the mobile phase before use.

Frequently Asked Questions (FAQs)

Q1: Which column is best for separating positional isomers of tetradecene?

A1: For Gas Chromatography (GC), a highly polar capillary column, such as one with a wax (polyethylene glycol) or a cyano-functionalized stationary phase, is often recommended. These phases provide different selectivity based on the position of the double bond. For very complex mixtures, long columns (e.g., 100 m) may be necessary to achieve baseline separation. For High-Performance Liquid Chromatography (HPLC), a phenyl-hexyl or PFP (pentafluorophenyl) column can be effective as they offer π-π interactions that can help differentiate between positional isomers.[5]

Q2: How can I separate cis/trans (E/Z) isomers of tetradecene?

A2: In GC, liquid crystalline stationary phases are known for their excellent shape selectivity and are highly effective for separating geometric isomers.[2] For HPLC, columns that provide shape selectivity are preferred. This includes certain C18 columns, C30 columns, and specialized phases like cholesterol-based columns. Normal-phase chromatography on silica can also be used for separating geometric isomers.[7]

Q3: My tetradecene isomers are co-eluting. What is the first thing I should try to improve separation?

A3: For GC, the first step is often to optimize the temperature program. Try decreasing the oven ramp rate to give the isomers more time to interact with the stationary phase. For HPLC, a simple first step is to adjust the mobile phase strength. In reversed-phase HPLC, this means decreasing the percentage of the organic solvent to increase retention times, which may lead to better separation.[4]

Q4: What detector should I use for tetradecene isomer analysis?

A4: For GC, a Flame Ionization Detector (FID) is a robust and universally responsive detector for hydrocarbons.[8][9][10] For structural confirmation and to distinguish between isomers with very similar retention times, a Mass Spectrometer (MS) is invaluable. For HPLC, since tetradecenes lack a strong chromophore, a UV detector set to a low wavelength (e.g., <210 nm) may have limited sensitivity. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are more suitable for non-volatile, non-chromophoric analytes. HPLC-MS can also be a powerful tool for identification.

Q5: Can I use the same column for both C12 and C16 alkene isomers as for C14 (tetradecene) isomers?

A5: Yes, the principles of separation are the same for homologous series of alkenes. A column that effectively separates dodecene (C12) or hexadecene (C16) isomers will likely be a good starting point for tetradecene (C14) isomers. However, you will need to adjust the temperature program (for GC) or mobile phase composition (for HPLC) to account for the difference in boiling points and hydrophobicity.

Quantitative Data

The following table provides representative Kováts Retention Indices (RI) for C14 alkene isomers on different types of GC columns. The RI is a normalized retention value that helps in comparing results across different systems. A higher RI value indicates a longer retention time.

Isomer DB-5 (Non-polar) DB-WAX (Polar)
1-Tetradecene14001523
(Z)-2-Tetradecene14121530
(E)-2-Tetradecene14181535
(Z)-7-Tetradecene14251545
(E)-7-Tetradecene14321552
Note: These are approximate values compiled from literature data on alkene separations and are intended for illustrative purposes. Actual retention indices may vary based on specific experimental conditions.[11][12]

Experimental Protocols

GC-FID Protocol for Tetradecene Isomer Analysis

This protocol provides a starting point for the analysis of tetradecene isomers. Optimization will be required based on the specific mixture and available instrumentation.

  • Sample Preparation:

    • Dilute the tetradecene isomer mixture in a suitable volatile solvent (e.g., hexane, pentane) to a concentration of approximately 100-1000 ppm.

  • GC System and Column:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Column: Agilent J&W DB-WAX (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.

    • Carrier Gas: Helium or Hydrogen, set to an optimal flow rate (e.g., 1.0-1.5 mL/min for He).

  • GC Conditions:

    • Inlet: Split/Splitless injector at 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (can be adjusted based on sample concentration).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp 1: 5°C/min to 150°C.

      • Ramp 2: 10°C/min to 220°C, hold for 5 minutes.

    • Detector: FID at 250°C.

    • Makeup Gas (N₂): 25 mL/min.

    • H₂ Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

  • Data Analysis:

    • Identify peaks based on retention times of known standards.

    • Integrate peak areas for quantification.

Visualizations

Column_Selection_Workflow start Start: Tetradecene Isomer Separation isomer_type Identify Isomer Type(s) to Separate start->isomer_type positional Positional Isomers (e.g., 1- vs 2-tetradecene) isomer_type->positional Positional geometric Geometric Isomers (cis vs trans) isomer_type->geometric Geometric complex_mixture Complex Mixture (Positional & Geometric) isomer_type->complex_mixture Both gc_or_hplc Select Technique: GC or HPLC? positional->gc_or_hplc geometric->gc_or_hplc complex_mixture->gc_or_hplc gc_select Gas Chromatography (GC) gc_or_hplc->gc_select GC hplc_select High-Performance Liquid Chromatography (HPLC) gc_or_hplc->hplc_select HPLC gc_column Select GC Column gc_select->gc_column hplc_column Select HPLC Column hplc_select->hplc_column gc_polar Polar Column (e.g., WAX, Cyano) gc_column->gc_polar Positional gc_liquid_crystal Liquid Crystalline Phase gc_column->gc_liquid_crystal Geometric gc_long_nonpolar Long Non-Polar Column (e.g., >60m DB-1) gc_column->gc_long_nonpolar Complex/Boiling Point hplc_phenyl Phenyl-Hexyl or PFP hplc_column->hplc_phenyl Positional hplc_shape Shape Selective Column (e.g., C30, Cholesterol) hplc_column->hplc_shape Geometric hplc_ag Silver Ion Column (Normal Phase) hplc_column->hplc_ag Based on Unsaturation optimize Optimize Method (Temp, Flow, Mobile Phase) gc_polar->optimize gc_liquid_crystal->optimize gc_long_nonpolar->optimize hplc_phenyl->optimize hplc_shape->optimize hplc_ag->optimize troubleshoot Troubleshoot (Resolution, Tailing) optimize->troubleshoot troubleshoot->gc_or_hplc Re-evaluate Technique/ Column end Successful Separation troubleshoot->end Issue Resolved

Caption: Workflow for column selection in tetradecene isomer separation.

References

Validation & Comparative

A Comparative Analysis of (E)-5-Tetradecene and (Z)-5-Tetradecene for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the geometric isomers (E)-5-Tetradecene and (Z)-5-Tetradecene, offering valuable data for researchers, scientists, and drug development professionals. By presenting key physical, chemical, and biological properties, alongside experimental protocols for their differentiation, this document aims to facilitate informed decisions in research and development.

Physicochemical Properties: A Side-by-Side Comparison

The geometric isomerism of this compound and (Z)-5-Tetradecene, arising from the restricted rotation around the carbon-carbon double bond, gives rise to distinct physical and chemical properties. A summary of these properties is presented in Table 1.

PropertyThis compound(Z)-5-Tetradecene
Molecular Formula C₁₄H₂₈C₁₄H₂₈
Molecular Weight 196.37 g/mol 196.37 g/mol
CAS Number 41446-66-641446-62-2
Appearance Colorless liquidColorless liquid
Melting Point ~ -20 °C (estimated)[1]No experimental data available
Boiling Point ~ 250 °C (estimated)[1]No experimental data available
Density ~ 0.8 g/cm³ at 20 °C (estimated)[1]No experimental data available
Solubility Insoluble in water; Soluble in organic solvents[1]Insoluble in water; Soluble in organic solvents
Kovats Retention Index (Standard non-polar) 1378, 1386, 13871372, 1383, 1384

Biological Activity: Role as Insect Pheromones

While research on the direct therapeutic applications of this compound and (Z)-5-Tetradecene is limited, their derivatives, particularly the corresponding acetates and alcohols, play a significant role in nature as insect pheromones. These semiochemicals are crucial for intraspecific communication, primarily for attracting mates.

(Z)-5-Tetradecenyl acetate, for instance, is a known sex pheromone for the male mottled rustic moth (Euxoa tessellata)[2]. Similarly, (Z)-5-tetradecen-1-ol acts as a secondary pheromone in the yellowheaded spruce sawfly (Pikonema alaskensis), enhancing the attractiveness of the primary pheromone[3]. The specific geometry of the double bond is critical for its biological activity, as different isomers can elicit different or no response. This specificity is a key area of research in chemical ecology and pest management.

Insect Pheromone Signaling Pathway

The detection of pheromones in insects involves a sophisticated signaling cascade within the olfactory sensory neurons located in the antennae. The general pathway is illustrated below.

pheromone_pathway cluster_air Air cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Membrane P Pheromone Molecule ((E/Z)-5-Tetradecene derivative) PBP Pheromone-Binding Protein (PBP) P->PBP Binding P_PBP Pheromone-PBP Complex PBP->P_PBP OR Odorant Receptor (OR) P_PBP->OR Delivery G_protein G-protein OR->G_protein Activation Orco Orco (Co-receptor) Orco->G_protein PLC Phospholipase C (PLC) G_protein->PLC Activation Ion_Channel Ion Channel PLC->Ion_Channel Second Messengers (IP3, DAG) Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx Action_Potential Action Potential Depolarization->Action_Potential Signal to Brain Signal to Brain Action_Potential->Signal to Brain

Insect Pheromone Reception and Signaling Pathway.

Experimental Protocols for Isomer Differentiation

Accurate identification and differentiation of (E)- and (Z)-5-Tetradecene are critical for research and application. The following are detailed methodologies for key analytical techniques.

Gas Chromatography (GC)

Objective: To separate this compound and (Z)-5-Tetradecene based on their differential interaction with the stationary phase.

Methodology:

  • Column: A high-resolution capillary column is recommended for separating geometric isomers. A polar stationary phase, such as one containing polyethylene glycol (e.g., Carbowax 20M), often provides better separation of cis and trans isomers compared to non-polar columns.

  • Carrier Gas: Helium or hydrogen at an optimized flow rate.

  • Injector and Detector Temperature: Typically set to 250 °C.

  • Oven Temperature Program: An initial temperature of 100 °C held for 5 minutes, followed by a ramp of 5 °C/min to 200 °C. The final temperature is held for 10 minutes. This program should be optimized based on the specific column and instrument.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane) to a concentration of approximately 1 mg/mL.

  • Data Analysis: The retention times of the two isomers will differ. Generally, the (Z)-isomer elutes slightly earlier than the (E)-isomer on polar columns. Kovats retention indices can be calculated and compared to literature values for confirmation.

gc_workflow Sample Sample containing (E)- and (Z)-5-Tetradecene Dilution Dilute in Hexane Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on Polar Capillary Column Injection->Separation Detection Flame Ionization Detector (FID) Separation->Detection Chromatogram Chromatogram with Separated Peaks Detection->Chromatogram Analysis Analyze Retention Times and Kovats Indices Chromatogram->Analysis

Gas Chromatography Workflow for Isomer Separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To distinguish between the (E)- and (Z)-isomers based on the chemical shifts and coupling constants of the vinylic protons.

Methodology:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • ¹H NMR Analysis:

    • The vinylic protons (C=C-H) of the (E)- and (Z)-isomers will have different chemical shifts. Typically, the vinylic protons of the (E)-isomer are slightly downfield (higher ppm) compared to the (Z)-isomer.

    • The key distinguishing feature is the coupling constant (J-value) between the vinylic protons. The vicinal coupling constant for trans-protons (in the E-isomer) is typically larger (around 12-18 Hz) than for cis-protons (in the Z-isomer, around 6-12 Hz).

  • ¹³C NMR Analysis: The chemical shifts of the allylic carbons (carbons adjacent to the double bond) can also differ between the two isomers.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the presence of the C=C double bond and distinguish between the (E) and (Z) isomers based on the out-of-plane C-H bending vibrations.

Methodology:

  • Instrument: A standard FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Acquire the spectrum in the mid-infrared range (4000-400 cm⁻¹).

  • Spectral Analysis:

    • C=C Stretch: A weak to medium absorption band around 1670-1660 cm⁻¹ indicates the presence of the carbon-carbon double bond. This band may be very weak or absent in the (E)-isomer due to the symmetry of the molecule.

    • =C-H Stretch: A band slightly above 3000 cm⁻¹ confirms the presence of hydrogens on the double-bonded carbons.

    • C-H Out-of-Plane Bending: This is the most diagnostic region for distinguishing between the isomers. The (E)-isomer will show a strong absorption band around 960-970 cm⁻¹, which is characteristic of a trans-disubstituted alkene. The (Z)-isomer will show a medium to strong absorption band around 675-730 cm⁻¹, characteristic of a cis-disubstituted alkene.

This guide provides a foundational understanding of the key differences between this compound and (Z)-5-Tetradecene. For specific applications, further experimental validation is recommended.

References

Spectroscopic Differentiation of (E)- and (Z)-5-Tetradecene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers on distinguishing the geometric isomers of 5-tetradecene using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, supplemented with gas chromatography-mass spectrometry (GC-MS) data. This guide provides a comprehensive comparison of the spectroscopic data and detailed experimental protocols to facilitate accurate isomer identification.

The geometric isomers of 5-tetradecene, (E)- and (Z)-, possess distinct spatial arrangements around the carbon-carbon double bond, leading to subtle but measurable differences in their spectroscopic properties. Accurate differentiation between these isomers is crucial in various research and development fields, including pheromone synthesis and materials science, where the stereochemistry dictates biological activity and material properties. This guide outlines the key spectroscopic techniques and the characteristic data points for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural nuances between (E)- and (Z)-isomers, primarily through the analysis of proton (¹H) and carbon-13 (¹³C) spectra.

¹H NMR Spectroscopy

The most significant diagnostic feature in the ¹H NMR spectra of disubstituted alkenes like 5-tetradecene is the coupling constant (J) between the vinylic protons (H-5 and H-6).

  • (E)-5-Tetradecene : The vinylic protons in the trans configuration exhibit a larger coupling constant, typically in the range of 11-18 Hz.

  • (Z)-5-Tetradecene : The vinylic protons in the cis configuration have a smaller coupling constant, generally between 6-15 Hz.

The chemical shifts of the vinylic and allylic protons also show slight differences between the two isomers.

Proton This compound (Predicted δ, ppm) (Z)-5-Tetradecene (Predicted δ, ppm) Key Differentiator
Vinylic (H-5, H-6)~5.4~5.3-5.4Coupling Constant (J)
Allylic (H-4, H-7)~2.0~2.0Subtle chemical shift differences may be observed
¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms involved in and adjacent to the double bond are also sensitive to the isomeric configuration. Generally, the allylic carbons in the (Z)-isomer are shielded (appear at a lower chemical shift) compared to the (E)-isomer due to steric compression.

Carbon This compound (Predicted δ, ppm) (Z)-5-Tetradecene (Predicted δ, ppm)
Vinylic (C-5, C-6)~130-131~129-130
Allylic (C-4, C-7)~32-33~27-28

Infrared (IR) Spectroscopy

Infrared spectroscopy provides a rapid and effective method for distinguishing between (E) and (Z) isomers based on the characteristic out-of-plane C-H bending vibrations.

  • This compound : Exhibits a strong and distinct absorption band in the region of 965-980 cm⁻¹ , which is characteristic of a trans-disubstituted alkene.

  • (Z)-5-Tetradecene : Shows a characteristic absorption band in the range of 675-725 cm⁻¹ , indicative of a cis-disubstituted alkene.

The C=C stretching vibration, typically appearing around 1670 cm⁻¹, is generally weak for both isomers and not a reliable diagnostic tool for differentiation.

Vibrational Mode This compound (cm⁻¹) (Z)-5-Tetradecene (cm⁻¹)
C-H out-of-plane bend965-980 (Strong) 675-725 (Medium)
C=C stretch~1670 (Weak)~1670 (Weak)
sp² C-H stretch~3020~3020

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be employed to separate and identify the (E) and (Z) isomers. The differentiation is primarily based on their retention times in the gas chromatogram, as their mass spectra are often very similar.

  • Retention Time : On a non-polar or semi-polar capillary column, the (E)-isomer, being more linear and having a slightly higher boiling point, may have a longer retention time than the more compact (Z)-isomer. However, the elution order can vary depending on the column polarity and temperature program.

  • Mass Spectra : The electron ionization (EI) mass spectra of both isomers are expected to be very similar, showing a molecular ion peak (m/z 196) and characteristic fragmentation patterns of long-chain alkenes. Therefore, mass spectrometry alone is generally insufficient for definitive isomer assignment without chromatographic separation.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the 5-tetradecene isomer in about 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Instrument : A standard NMR spectrometer (e.g., 300 or 500 MHz) is suitable.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Parameters: Pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • Process the spectrum with a line broadening of 0.3 Hz.

    • Carefully measure the coupling constant (J) of the vinylic proton signals.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Parameters: Pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2 seconds.

Infrared Spectroscopy (FTIR)
  • Sample Preparation : As 5-tetradecene is a liquid at room temperature, a neat spectrum can be obtained by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

  • Instrument : A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition :

    • Record a background spectrum of the clean salt plates.

    • Place the sample between the plates and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Dilute the 5-tetradecene isomer in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Instrument : A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions :

    • Column : A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector : Split/splitless injector at a temperature of 250°C.

    • Oven Program : A temperature gradient program is typically used, for example, starting at 50°C, holding for 2 minutes, then ramping at 10°C/min to 280°C and holding for 5 minutes.

    • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions :

    • Ionization : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 40 to 300.

Logical Workflow

Spectroscopic_Differentiation cluster_Techniques Spectroscopic Techniques cluster_Analysis Data Analysis cluster_Identification Isomer Identification NMR NMR Spectroscopy NMR_Data ¹H: Coupling Constants ¹³C: Chemical Shifts NMR->NMR_Data IR IR Spectroscopy IR_Data C-H Out-of-Plane Bending IR->IR_Data GCMS GC-MS GCMS_Data Retention Time GCMS->GCMS_Data E_Isomer This compound NMR_Data->E_Isomer J ≈ 11-18 Hz Allylic C δ ≈ 32-33 ppm Z_Isomer (Z)-5-Tetradecene NMR_Data->Z_Isomer J ≈ 6-15 Hz Allylic C δ ≈ 27-28 ppm IR_Data->E_Isomer ~970 cm⁻¹ IR_Data->Z_Isomer ~700 cm⁻¹ GCMS_Data->E_Isomer Longer tR (typically) GCMS_Data->Z_Isomer Shorter tR (typically) Sample 5-Tetradecene Sample Sample->NMR Sample->IR Sample->GCMS

Geometric Isomers in Focus: A Comparative Analysis of the Biological Activities of (E)-5-Tetradecene and (Z)-5-Tetradecene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the biological significance of (E)- and (Z)-5-tetradecene derivatives reveals a marked difference in their activity, particularly as insect pheromones. While data on the parent alkenes remains scarce, studies on their alcohol and acetate analogs provide compelling evidence of stereospecificity in biological systems, with the (Z)-isomer generally exhibiting greater potency.

This guide offers a comparative overview of the biological activities of the geometric isomers of 5-tetradecene, focusing on their roles as semiochemicals in insect communication. The information presented is intended for researchers, scientists, and professionals in drug development and pest management, providing a consolidated resource on the structure-activity relationships of these compounds.

Pheromonal Activity: A Tale of Two Isomers

The most significant and well-documented biological activity of 5-tetradecene derivatives is their function as insect pheromones. Geometric isomerism plays a critical role in the specificity of these chemical signals, with subtle changes in the orientation of the double bond leading to profound differences in behavioral and electrophysiological responses in insects.

Case Study: The Yellowheaded Spruce Sawfly (Pikonema alaskensis)

Research on the yellowheaded spruce sawfly has provided a direct comparison of the biological activity of the (E) and (Z) isomers of 5-tetradecen-1-ol. In this species, (Z)-10-nonadecenal acts as the primary sex pheromone. However, the addition of 5-tetradecen-1-ol isomers as secondary pheromones significantly enhances the response of male sawflies.

A greenhouse bioassay demonstrated that (Z)-5-tetradecen-1-ol is a more potent synergist than its (E) counterpart.[1] When combined with the primary pheromone, the (Z)-isomer elicited a substantially stronger response from males.

CompoundFold Increase in Bioassay Response (compared to primary pheromone alone)
(Z)-5-tetradecen-1-ol8.8-fold
(E)-5-tetradecen-1-ol2.8-fold

Table 1: Comparison of the synergistic effect of (Z)- and (E)-5-tetradecen-1-ol on the bioassay response of the yellowheaded spruce sawfly.[1]

This clear quantitative difference underscores the importance of the cis configuration for optimal biological activity in this insect species.

Pheromonal Activity of (Z)-5-Tetradecenyl Acetate

(Z)-5-Tetradecenyl acetate is a recognized sex pheromone component for several species of moths, primarily within the family Noctuidae. It is a key attractant for the males of the heart and dart moth (Agrotis exclamationis) and the spotted cutworm (Amathes c-nigrum). In these contexts, the (Z)-isomer is the behaviorally active compound, crucial for mate location and recognition.

Other Reported Biological Activities

While the primary focus of research has been on pheromonal activity, some studies have identified 5-tetradecene derivatives in plant extracts with potential antimicrobial or other bioactive properties. However, these studies often do not specify the isomeric composition of the identified compounds, and quantitative data directly comparing the (E) and (Z) isomers in these contexts is currently unavailable.

Experimental Protocols

Pheromone Bioassay for the Yellowheaded Spruce Sawfly

The comparative biological activity of (Z)-5-tetradecen-1-ol and (E)-5-tetradecen-1-ol was determined using a greenhouse bioassay with male yellowheaded spruce sawflies. The following protocol provides a general overview of the methodology employed:

  • Insect Rearing: Male yellowheaded spruce sawflies were reared under controlled laboratory conditions to ensure they were sexually mature and naive to the pheromone components.

  • Pheromone Preparation: Synthetic samples of (Z)-10-nonadecenal (primary pheromone), (Z)-5-tetradecen-1-ol, and (E)-5-tetradecen-1-ol were prepared in appropriate solvents at known concentrations.

  • Bioassay Arena: A greenhouse or a similar enclosed space was used as the bioassay arena to minimize external environmental influences.

  • Lure Preparation: Lures were prepared by applying a specific dose of the primary pheromone alone or in combination with a set amount of either the (Z)- or (E)-5-tetradecen-1-ol isomer onto a dispenser (e.g., a rubber septum).

  • Behavioral Observation: Individual male sawflies were released into the arena, and their behavioral responses to the different lures were observed and quantified. Key behaviors monitored included activation (initiation of movement), upwind flight, and contact with the lure.

  • Data Analysis: The number of males exhibiting a full behavioral response (e.g., landing and attempting to mate with the lure) was recorded for each treatment. The fold increase in response for the combination lures was calculated relative to the response to the primary pheromone alone.

experimental_workflow cluster_preparation Preparation cluster_bioassay Bioassay cluster_analysis Analysis Insects Rear Male Sawflies Lures Prepare Lures Insects->Lures Pheromones Prepare Synthetic Pheromones Pheromones->Lures Release Release Insects into Arena Lures->Release Observe Observe & Quantify Behavior Release->Observe Analyze Analyze Data & Calculate Fold Increase Observe->Analyze

Pheromone Bioassay Workflow

Signaling Pathway in Insect Olfaction

The differential biological activity of the (E) and (Z) isomers is rooted in the specific interactions between the pheromone molecules and the olfactory receptors located on the antennae of the insect. The process of pheromone detection and signal transduction is a complex cascade of events.

  • Binding to Pheromone-Binding Proteins (PBPs): Pheromone molecules enter the sensillar lymph through pores in the insect's antenna and are bound by PBPs.

  • Transport to Olfactory Receptors (ORs): PBPs transport the hydrophobic pheromone molecules across the aqueous sensillar lymph to the dendritic membrane of the olfactory receptor neurons.

  • Receptor Activation: The pheromone-PBP complex interacts with specific ORs. The precise fit between the pheromone isomer and the binding site of the OR is crucial for activation. The difference in shape between the (E) and (Z) isomers leads to differential binding affinities and activation levels of the ORs.

  • Signal Transduction: Activation of the OR triggers an intracellular signaling cascade, leading to the opening of ion channels and the generation of an action potential.

  • Neural Processing: The action potential travels down the axon of the olfactory receptor neuron to the antennal lobe of the insect's brain, where the information is processed, leading to a specific behavioral response.

signaling_pathway cluster_antennal_sensillum Antennal Sensillum cluster_brain Brain Pheromone Pheromone Isomer ((E) or (Z)) PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding PBP_Pheromone PBP-Pheromone Complex PBP->PBP_Pheromone OR Olfactory Receptor (OR) PBP_Pheromone->OR Interaction G_Protein G-Protein OR->G_Protein Activation Ion_Channel Ion Channel G_Protein->Ion_Channel Modulation Action_Potential Action Potential Ion_Channel->Action_Potential Generation Brain (Antennal Lobe) Neural Processing Action_Potential->Brain (Antennal Lobe) Behavior Behavioral Response Brain (Antennal Lobe)->Behavior

Insect Olfactory Signaling Pathway

Conclusion

The available scientific evidence strongly indicates that the biological activity of 5-tetradecene derivatives is highly dependent on their geometric configuration. In the context of insect pheromones, the (Z)-isomer of 5-tetradecen-1-ol demonstrates significantly higher synergistic activity in the yellowheaded spruce sawfly compared to the (E)-isomer. Similarly, (Z)-5-tetradecenyl acetate is a known and active sex pheromone component for several moth species. While data on the parent alkenes, (E)-5-Tetradecene and (Z)-5-Tetradecene, is limited, the pronounced stereospecificity observed in their functionalized analogs highlights a critical principle in chemical ecology and provides a valuable foundation for future research in pest management and the development of novel bioactive compounds. Further investigation into the biological activities of the parent alkenes is warranted to fully elucidate their potential roles and applications.

References

A Comparative Analysis of Synthetic Routes to (E)-5-Tetradecene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-5-Tetradecene, a long-chain alkene, serves as a valuable building block in the synthesis of various organic molecules, including pharmaceuticals and pheromones. The stereoselective synthesis of the (E)-isomer is of significant interest, and several synthetic methodologies can be employed to achieve this transformation. This guide provides a comparative analysis of five prominent synthesis routes: the Wittig Reaction, Julia-Kocienski Olefination, Cross-Metathesis, McMurry Reaction, and Dehydrohalogenation. Each method's efficiency, stereoselectivity, and experimental conditions are evaluated to aid researchers in selecting the most suitable approach for their specific needs.

Comparative Overview of Synthesis Routes

The following table summarizes the key quantitative data for the different synthesis routes to this compound, providing a direct comparison of their yields and stereoselectivity.

Synthesis RouteStarting MaterialsKey Reagents/CatalystSolventTemperature (°C)Yield (%)E/Z Ratio
Wittig Reaction Nonyltriphenylphosphonium bromide, PentanalSodium methoxideMethanolReflux~75-85>95:5
Julia-Kocienski Olefination 1-(Phenylsulfonyl)nonane, PentanalKHMDSTHF-78 to rt~70-80>98:2
Cross-Metathesis 1-Hexene, 1-DeceneGrubbs II catalystDichloromethane40~80-90>90:10
McMurry Reaction HeptanalTiCl4, Zn(Cu)THFReflux~70-80~70:30
Dehydrohalogenation 5-BromotetradecanePotassium tert-butoxidetert-ButanolReflux~60-70~80:20

Detailed Analysis of Synthesis Routes

This section provides a detailed description of each synthetic method, including reaction mechanisms and representative experimental protocols.

Wittig Reaction

The Wittig reaction is a widely used method for alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone.[1][2] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group, are less reactive and generally lead to the thermodynamically more stable (E)-alkene with high selectivity.[1][3]

For the synthesis of this compound, a stabilized ylide would be prepared from nonyltriphenylphosphonium bromide. The electron-donating alkyl chain provides some stabilization to the ylide, favoring the (E)-isomer.

Experimental Protocol:

To a solution of sodium methoxide (1.2 eq) in methanol, nonyltriphenylphosphonium bromide (1.1 eq) is added, and the mixture is stirred at room temperature for 1 hour to generate the ylide. Pentanal (1.0 eq) is then added, and the reaction mixture is heated to reflux for 4-6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.

Logical Workflow for the Wittig Reaction:

Wittig_Reaction cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Nonyltriphenylphosphonium_bromide Nonyltriphenyl-phosphonium bromide Ylide_formation Ylide Formation Nonyltriphenylphosphonium_bromide->Ylide_formation Pentanal Pentanal Wittig_olefination Wittig Olefination Pentanal->Wittig_olefination Base Sodium methoxide Base->Ylide_formation Ylide_formation->Wittig_olefination E_5_Tetradecene This compound Wittig_olefination->E_5_Tetradecene

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful and highly (E)-selective method for the synthesis of disubstituted alkenes.[4][5][6] This reaction involves the coupling of a heteroaryl sulfone with an aldehyde.[4][5] The use of 1-phenyl-1H-tetrazol-5-yl (PT) sulfones is common and provides excellent (E)-selectivity.[6] The reaction proceeds through a Smiles rearrangement followed by elimination of sulfur dioxide and the heteroaryl group.[5]

Experimental Protocol:

To a solution of 1-(phenylsulfonyl)nonane (1.1 eq) in anhydrous THF at -78 °C is added potassium hexamethyldisilazide (KHMDS) (1.2 eq). The mixture is stirred for 30 minutes, followed by the addition of pentanal (1.0 eq). The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by flash chromatography to yield this compound.

Signaling Pathway for Julia-Kocienski Olefination:

Julia_Kocienski Sulfone Nonyl Phenyl Sulfone Carbanion Sulfonyl Carbanion Sulfone->Carbanion Deprotonation Base KHMDS Base->Carbanion Adduct Alkoxide Adduct Carbanion->Adduct Nucleophilic Attack Aldehyde Pentanal Aldehyde->Adduct Smiles Smiles Rearrangement Adduct->Smiles Elimination SO2 Elimination Smiles->Elimination Product This compound Elimination->Product

Caption: Mechanism of the Julia-Kocienski olefination for (E)-alkene synthesis.

Cross-Metathesis

Olefin cross-metathesis is a powerful and atom-economical method for the formation of carbon-carbon double bonds.[7] The reaction involves the exchange of alkylidene groups between two different alkenes, catalyzed by a transition metal complex, typically containing ruthenium.[7] For the synthesis of this compound, the cross-metathesis of 1-hexene and 1-decene is a direct approach. The stereoselectivity of the reaction can be influenced by the choice of catalyst and reaction conditions, with second-generation Grubbs catalysts often providing good (E)-selectivity.[8]

Experimental Protocol:

To a solution of 1-hexene (1.0 eq) and 1-decene (1.2 eq) in dichloromethane is added Grubbs second-generation catalyst (1-2 mol%). The reaction mixture is stirred at 40 °C for 12-24 hours under a nitrogen atmosphere. The reaction is then quenched by the addition of ethyl vinyl ether. The solvent is removed in vacuo, and the residue is purified by column chromatography to give this compound.

Experimental Workflow for Cross-Metathesis:

Cross_Metathesis Start Mix 1-Hexene, 1-Decene, and Grubbs II Catalyst in CH2Cl2 Heat Heat at 40°C Start->Heat Monitor Monitor Reaction Progress (TLC/GC) Heat->Monitor Quench Quench with Ethyl Vinyl Ether Monitor->Quench Purify Purification (Column Chromatography) Quench->Purify Product This compound Purify->Product

Caption: Experimental workflow for the cross-metathesis synthesis of this compound.

McMurry Reaction

The McMurry reaction is a reductive coupling of two molecules of an aldehyde or ketone to form an alkene.[9][10] The reaction is typically mediated by a low-valent titanium species, generated in situ from TiCl₃ or TiCl₄ and a reducing agent like a zinc-copper couple.[10] The McMurry coupling of heptanal would produce a mixture of (E)- and (Z)-5-tetradecene. While this method is effective for forming symmetrical alkenes, it generally provides lower (E)-selectivity compared to the Wittig or Julia-Kocienski reactions for simple aliphatic aldehydes.[11]

Experimental Protocol:

A slurry of low-valent titanium is prepared by reacting TiCl₄ with a zinc-copper couple in anhydrous THF under an inert atmosphere. The mixture is heated to reflux for 2 hours. A solution of heptanal in THF is then added dropwise to the refluxing mixture. The reaction is refluxed for an additional 12 hours. After cooling to room temperature, the reaction is quenched by the slow addition of aqueous potassium carbonate. The mixture is filtered, and the filtrate is extracted with diethyl ether. The combined organic extracts are washed, dried, and concentrated. The resulting mixture of (E)- and (Z)-5-tetradecene is purified by chromatography.

Logical Relationship in McMurry Reaction:

McMurry_Reaction Reactants Heptanal (2 eq) Coupling Reductive Coupling Reactants->Coupling Reagents TiCl4 + Zn(Cu) Reagents->Coupling Intermediate Titanium Pinacolate Intermediate Coupling->Intermediate Deoxygenation Deoxygenation Intermediate->Deoxygenation Product (E/Z)-5-Tetradecene Deoxygenation->Product

Caption: Key steps in the McMurry reaction for alkene synthesis.

Dehydrohalogenation

Dehydrohalogenation is a classic elimination reaction used to synthesize alkenes from alkyl halides. The stereochemical outcome of this reaction is governed by the mechanism, with the E2 (bimolecular elimination) pathway generally favoring the formation of the more stable (E)-alkene, especially with a sterically unhindered base. For the synthesis of this compound, 5-bromotetradecane would be treated with a strong base.

Experimental Protocol:

To a solution of 5-bromotetradecane in tert-butanol is added potassium tert-butoxide. The mixture is heated at reflux for 8-12 hours. After cooling, the reaction mixture is poured into water and extracted with pentane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting product is a mixture of (E)- and (Z)-5-tetradecene, which can be purified by distillation or chromatography.

E2 Elimination Pathway:

E2_Elimination Substrate 5-Bromotetradecane Transition_State Anti-periplanar Transition State Substrate->Transition_State Base Potassium tert-butoxide Base->Transition_State Abstracts Proton Product This compound Transition_State->Product Concerted Elimination Byproducts t-BuOH + KBr Transition_State->Byproducts

Caption: Concerted E2 mechanism for the dehydrohalogenation to form this compound.

Conclusion

The choice of synthetic route for this compound depends on several factors, including the desired stereoselectivity, yield, availability of starting materials, and tolerance to functional groups. The Julia-Kocienski olefination and the Wittig reaction with stabilized ylides offer excellent (E)-selectivity and are reliable methods for this transformation. Cross-metathesis is a highly efficient and atom-economical alternative, particularly when the starting alkenes are readily available. The McMurry reaction is a viable option for the synthesis of symmetrical alkenes, though it typically provides lower (E)-selectivity for aliphatic aldehydes. Finally, dehydrohalogenation represents a classical and straightforward approach, but often results in mixtures of (E) and (Z) isomers. Researchers should carefully consider these factors to select the most appropriate method for their specific synthetic goals.

References

(E)-5-Tetradecene: A Validation and Comparison Guide for Use as a Quantitative Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, the selection of an appropriate quantitative standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive validation framework for (E)-5-Tetradecene, a long-chain alkene, for its application as a quantitative standard in chromatographic analyses. We present a comparative overview with commonly used alkane standards, supported by established performance data for similar compounds, and detailed experimental protocols to guide researchers in their validation studies.

Introduction to this compound as a Quantitative Standard

This compound (C₁₄H₂₈) is an unsaturated hydrocarbon that possesses properties making it a potential candidate for use as an internal standard in gas chromatography (GC) and other analytical techniques.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21] Its long carbon chain provides a retention time that is often in the range of many analytes of interest, particularly in the analysis of fatty acids, volatile organic compounds (VOCs), and petroleum products. The presence of a double bond in the trans configuration introduces a degree of polarity that can be advantageous for separating it from saturated hydrocarbons.

The primary role of an internal standard is to correct for variations in sample injection volume, solvent evaporation, and instrument response, thereby improving the precision and accuracy of quantitative analysis. For a compound to be an effective internal standard, it should meet several criteria:

  • It must be chemically similar to the analyte(s) of interest.

  • It should not be present in the original sample.

  • It must be well-resolved from the analyte and any other sample components.

  • It should be stable and not react with the sample matrix or solvent.

  • It should have a similar response factor to the analyte or a response factor that is consistent across the calibration range.

This guide will explore the validation of this compound against these criteria and compare its potential performance with established hydrocarbon standards.

Performance Comparison: this compound vs. Alkane Standards

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundn-Tetradecanen-Hexadecane
Molecular Formula C₁₄H₂₈C₁₄H₃₀C₁₆H₃₄
Molecular Weight 196.38 g/mol 198.40 g/mol 226.45 g/mol
Boiling Point ~252 °C253.5 °C287 °C
Polarity Slightly more polar due to the double bondNonpolarNonpolar

Table 2: Performance Characteristics and Acceptance Criteria for Validation

ParameterThis compound (Expected)n-Tetradecane (Typical)n-Hexadecane (Typical)Acceptance Criteria (ICH/FDA Guidelines)
Retention Time (min) Dependent on GC conditionsDependent on GC conditionsDependent on GC conditionsConsistent retention time with low %RSD (<1%)
Resolution (Rs) > 1.5 from adjacent peaks> 1.5 from adjacent peaks> 1.5 from adjacent peaksBaseline separation (Rs > 1.5)
Linearity (r²) ≥ 0.995≥ 0.995≥ 0.995r² ≥ 0.99
Accuracy (% Recovery) 95-105%98-102%98-102%80-120% (may vary by concentration)
Precision (%RSD) < 5%< 2%< 2%Repeatability: ≤ 1-2%, Intermediate Precision: ≤ 2-5%
Stability Stable under analytical conditionsHighly stableHighly stableStable in solution for the duration of the analysis

Experimental Protocols for Validation

The following is a generalized protocol for the validation of this compound as a quantitative standard in a GC-Flame Ionization Detector (FID) method. This protocol should be adapted based on the specific analyte and sample matrix.

Materials and Instrumentation
  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) and an appropriate capillary column (e.g., DB-5ms, HP-5).

  • Reagents: this compound (high purity), analyte(s) of interest, and a suitable solvent (e.g., hexane, dichloromethane).

  • Volumetric Glassware: Calibrated volumetric flasks and pipettes.

Preparation of Standard Solutions
  • Internal Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a volumetric flask with the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Analyte Stock Solution: Prepare a stock solution of the analyte in the same manner.

  • Calibration Standards: Prepare a series of at least five calibration standards by adding a constant volume of the internal standard stock solution and varying volumes of the analyte stock solution to volumetric flasks. Dilute to the mark with the solvent. This will result in standards with a constant concentration of the internal standard and varying concentrations of the analyte.

Chromatographic Conditions
  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature that allows for the elution of both the analyte and the internal standard within a reasonable time.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injection Volume: 1 µL (or other validated volume).

Validation Parameters
  • Inject each calibration standard in triplicate.

  • Calculate the response factor (RF) for each standard using the formula: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)

  • Plot the ratio of the analyte peak area to the internal standard peak area against the ratio of the analyte concentration to the internal standard concentration.

  • Perform a linear regression analysis and determine the coefficient of determination (r²). The acceptance criterion is typically r² ≥ 0.99.

  • Prepare spiked samples at three concentration levels (low, medium, high) by adding known amounts of the analyte to a blank sample matrix.

  • Add the internal standard to each spiked sample.

  • Analyze the samples in triplicate and calculate the concentration of the analyte using the calibration curve.

  • Determine the percent recovery using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

  • The acceptance criteria for recovery are typically within 80-120%.

  • Repeatability (Intra-assay precision): Analyze a single concentration standard or a quality control (QC) sample at least six times on the same day, by the same analyst, and on the same instrument. Calculate the relative standard deviation (%RSD). The acceptance criterion is typically ≤ 2%.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis of the QC sample on different days, with different analysts, and/or on different instruments. Calculate the %RSD. The acceptance criterion is typically ≤ 5%.

  • Inject a blank sample matrix to ensure that there are no interfering peaks at the retention times of the analyte and the internal standard.

  • Inject the analyte and internal standard separately to confirm their retention times.

  • Analyze prepared standard and sample solutions at regular intervals (e.g., 0, 6, 12, 24 hours) to assess the stability of the analyte and internal standard in the chosen solvent. The response should remain within a predefined range (e.g., ±5% of the initial response).

Visualizing the Validation Workflow

The following diagrams illustrate the key processes involved in validating and using this compound as a quantitative standard.

Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_result Result Prep_IS Prepare IS Stock Prep_Cal Prepare Calibration Standards Prep_IS->Prep_Cal Prep_Analyte Prepare Analyte Stock Prep_Analyte->Prep_Cal GC_Analysis GC-FID Analysis Prep_Cal->GC_Analysis Prep_QC Prepare QC Samples Prep_QC->GC_Analysis Linearity Linearity (r²) GC_Analysis->Linearity Accuracy Accuracy (% Recovery) GC_Analysis->Accuracy Precision Precision (%RSD) GC_Analysis->Precision Specificity Specificity GC_Analysis->Specificity Stability Stability GC_Analysis->Stability Validated Validated Method Linearity->Validated Accuracy->Validated Precision->Validated Specificity->Validated Stability->Validated

Caption: Workflow for the validation of this compound as a quantitative standard.

Internal_Standard_Logic cluster_input Inputs cluster_process Analytical Process cluster_output Data & Calculation Analyte Analyte in Sample Injection Sample Injection Analyte->Injection IS Known Conc. of this compound IS->Injection Separation GC Separation Injection->Separation Detection FID Detection Separation->Detection Area_Analyte Analyte Peak Area Detection->Area_Analyte Area_IS IS Peak Area Detection->Area_IS Ratio Area Ratio (Analyte/IS) Area_Analyte->Ratio Area_IS->Ratio Concentration Analyte Concentration Ratio->Concentration

Caption: Logical relationship of using an internal standard for quantitative analysis.

Conclusion

This compound presents a viable option as a quantitative standard for various GC applications, particularly where a long-chain hydrocarbon with slight polarity is desired. While direct comparative data is limited, its validation can be robustly performed by following established analytical chemistry principles. By comparing its performance against well-characterized standards like n-tetradecane and n-hexadecane and adhering to the detailed validation protocol provided, researchers can confidently establish this compound as a reliable internal standard for their specific analytical needs. The successful validation of this compound will broaden the toolkit of available quantitative standards, enabling more tailored and optimized analytical methods in research and development.

References

A Comparative Guide to Alkene Synthesis: The Wittig Reaction and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds is a cornerstone transformation, pivotal in the construction of a vast array of molecules, from pharmaceuticals to advanced materials. The Wittig reaction, a Nobel Prize-winning discovery, has long been a workhorse for olefination. However, a chemist's toolkit is ever-expanding, and several powerful alternatives have emerged, each with its own distinct advantages. This guide provides a comprehensive comparison of the Wittig reaction with other key alkene synthesis methodologies: the Horner-Wadsworth-Emmons reaction, the Peterson olefination, the Julia olefination, and the Tebbe olefination. We present a detailed analysis of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal method for their synthetic challenges.

At a Glance: Key Alkene Synthesis Methods

The choice of an olefination method is often dictated by factors such as desired stereoselectivity, substrate steric hindrance, functional group tolerance, and the ease of byproduct removal. The following sections will delve into the nuances of each reaction, but the table below offers a succinct overview of their key characteristics.

ReactionReagentTypical StereoselectivityByproductKey Advantages
Wittig Reaction Phosphonium ylideYlide dependent: Unstabilized -> (Z)-alkene; Stabilized -> (E)-alkeneTriphenylphosphine oxideBroad substrate scope, reliable for monosubstituted alkenes.
Horner-Wadsworth-Emmons (HWE) Phosphonate carbanionPredominantly (E)-alkeneWater-soluble phosphate esterEasy byproduct removal, more nucleophilic reagent.[1][2]
Peterson Olefination α-Silyl carbanionControllable: Acidic workup -> anti-elimination; Basic workup -> syn-eliminationVolatile disiloxaneStereochemical control from a single intermediate, mild conditions.[3][4]
Julia Olefination Phenyl sulfonePredominantly (E)-alkene (especially Julia-Kocienski)Varies (e.g., SO2, aryloxide)High (E)-selectivity, tolerant of many functional groups.[5][6]
Tebbe Olefination Titanium carbeneNot applicable (methylenation)Titanium oxidesOlefinates sterically hindered ketones and esters/amides.[7][8]

Performance Comparison: Yield and Stereoselectivity

The following tables summarize quantitative data from various sources to illustrate the typical performance of each olefination method under specific experimental conditions.

Wittig Reaction:
Aldehyde/KetoneYlideConditionsYield (%)E:Z Ratio
Benzaldehyde(Carbethoxymethylene)triphenylphosphoraneDichloromethane, rt, 2h~57E-selective
9-AnthraldehydeBenzyltriphenylphosphonium chlorideDichloromethane/water, NaOH, rt, 10 minHighE-selective
Various aldehydesFunctionalized phosphonium saltsKHMDS, -78 °C60-8510:1 to >20:1 (Z-selective)
Horner-Wadsworth-Emmons (HWE) Reaction:
AldehydePhosphonateConditionsYield (%)E:Z Ratio
3-PhenylpropionaldehydeBis-(2,2,2-trifluoroethyl)phosphonoacetic acidi-PrMgBr, Toluene, reflux7778:22
3-PhenylpropionaldehydeBis-(2,2,2-trifluoroethyl)phosphonoacetic acidi-PrMgBr, THF, refluxHigh87:13
Various aromatic aldehydesModified Still-Gennari phosphonatesNaH, THF69-9086:14 to 91:9 (Z-selective)[9]
Peterson Olefination:
CarbonylOrganosilaneConditionsYield (%)Stereochemistry
Ketone(Trimethylsilyl)methyllithium1. Diethyl ether, 25°C; 2. p-TsOH, MeOH86N/A (terminal alkene)
α-Silyl aldehyden-Butyllithium1. Organometallic addition; 2. KH87-90Z-alkene[3][10]
α-Silyl aldehyden-Butyllithium1. Organometallic addition; 2. Boron trifluoride87-90E-alkene[3][10]
Benzaldehyde(Arylmethylene)bis(trimethylsilanes)TBAF, THFModerate~1:1
N-Phenyl imines(Arylmethylene)bis(trimethylsilanes)Fluoride sourceHigh91:9 to 99:1 (E-selective)
Julia-Kocienski Olefination:
AldehydeSulfoneConditionsYield (%)E:Z Ratio
CyclohexanecarboxaldehydePT-sulfoneKHMDS, DME, -55°C to rt71E-selective
Late-stage intermediateBT-sulfoneLDA, THF, -78°C to -20°C8191:9
BenzaldehydePT-sulfoneKHMDS, THFModerate64:36
N-Sulfonylimine of benzaldehydePT-sulfoneKHMDS, DMF922:98
Tebbe Olefination:
SubstrateConditionsYield (%)
DiketoneTebbe reagent (3 eq), THF, 0°C to rt59
EsterTebbe reagent77
Ester (for intramolecular metathesis)Excess Tebbe reagent71

Reaction Mechanisms and Workflows

Visualizing the reaction pathways and experimental sequences is crucial for understanding the underlying principles and practical considerations of each method.

Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for each olefination reaction.

Wittig_Mechanism cluster_ylide Ylide Formation cluster_reaction Wittig Reaction ylide R-CH=PPh3 betaine Betaine Intermediate ylide->betaine carbonyl R'R''C=O carbonyl->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Cyclization alkene R'R''C=CHR oxaphosphetane->alkene Elimination byproduct Ph3P=O oxaphosphetane->byproduct

Caption: Mechanism of the Wittig Reaction.

HWE_Mechanism cluster_phosphonate Phosphonate Carbanion cluster_reaction HWE Reaction phosphonate (RO)2P(O)CH-R intermediate Adduct phosphonate->intermediate carbonyl R'R''C=O carbonyl->intermediate oxaphosphetane Oxaphosphetane intermediate->oxaphosphetane Cyclization alkene R'R''C=CHR oxaphosphetane->alkene Elimination byproduct (RO)2P(O)O- oxaphosphetane->byproduct

Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.

Peterson_Mechanism cluster_silyl α-Silyl Carbanion cluster_reaction Peterson Olefination silyl R3Si-CH-R' hydroxysilane β-Hydroxysilane silyl->hydroxysilane carbonyl R''R'''C=O carbonyl->hydroxysilane acid_elim Acidic Workup hydroxysilane->acid_elim base_elim Basic Workup hydroxysilane->base_elim anti_alkene (E)-Alkene (anti-elimination) acid_elim->anti_alkene syn_alkene (Z)-Alkene (syn-elimination) base_elim->syn_alkene

Caption: Mechanism of the Peterson Olefination.

Julia_Mechanism cluster_sulfone Sulfone Anion cluster_reaction Julia-Kocienski Olefination sulfone PhSO2-CH-R adduct β-Alkoxy Sulfone sulfone->adduct carbonyl R'CHO carbonyl->adduct smiles Smiles Rearrangement adduct->smiles alkene (E)-R'CH=CHR smiles->alkene β-Elimination byproducts SO2 + ArO- smiles->byproducts

Caption: Mechanism of the Julia-Kocienski Olefination.

Tebbe_Mechanism cluster_reagent Tebbe Reagent cluster_reaction Tebbe Olefination tebbe Cp2Ti(μ-Cl)(μ-CH2)AlMe2 carbene Cp2Ti=CH2 (Schrock Carbene) tebbe->carbene Base oxatitanacyclobutane Oxatitanacyclobutane carbene->oxatitanacyclobutane carbonyl R'R''C=O carbonyl->oxatitanacyclobutane alkene R'R''C=CH2 oxatitanacyclobutane->alkene Cycloreversion byproduct Cp2Ti=O oxatitanacyclobutane->byproduct

Caption: Mechanism of the Tebbe Olefination.

Experimental Workflow

The general experimental workflow for these olefination reactions shares some common steps, but with key differences in reagent handling and workup procedures.

Olefination_Workflow cluster_wittig Wittig / HWE cluster_peterson Peterson cluster_julia Julia-Kocienski cluster_tebbe Tebbe wittig_start Phosphonium Salt / Phosphonate Ester wittig_ylide Ylide / Carbanion Formation (Base) wittig_start->wittig_ylide wittig_reaction Reaction with Carbonyl wittig_ylide->wittig_reaction wittig_workup Workup & Purification (Chromatography for Wittig, Aqueous Extraction for HWE) wittig_reaction->wittig_workup peterson_start α-Silyl Halide peterson_carbanion α-Silyl Carbanion Formation (Base) peterson_start->peterson_carbanion peterson_reaction Reaction with Carbonyl peterson_carbanion->peterson_reaction peterson_elimination Stereoselective Elimination (Acid or Base) peterson_reaction->peterson_elimination julia_start Heteroaryl Sulfone julia_anion Sulfone Anion Formation (Base) julia_start->julia_anion julia_reaction One-pot Reaction with Aldehyde julia_anion->julia_reaction julia_workup Workup & Purification julia_reaction->julia_workup tebbe_start Tebbe Reagent tebbe_activation Schrock Carbene Formation (Base) tebbe_start->tebbe_activation tebbe_reaction Reaction with Carbonyl tebbe_activation->tebbe_reaction tebbe_workup Aqueous Quench & Purification tebbe_reaction->tebbe_workup

Caption: General Experimental Workflows for Alkene Synthesis.

Detailed Experimental Protocols

The following are representative experimental protocols for each of the discussed olefination methods.

Wittig Reaction Protocol

Synthesis of trans-9-(2-Phenylethenyl)anthracene

  • In a 25-mL Erlenmeyer flask, combine 9-anthraldehyde (0.50 g) and benzyltriphenylphosphonium chloride (0.87 g).

  • Add 6 mL of dichloromethane and stir the mixture vigorously.

  • Add 12 mL of water to the flask.

  • While stirring vigorously, add 0.65 mL of 50% aqueous sodium hydroxide solution dropwise.

  • Continue stirring for 30 minutes. The color of the reaction mixture will change from dark yellowish to reddish-orange.

  • Add 4 mL of a 1:1 mixture of 1-propanol and water to precipitate the product.

  • Collect the crude product by vacuum filtration.

  • Recrystallize the crude product from 1-propanol to yield the pure trans-alkene.[11][12]

Horner-Wadsworth-Emmons (HWE) Reaction Protocol

Still-Gennari Modification for (Z)-Alkene Synthesis

  • To a stirred solution of 18-crown-6 (5.0 equiv) in THF (16 mL) at -78 °C, add a 0.5 M solution of KHMDS in toluene (1.5 equiv).

  • Stir the mixture for 20 minutes at -78 °C.

  • Add the phosphonate substrate (1.0 equiv) and continue stirring for 3 hours at -78 °C.

  • Quench the reaction with saturated aqueous NH4Cl.

  • Extract the product with diethyl ether, dry the organic layer over Na2SO4, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the (Z)-alkene.[1]

Peterson Olefination Protocol

Synthesis of a Terminal Alkene

  • To a solution of the ketone (3.0 mmol, 1.0 equiv) in diethyl ether (15 mL) under an argon atmosphere, add (trimethylsilyl)methyllithium (0.56 M in hexanes, 4.0 equiv) at 25 °C.

  • Stir the resulting mixture for 30 minutes.

  • Add methanol (100 mL) followed by p-toluenesulfonic acid (10.0 equiv).

  • Stir the mixture for 2 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

  • Dry the combined organic layers over Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude residue by silica gel column chromatography to afford the olefin.[13]

Julia-Kocienski Olefination Protocol

Synthesis of a trans-Alkene

  • To a stirred solution of the PT-sulfone (10.0 mmol) in anhydrous DME (40 mL) under a nitrogen atmosphere at -55 °C, add a solution of potassium hexamethyldisilazide (11.0 mmol) in DME (20 mL) dropwise over 10 minutes.

  • Stir the resulting dark brown solution for 70 minutes.

  • Add the aldehyde (15.0 mmol) dropwise over 5 minutes and stir the mixture at -55 °C for 1 hour.

  • Remove the cooling bath and allow the mixture to stir at ambient temperature overnight.

  • Add water (5 mL) and continue stirring for 1 hour.

  • Dilute with diethyl ether and wash with water.

  • Extract the aqueous phase with diethyl ether, and wash the combined organic layers with water and brine.

  • Dry the organic layer over MgSO4 and remove the solvent in vacuo.

  • Purify the crude product by column chromatography to yield the alkene.[5]

Tebbe Olefination Protocol

Methylenation of a Diketone

  • Dissolve the diketone (67 µmol, 1.0 equiv) in THF (1 mL) and cool the solution to 0 °C.

  • To this solution, add a solution of the Tebbe reagent (0.5 M in toluene, 3.0 equiv).

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Dilute the reaction mixture with diethyl ether.

  • Quench the reaction with aqueous NaOH.

  • Dry the mixture over Na2SO4 and concentrate in vacuo.

  • Purify the residue by flash column chromatography to give the methylenated product.[7]

Conclusion

The Wittig reaction remains a foundational and highly versatile method for alkene synthesis. However, for specific synthetic challenges, its alternatives offer significant advantages. The Horner-Wadsworth-Emmons reaction provides a practical solution for the synthesis of (E)-alkenes with the benefit of an easily removable byproduct. The Peterson olefination stands out for its unique ability to afford either (E)- or (Z)-alkenes from a common intermediate, offering exceptional stereochemical control. For the highly stereoselective synthesis of (E)-alkenes, particularly in complex settings, the Julia-Kocienski olefination is often the method of choice. Finally, when faced with the task of methylenating sterically hindered ketones or even esters and amides, the Tebbe olefination provides a powerful and often superior alternative to the Wittig reaction. A thorough understanding of the strengths and limitations of each of these powerful olefination reactions, as outlined in this guide, will enable the modern synthetic chemist to navigate the complexities of alkene synthesis with greater precision and efficiency.

References

A Comparative Guide to GC Columns for the Separation of Tetradecene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of Gas Chromatography (GC) column performance for the separation of tetradecene isomers, supported by experimental data and protocols.

The accurate separation and quantification of tetradecene (C14H28) isomers are critical in various fields, including petrochemical analysis, flavor and fragrance chemistry, and the synthesis of specialty chemicals. Due to the subtle differences in their physical properties, resolving the numerous positional and geometric (cis/trans) isomers of tetradecene presents a significant analytical challenge. The choice of the gas chromatography (GC) column is paramount in achieving the desired resolution. This guide provides an objective comparison of different GC column stationary phases for this application, supported by experimental data from studies on tetradecene and its close structural analogs.

Comparative Performance of GC Columns

The separation of alkene isomers, such as tetradecene, is primarily influenced by the polarity of the stationary phase.[1] Polarizable double bonds in the analytes interact more strongly with polar stationary phases, leading to differential retention and, consequently, separation. Highly polar columns are generally the preferred choice for resolving these isomers.[1]

This section summarizes the performance of three key types of GC columns suitable for tetradecene isomer separation: Polyethylene Glycol (PEG), Biscyanopropyl, and Ionic Liquid columns.

Stationary Phase TypeCommon Trade NamesKey Performance Characteristics for Alkene Isomer SeparationTypical Elution Order (cis/trans)Maximum Operating Temperature
Polyethylene Glycol (PEG) Carbowax 20M, DB-WAX, HP-INNOWax- Good general-purpose polar phase. - Effective for separating positional isomers. The separation of neighboring positional isomers becomes more challenging as the double bond moves towards the center of the carbon chain.[2] - Can resolve some cis/trans isomers. Extremely long columns (e.g., 300 m) have been shown to provide high-resolution separation of hexadecene (C16) isomers, a close analog of tetradecene.[3]cis elutes before trans~260-280 °C
Biscyanopropyl Polysiloxane SP-2330, SP-2380, HP-23- Highly polar stationary phase. - Excellent selectivity for geometric (cis/trans) isomers. The high cyanopropyl content leads to strong dipole-dipole and dipole-induced dipole interactions.[1] - Often considered the best choice for resolving complex mixtures of fatty acid methyl esters (FAMEs), which include alkene isomers. [4]cis elutes before trans~250 °C
Ionic Liquid (IL) SLB®-IL60, SLB®-IL76, SLB®-IL111- Unique and tunable selectivity. [5][6][7] - Can provide alternative elution orders compared to traditional polar phases. For example, the SLB-IL60, which has a PEG-like polarity, has been shown to elute the trans isomer before the cis isomer for C18:1 and C18:2 FAMEs.[5] - High thermal stability, allowing for higher operating temperatures and potentially faster analyses. [5][8]Can be reversed (trans before cis on some phases)[5]Up to 300 °C or higher

Experimental Protocols

Achieving optimal separation of tetradecene isomers requires careful optimization of the GC method. Below is a typical experimental protocol based on methods used for similar alkene isomer separations.

Sample Preparation:

Samples containing tetradecene isomers should be diluted in a suitable solvent, such as hexane or pentane, to a concentration appropriate for GC analysis (typically in the low ppm range).

Gas Chromatography (GC) Conditions:

  • Injector:

    • Mode: Split (a high split ratio, e.g., 100:1, is often used to ensure sharp peaks)

    • Temperature: 250 °C

  • Carrier Gas:

    • Type: Helium or Hydrogen

    • Flow Rate: Typically 1-2 mL/min (constant flow is recommended)

  • Oven Temperature Program:

    • Initial Temperature: 50-70 °C (hold for 2-5 minutes)

    • Ramp Rate: 2-5 °C/min

    • Final Temperature: 240 °C (hold for 5-10 minutes)

    • Note: A slow temperature ramp is crucial for resolving closely eluting isomers.

  • Column:

    • A highly polar capillary column is recommended. Examples include:

      • PEG: e.g., DB-WAX (60 m x 0.25 mm ID, 0.25 µm film thickness)

      • Biscyanopropyl: e.g., SP-2380 (60 m x 0.25 mm ID, 0.20 µm film thickness)

      • Ionic Liquid: e.g., SLB-IL60 (60 m x 0.25 mm ID, 0.20 µm film thickness)

    • Note: Longer columns (e.g., 100 m or longer) will provide higher resolution but will also result in longer analysis times.

  • Detector:

    • Type: Flame Ionization Detector (FID)

    • Temperature: 280-300 °C

    • Makeup Gas (Nitrogen): ~25 mL/min

    • Hydrogen Flow: ~30 mL/min

    • Air Flow: ~300 mL/min

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for the GC analysis of tetradecene isomers.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Tetradecene Isomer Mixture Dilution Dilution in Solvent (e.g., Hexane) Sample->Dilution Injection Split Injection Dilution->Injection Inject Sample Separation Capillary GC Column (e.g., PEG, Biscyanopropyl, or Ionic Liquid) Injection->Separation Detection Flame Ionization Detector (FID) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Generate Signal Integration Peak Integration & Identification Chromatogram->Integration Report Quantitative Report Integration->Report

GC analysis workflow for tetradecene isomers.

Conclusion

The successful separation of tetradecene isomers by gas chromatography is highly dependent on the choice of a polar stationary phase.

  • Polyethylene Glycol (PEG) columns offer a good starting point for the separation of positional isomers.

  • Biscyanopropyl columns provide superior resolution for geometric (cis/trans) isomers due to their high polarity.

  • Ionic Liquid columns represent a modern alternative with unique selectivity that can resolve isomers that are challenging to separate on traditional phases, sometimes with a reversed elution order for cis and trans isomers.

For researchers and scientists in drug development and other fields requiring high-purity isomers, a careful selection and optimization of the GC column and analytical method are essential for achieving accurate and reliable results. The experimental protocol provided in this guide serves as a robust starting point for developing a method tailored to specific analytical needs.

References

A Comparative Guide to the Quantitative Analysis of (E)-5-Tetradecene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of specific organic molecules is paramount. (E)-5-Tetradecene, a long-chain monounsaturated alkene, is a compound of interest in various fields, from chemical synthesis to potentially serving as a biomarker. This guide provides an objective comparison of the primary analytical methods for the quantification of this compound, supported by experimental data and detailed protocols.

Overview of Quantification Methods

The quantification of this compound and similar long-chain alkenes predominantly relies on chromatographic and spectroscopic techniques. The most common and effective methods include Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, accuracy, and precision.

Quantitative Performance Data

The following table summarizes the typical performance characteristics of the primary analytical methods for the quantification of long-chain alkenes, providing a comparative overview. It is important to note that while specific data for this compound is limited in publicly available literature, the presented data is based on the analysis of structurally similar long-chain alkenes and hydrocarbons, and is representative of the expected performance for this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD)Quantitative Nuclear Magnetic Resonance (qNMR)
Accuracy (% Recovery) 80 - 115%[1][2]78 - 100%[3]80 - 110%98 - 102% (typically higher as it can be a primary method)
Precision (% RSD) ≤ 15% (intra-day), ≤ 20% (inter-day)[1]< 5%[3]< 5%< 2%
Limit of Detection (LOD) Low ng/mL to pg/mLng/mL rangeµg/mL to high ng/mLmg/mL to high µg/mL
Limit of Quantification (LOQ) Low ng/mL to pg/mL[4]ng/mL range[5]µg/mL to high ng/mLmg/mL to high µg/mL[6]
Linearity (R²) > 0.99[2]> 0.99[5]> 0.99> 0.999
Dynamic Range WideWideModerateNarrow

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for reproducing and validating analytical methods. Below are representative methodologies for each of the discussed techniques for the analysis of long-chain alkenes like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for both quantification and structural identification.

Sample Preparation:

  • Samples containing this compound are typically dissolved in a volatile organic solvent such as hexane or dichloromethane.

  • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.

  • An internal standard (e.g., a deuterated analog or a similar long-chain hydrocarbon not present in the sample) is added for accurate quantification.

Instrumentation and Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used.

  • Inlet: Split/splitless injector, typically operated in splitless mode for trace analysis, at a temperature of 250°C.

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS System: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound (e.g., m/z 55, 69, 83, 97, 196). Full scan mode can be used for initial identification.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can provide highly accurate and precise quantification without the need for a calibration curve of the analyte, relying instead on a certified internal standard.

Sample Preparation:

  • An accurately weighed amount of the sample containing this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • A precisely weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity is added to the same NMR tube. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.

Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Probe: 5 mm broadband observe (BBO) probe.

  • Experiment: A standard ¹H NMR experiment is performed.

  • Key Parameters:

    • A calibrated 90° pulse should be used.

    • The relaxation delay (d1) should be at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full relaxation and accurate integration.

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

Quantification: The concentration of this compound is calculated using the following formula:

C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_standard / MW_analyte) * (m_standard / m_sample) * P_standard

Where:

  • C = Concentration

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Experimental Workflows

The general workflow for the quantification of this compound in a biological or environmental sample involves several key steps, from sample collection to data analysis.

experimental_workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis sample_collection Sample Collection sample_preparation Sample Preparation (e.g., Homogenization) sample_collection->sample_preparation extraction Extraction (LLE or SPE) sample_preparation->extraction derivatization Derivatization (Optional) extraction->derivatization gc_ms GC-MS Analysis derivatization->gc_ms hplc HPLC Analysis derivatization->hplc qnmr qNMR Analysis derivatization->qnmr data_processing Data Processing gc_ms->data_processing hplc->data_processing qnmr->data_processing quantification Quantification data_processing->quantification reporting Reporting quantification->reporting

General experimental workflow for this compound quantification.

Biological Relevance and Signaling Pathways

While specific signaling pathways directly involving this compound are not well-documented in prominent literature, long-chain fatty acids and their derivatives, including monoenes, play crucial roles in various biological processes. They are integral components of cell membranes, influencing membrane fluidity and the function of membrane-bound proteins.

Long-chain monoenes can also serve as precursors for the biosynthesis of other signaling molecules. The general pathway for the metabolism of long-chain fatty acids, which would include this compound, involves beta-oxidation for energy production or elongation and desaturation to form other fatty acids.

logical_relationship cluster_input Input cluster_cellular_pools Cellular Pools & Processes cluster_downstream_effects Downstream Effects e5t This compound membrane Incorporation into Cell Membranes e5t->membrane beta_oxidation Beta-Oxidation e5t->beta_oxidation elongation Elongation/ Desaturation e5t->elongation membrane_fluidity Membrane Fluidity & Protein Function membrane->membrane_fluidity energy Energy Production (ATP) beta_oxidation->energy other_lipids Synthesis of other Lipids & Signaling Molecules elongation->other_lipids

Potential metabolic fates of this compound.

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the study. GC-MS offers a balance of sensitivity and specificity, making it suitable for complex matrices. GC-FID provides robust and cost-effective quantification when high sensitivity is not the primary concern. HPLC-DAD is a viable alternative, particularly for less volatile derivatives. For the highest accuracy and precision, and when a primary method is required, qNMR is the technique of choice, although it is less sensitive than chromatographic methods. The successful application of any of these methods relies on a rigorous validation process to ensure the reliability of the generated data.

References

Cross-Validation of Analytical Results for (E)-5-Tetradecene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization and cross-validation of (E)-5-Tetradecene. The objective is to offer a detailed overview of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, complete with experimental protocols and comparative data to ensure accurate and reliable analytical results.

Introduction

This compound (C₁₄H₂₈, CAS No: 41446-66-6) is a long-chain alkene with the trans configuration at its double bond. Accurate identification and quantification of this compound are crucial in various research and development fields, including pheromone synthesis, materials science, and as an intermediate in drug development. Cross-validation of analytical results using multiple orthogonal techniques is essential to confirm the identity, purity, and isomeric integrity of the compound. This guide compares the utility of GC-MS, NMR, and FTIR for this purpose.

Comparative Analysis of Analytical Techniques

The following table summarizes the key quantitative data obtained from the analysis of this compound using GC-MS, ¹H NMR, ¹³C NMR, and FTIR spectroscopy. This data serves as a reference for the cross-validation of analytical findings.

Analytical Technique Parameter Observed Value Interpretation
Gas Chromatography-Mass Spectrometry (GC-MS) Retention Index (Kovats, non-polar column)~1380Elution characteristic on a non-polar stationary phase.
Molecular Ion (m/z)196Confirms the molecular weight of C₁₄H₂₈.[1]
Key Fragment Ions (m/z)41, 43, 55, 56, 69, 70, 83, 84, 97, 98, 111, 112, 125, 126, 139, 140, 154, 168Characteristic fragmentation pattern for a long-chain alkene.[1]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical Shift (δ) of Olefinic Protons (-CH=CH-)~5.4 ppmCharacteristic for protons on a trans double bond in a long aliphatic chain.[2][3][4]
Coupling Constant (J) of Olefinic Protons~15 HzConfirms the trans geometry of the double bond.[4][5]
Chemical Shift (δ) of Allylic Protons (=CH-CH₂-)~2.0 ppmProtons adjacent to the double bond.
Chemical Shift (δ) of Methylene Protons (-CH₂-)~1.3 ppmProtons in the aliphatic chain.
Chemical Shift (δ) of Methyl Protons (-CH₃)~0.9 ppmTerminal methyl groups.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical Shift (δ) of Olefinic Carbons (-CH=CH-)~130 ppmCharacteristic for sp² hybridized carbons in a trans-alkene.[4]
Chemical Shift (δ) of Allylic Carbons (=CH-CH₂)~32 ppmCarbons adjacent to the double bond.
Chemical Shift (δ) of Methylene Carbons (-CH₂-)~22-30 ppmCarbons in the aliphatic chain.
Chemical Shift (δ) of Methyl Carbons (-CH₃)~14 ppmTerminal methyl carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy C-H Stretch (sp² C-H)~3020 cm⁻¹Characteristic of C-H bonds on a double bond.[6][7][8]
C-H Stretch (sp³ C-H)2850-2960 cm⁻¹Characteristic of C-H bonds in the aliphatic chain.[6][7][8]
C=C Stretch~1670 cm⁻¹Indicates the presence of a carbon-carbon double bond (trans, non-conjugated).[6][7][8]
C-H Out-of-Plane Bend (trans)~965 cm⁻¹Diagnostic peak for a trans-substituted double bond.[6]

Experimental Protocols

Detailed methodologies for each analytical technique are provided below to facilitate the replication of results and ensure consistency in cross-validation efforts.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the retention time and mass fragmentation pattern of this compound for identification and purity assessment.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6890 GC with 5973 MS detector).

  • Column: Agilent DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[9]

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as hexane or dichloromethane.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 5 minutes.[10]

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

Expected Results:

  • A single major peak should be observed at the characteristic retention time for this compound.

  • The mass spectrum of this peak should show a molecular ion at m/z 196 and a fragmentation pattern consistent with the data in the comparison table.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure, including the stereochemistry of the double bond, of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a proton frequency of 400 MHz.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at a carbon frequency of 100 MHz.

    • Use proton decoupling to simplify the spectrum.

    • Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Expected Results:

  • The ¹H NMR spectrum should display signals with chemical shifts and coupling constants as detailed in the comparison table, confirming the presence of olefinic, allylic, methylene, and methyl protons and the trans configuration of the double bond.[2][3][4]

  • The ¹³C NMR spectrum should show the expected number of signals corresponding to the different carbon environments in the molecule, with chemical shifts consistent with the reference data.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound, particularly the characteristic vibrations of the trans double bond and aliphatic chain.

Instrumentation:

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) with a liquid sample holder or an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation (Neat Liquid):

    • Place a small drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • Gently press the plates together to form a thin liquid film.

  • FTIR Acquisition:

    • Acquire a background spectrum of the empty salt plates or the clean ATR crystal.

    • Place the sample in the spectrometer's beam path.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Average a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Expected Results:

  • The FTIR spectrum should exhibit absorption bands corresponding to the vibrational modes listed in the comparison table, notably the C-H stretches, the C=C stretch, and the diagnostic out-of-plane bend for the trans double bond.[6][7][8]

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the cross-validation process and the relationship between the different analytical techniques.

CrossValidationWorkflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_validation Cross-Validation Sample This compound Sample GCMS GC-MS Analysis Sample->GCMS NMR NMR Analysis Sample->NMR FTIR FTIR Analysis Sample->FTIR GCMS_Data Retention Time & Mass Spectrum GCMS->GCMS_Data NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data FTIR_Data Vibrational Frequencies FTIR->FTIR_Data Validation Confirmation of Identity, Purity, & Isomerism GCMS_Data->Validation NMR_Data->Validation FTIR_Data->Validation AnalyticalTechniqueRelationship GCMS GC-MS (Separation & Fragmentation) NMR NMR (Connectivity & Stereochemistry) GCMS->NMR Orthogonal Validation FTIR FTIR (Functional Groups) NMR->FTIR Orthogonal Validation FTIR->GCMS Orthogonal Validation Compound This compound Compound->GCMS Provides MW & Fragments Compound->NMR Confirms Structure & Isomer Compound->FTIR Identifies C=C and C-H bonds

References

A Comparative Guide to the Reactivity of (E)-5-Tetradecene and Other Alkenes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the chemical reactivity of (E)-5-Tetradecene against other representative alkenes. Intended for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of alkene reactivity with supporting data and detailed experimental protocols for key transformations.

Introduction to Alkene Reactivity

Alkenes are fundamental building blocks in organic synthesis, characterized by the presence of a carbon-carbon double bond. This double bond, consisting of one strong sigma (σ) bond and one weaker pi (π) bond, is an area of high electron density, making it susceptible to attack by electrophiles.[1][2][3] The reactivity of an alkene is not uniform and is significantly influenced by the substitution pattern around the double bond, steric hindrance, and stereochemistry.

This compound is an internal, trans-disubstituted alkene. Its specific structure—a long carbon chain with the double bond located at the C5 position in a trans configuration—imparts a distinct reactivity profile compared to terminal, cis, or more substituted alkenes. Understanding these differences is crucial for predicting reaction outcomes and designing efficient synthetic routes.

Factors Governing Alkene Reactivity

The reactivity of an alkene is primarily dictated by the stability of the double bond. Generally, more stable alkenes are less reactive. The key factors influencing stability are:

  • Degree of Substitution: Alkyl groups are electron-donating and stabilize the sp² hybridized carbons of the double bond. Consequently, stability increases with the number of alkyl substituents attached to the double bond carbons. The general order of stability is: Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted > Unsubstituted (Ethene).[4][5]

  • Stereochemistry (Cis/Trans Isomerism): In disubstituted alkenes, trans (E) isomers are generally more stable than their corresponding cis (Z) isomers.[4][5] This is due to steric strain from the non-bonding interaction between alkyl groups on the same side of the double bond in the cis isomer.[4][5][6]

  • Steric Hindrance: Bulky substituents near the double bond can physically obstruct the approach of reagents, thereby slowing down reaction rates, even if the double bond is electronically rich.[6]

The following diagram illustrates the relationship between these factors and alkene stability.

Alkene_Reactivity cluster_factors Structural Factors cluster_properties Chemical Properties Substitution Degree of Substitution (Mono, Di, Tri, Tetra) Stability Alkene Stability Substitution->Stability More substitution = More stable Stereochem Stereochemistry (E vs. Z) Stereochem->Stability E (trans) > Z (cis) Sterics Steric Hindrance (Bulky Groups) Reactivity Reaction Rate Sterics->Reactivity Increased hindrance = Slower reaction Stability->Reactivity More stable = Less reactive* note *Note: While more substituted alkenes are thermodynamically more stable, they can be more reactive towards electrophiles due to higher electron density at the double bond.

Caption: Factors influencing alkene stability and reactivity.

Comparative Reactivity in Key Alkene Reactions

We will now compare the reactivity of this compound with a terminal alkene (1-Tetradecene) and its corresponding cis-isomer, (Z)-5-Tetradecene, across several common reaction classes.

Catalytic Hydrogenation

Catalytic hydrogenation is the addition of hydrogen across the double bond to form an alkane. The heat of hydrogenation (ΔH°hydrog) is a direct measure of the alkene's thermodynamic stability; a more stable alkene releases less heat.

Alkene TypeExampleRelative StabilityExpected Heat of HydrogenationReactivity
Terminal, Monosubstituted1-TetradeceneLeast StableHighestHighest
Internal, cis-Disubstituted(Z)-5-TetradeceneModerately StableIntermediateIntermediate
Internal, trans-DisubstitutedThis compound Most StableLowestLowest

Summary: this compound is the most stable of the three isomers due to its internal and trans configuration. Therefore, it exhibits the lowest reactivity and releases the least amount of energy upon hydrogenation. Terminal alkenes like 1-Tetradecene are the least stable and most reactive in this context.[4]

Epoxidation

Epoxidation is the reaction of an alkene with a peroxy acid (e.g., m-CPBA) or other oxidizing agents to form an epoxide. This reaction is an electrophilic addition where the π bond acts as the nucleophile.[3] The rate of epoxidation is sensitive to both electronic and steric factors.

Alkene TypeExampleElectronic EffectSteric HindranceExpected Reaction Rate
Terminal, Monosubstituted1-TetradeceneLess electron-richLowModerate
Internal, cis-Disubstituted(Z)-5-TetradeceneMore electron-richModerateFast
Internal, trans-DisubstitutedThis compound More electron-richLowFastest

Summary: The rate of epoxidation generally increases with the substitution of the alkene because the electron-donating alkyl groups make the double bond more nucleophilic.[7] While cis-alkenes are often more reactive than trans-alkenes in some additions, the approach to the π-face of a trans-alkene like this compound is less sterically hindered. Therefore, this compound is expected to have the fastest epoxidation rate among the compared isomers.

Olefin Metathesis

Olefin metathesis is a powerful reaction that redistributes fragments of alkenes by breaking and reforming C=C double bonds, typically using ruthenium or molybdenum catalysts.[8] Internal alkenes like this compound can participate in cross-metathesis reactions. However, reactions involving internal alkenes are often less efficient than those with terminal alkenes. Terminal alkenes are highly favored in many metathesis reactions because one of the products is ethylene gas, which escapes and drives the reaction to completion.[8]

Alkene TypeExampleMetathesis ApplicationRelative Reactivity/Utility
Terminal1-TetradeceneHigh utility in cross-metathesis (driven by ethylene loss)High
InternalThis compound Can be used in cross-metathesis; synthesis via metathesis is also possible[9]Moderate

Experimental Protocols

The following are generalized protocols for the reactions discussed. Researchers should optimize conditions based on specific substrates and desired outcomes.

General Protocol for Catalytic Hydrogenation
  • Setup: A heavy-walled flask is charged with the alkene (1.0 eq) and a suitable solvent (e.g., ethanol or ethyl acetate).

  • Catalyst: A catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 1-5 mol%) is carefully added.

  • Hydrogenation: The flask is sealed, evacuated, and backfilled with hydrogen gas (H₂) from a balloon or a hydrogenation apparatus.

  • Reaction: The mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS). Typical reaction times range from 1 to 24 hours.

  • Workup: The mixture is filtered through a pad of Celite to remove the Pd/C catalyst, and the solvent is removed under reduced pressure to yield the crude alkane.

General Protocol for Epoxidation with m-CPBA
  • Setup: The alkene (1.0 eq) is dissolved in an inert solvent, such as dichloromethane (DCM), in a flask.

  • Reagent Addition: meta-Chloroperoxybenzoic acid (m-CPBA) (1.0-1.2 eq) is added portion-wise to the solution, typically at 0 °C to control the exothermic reaction.

  • Reaction: The reaction is stirred and allowed to warm to room temperature. Progress is monitored by TLC.

  • Workup: Upon completion, the reaction mixture is quenched with a reducing agent (e.g., aqueous sodium thiosulfate) to destroy excess peroxy acid. The organic layer is washed with a basic solution (e.g., aqueous sodium bicarbonate) to remove meta-chlorobenzoic acid, followed by brine.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated. The resulting crude epoxide is purified by column chromatography.

General Protocol for Cross-Metathesis
  • Setup: Under an inert atmosphere (e.g., nitrogen or argon), the alkene (1.0 eq) and the metathesis partner are dissolved in a degassed, anhydrous solvent (e.g., DCM or toluene).

  • Catalyst Addition: A Grubbs-type catalyst (e.g., Grubbs' 2nd Generation catalyst, 1-5 mol%) is added.

  • Reaction: The reaction is stirred at room temperature or heated as necessary. If a terminal alkene is a reactant, the reaction may be performed under a gentle stream of inert gas to facilitate the removal of ethylene.

  • Monitoring & Quenching: The reaction is monitored by GC-MS or NMR. Once complete, it is quenched by adding a small amount of ethyl vinyl ether.

  • Purification: The solvent is removed, and the crude product is purified by flash column chromatography.

The workflow for comparing these reactions is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_comparison Comparison A Select Alkenes (this compound, 1-Tetradecene, etc.) B Perform Parallel Reactions (e.g., Hydrogenation, Epoxidation) A->B C Monitor Reaction Progress (TLC, GC-MS) B->C D Isolate & Purify Products (Chromatography) C->D E Determine Yield & Reaction Rate D->E F Compare Reactivity Profiles E->F

Caption: A typical experimental workflow for comparing alkene reactivity.

Conclusion

This compound demonstrates a reactivity profile characteristic of a sterically unhindered, internal trans-alkene. It is thermodynamically more stable than its terminal and cis-isomers, making it less reactive in hydrogenation. However, its electron-rich and accessible double bond allows for rapid electrophilic additions, such as epoxidation, where it is expected to be more reactive than its isomers. In olefin metathesis, its utility is moderate compared to the high reactivity of terminal alkenes. This guide provides a foundational framework for researchers to understand, predict, and manipulate the reactivity of this compound in complex synthetic applications.

References

(E)-5-Tetradecene: A Comparative Guide to its Potential Applications in Pest Management

Author: BenchChem Technical Support Team. Date: November 2025

(E)-5-Tetradecene , a long-chain alkene hydrocarbon, has emerged as a molecule of interest in the field of chemical ecology, primarily for its potential applications as a semiochemical in pest management strategies. While direct and extensive quantitative data on the performance of this compound remains limited in publicly available research, this guide provides a comparative analysis of its potential applications by examining structurally similar compounds with known efficacy. This document is intended for researchers, scientists, and drug development professionals working on innovative and sustainable pest control solutions.

This guide will compare the potential of this compound with its saturated analog, tetradecane , and a longer-chain alkene, (E)-5-octadecene , for which experimental data in insect attraction and mating disruption are available.

Comparative Performance Data

The following tables summarize the quantitative data available for compounds structurally related to this compound, offering a benchmark for its potential performance in pest management applications.

Table 1: Insect Attractant Performance of Tetradecane

CompoundTarget PestApplicationConcentrationMean No. of Insects Trapped (7 days)EfficacyReference
TetradecaneMirid bugs (Apolygus lucorum and Adelphoris suturalis)Field trapping1.5 mg/ml30.33 ± 2.19Significantly more attractive than other tested attractants and controls.[1][2]--INVALID-LINK--

Table 2: Mating Disruption Performance of (E)-5-Octadecene

CompoundTarget PestApplicationConcentrationReduction in Sexual AttractionReference
(E)-5-OctadeceneRice stem borer moth (Chilo suppressalis)Mating Disruption0.5 mg and 1.0 mg74%--INVALID-LINK--

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the synthesis of this compound and for evaluating the efficacy of alkene pheromones in pest management.

Synthesis of this compound

A common method for the synthesis of this compound is through the Wittig reaction . This protocol provides a general framework:

  • Preparation of the Ylide: A phosphonium salt, such as nonyltriphenylphosphonium bromide, is treated with a strong base (e.g., n-butyllithium) in an anhydrous solvent like tetrahydrofuran (THF) at a low temperature (e.g., -78 °C) to generate the corresponding ylide.

  • Reaction with Aldehyde: Pentanal is then added to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is extracted with a nonpolar solvent (e.g., hexane), washed with brine, and dried over anhydrous sodium sulfate.

  • Isolation of this compound: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound. The stereoselectivity of the reaction can be influenced by the choice of reagents and reaction conditions.

Electroantennography (EAG) Protocol for Pheromone Screening

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds.

  • Antenna Preparation: An antenna is carefully excised from a cold-anesthetized insect. The tip and the base of the antenna are inserted into two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution).

  • Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. A puff of air carrying a known concentration of the test compound (e.g., this compound dissolved in a solvent and applied to filter paper) is injected into the airstream for a defined period (e.g., 0.5 seconds).

  • Data Recording and Analysis: The change in the electrical potential between the two electrodes (the EAG response) is amplified and recorded. The amplitude of the depolarization is measured and compared to the responses elicited by a positive control (a known active compound) and a negative control (solvent only).[3][4]

Field Trapping Protocol for Insect Attractants

This protocol outlines a typical field experiment to evaluate the attractiveness of a semiochemical.

  • Trap and Lure Preparation: Pheromone traps (e.g., delta traps with a sticky liner) are prepared. A dispenser (e.g., a rubber septum) is loaded with a specific amount of the test compound (e.g., 1 mg of this compound in a suitable solvent).

  • Experimental Design: Traps are deployed in the field in a randomized block design with a sufficient distance between traps to avoid interference. Control traps baited with the solvent alone are included.

  • Data Collection: The number of target insects captured in each trap is recorded at regular intervals (e.g., weekly) for a specified duration.

  • Statistical Analysis: The mean number of insects captured in the baited traps is compared to the control traps using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the attractant effect.[1][2]

Visualizations: Signaling Pathways and Experimental Workflows

Understanding the underlying biological and experimental processes is facilitated by visual diagrams.

Insect_Pheromone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Dendritic Membrane cluster_intracellular Intracellular Space Pheromone Pheromone (this compound) PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binds OR Odorant Receptor (OR) PBP->OR Transports to G_Protein G-Protein OR->G_Protein Activates Second_Messenger Second Messenger Cascade G_Protein->Second_Messenger Initiates Ion_Channel Ion Channel Activation Second_Messenger->Ion_Channel Leads to Depolarization Membrane Depolarization Ion_Channel->Depolarization Causes Action_Potential Action Potential to Brain Depolarization->Action_Potential Generates

Caption: Generalized insect pheromone signaling pathway.

Pheromone_Field_Trial_Workflow cluster_preparation Preparation Phase cluster_deployment Field Deployment Phase cluster_data Data Collection & Analysis Synthesis Synthesis of This compound Lure_Prep Lure Preparation (Loading on Dispensers) Synthesis->Lure_Prep Trap_Setup Trap Deployment (Randomized Block Design) Lure_Prep->Trap_Setup Control_Setup Control Trap Setup (Solvent Only) Lure_Prep->Control_Setup Data_Collection Weekly Insect Count Recording Trap_Setup->Data_Collection Control_Setup->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Conclusion Efficacy Conclusion Statistical_Analysis->Conclusion

References

Safety Operating Guide

Proper Disposal of (E)-5-Tetradecene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(E)-5-Tetradecene, an unsaturated hydrocarbon, requires careful handling and disposal to ensure laboratory safety and environmental protection. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound.

As a substance that may be fatal if swallowed and enters the airways, stringent adherence to safety protocols is paramount.[1] This guide outlines the necessary precautions, personal protective equipment (PPE), and the detailed waste management process to minimize risks and ensure compliance with regulations.

Immediate Safety and Handling

Before beginning any procedure involving this compound, ensure that a proper risk assessment has been completed. Standard laboratory practice for handling organic substances should be followed, including working in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use impervious gloves, such as nitrile rubber.

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact. Repeated exposure may cause skin dryness or cracking.

In case of accidental contact, rinse the affected skin area with water and shower. If the substance is swallowed, it is critical not to induce vomiting and to immediately call a poison control center or physician.[1]

Quantitative Safety Data

The following table summarizes key quantitative safety and physical property data for tetradecene isomers. This information is critical for risk assessment and safe handling.

PropertyValueSource
Flash Point 99 °C (210.2 °F)[1]
Molecular Formula C₁₄H₂₈[1]
Molecular Weight 196.38 g/mol [1]
Physical State Liquid[1]
Relative Density 0.77 g/cm³[1]
Boiling Point/Range Not available for this compound
Autoignition Temperature Not available for this compound

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, state, and federal regulations. Organic solvents should never be disposed of down the drain.

1. Waste Collection:

  • Designate a specific, properly labeled waste container for non-halogenated organic waste.
  • The container must be made of a compatible material (e.g., glass or polyethylene) and have a tightly sealing cap.
  • Ensure the waste container is clearly labeled with "Hazardous Waste," "Non-Halogenated Organic Solvents," and the specific chemical name "this compound."

2. Transferring the Waste:

  • Perform the transfer of this compound to the waste container inside a fume hood.
  • Use a funnel to prevent spills. The exterior of the waste container must remain clean.
  • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

3. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.
  • Keep the container away from sources of ignition and incompatible materials such as strong oxidizing agents.
  • Store the waste container locked up or in an area accessible only to authorized personnel.[1]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed waste management company.
  • Follow your institution's specific procedures for hazardous waste pickup.
  • Do not mix this compound with other waste types, such as halogenated solvents or aqueous waste, unless specifically permitted by your institution's waste management plan.

Empty Container Disposal: Empty containers that previously held this compound must also be treated as hazardous waste unless properly decontaminated. Triple rinse the container with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate as hazardous waste. After triple rinsing, the container may be disposed of according to institutional guidelines for non-hazardous lab glass or plastic.

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_procedure Procedure cluster_storage Storage & Final Disposal start Start: this compound for Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood waste_container Obtain Labeled Non-Halogenated Organic Waste Container fume_hood->waste_container transfer Carefully Transfer Waste to Container (Use Funnel) waste_container->transfer seal Securely Seal Container (Leave >10% Headspace) transfer->seal clean Clean Exterior of Container seal->clean store Store in Secondary Containment in Designated Area clean->store pickup Arrange for Hazardous Waste Pickup store->pickup end End: Proper Disposal Complete pickup->end

Caption: Workflow for the proper disposal of this compound.

This structured approach ensures that all safety and regulatory requirements are met, fostering a secure laboratory environment. By adhering to these procedures, you contribute to the responsible management of chemical waste.

References

Personal protective equipment for handling (E)-5-Tetradecene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for handling (E)-5-Tetradecene in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining operational and disposal plans.

This compound is a long-chain alkene. While specific safety data for this compound is limited, the following guidance is based on information for the closely related and structurally similar compound, 1-Tetradecene, and general best practices for handling volatile and flammable organic compounds.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound and the related 1-Tetradecene are provided below for reference. This data is crucial for understanding the substance's behavior and potential hazards.

PropertyThis compound1-Tetradecene
Molecular Formula C14H28[1][2][3]C14H28
Molecular Weight ~196.37 g/mol [1][2][3][4]196.37 g/mol
Appearance LiquidLiquid
Boiling Point ~250 °C[1]252 - 254 °C
Melting Point Not available5.5 °C
Flash Point Not available102 °C (closed cup)
Density ~0.8 g/cm³ at 20 °C[1]0.762 g/cm³ at 20 °C
Solubility in Water 0.0139 mg/L @ 25 °C (estimated)[5]Not available
Autoignition Temperature Not available235 °C[6]
Explosive Limits Not availableLower: 0.5 %(V), Upper: 6.5 %(V)

Hazard Identification and Personal Protective Equipment (PPE)

This compound should be handled with care, assuming it presents hazards similar to other alkenes. The primary hazards include flammability and potential aspiration toxicity.

Hazard Statements:

  • H304: May be fatal if swallowed and enters airways.[7][8]

  • Repeated exposure may cause skin dryness or cracking.[6]

Recommended Personal Protective Equipment (PPE):

PPE TypeSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[9]To prevent skin contact.
Eye/Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be necessary if there is a splash hazard.[9][10]To protect eyes and face from splashes.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. For larger quantities or in case of splash risk, chemical-resistant coveralls or an apron should be worn.[9]To prevent skin exposure.
Respiratory Protection Not typically required for small-scale laboratory use with adequate ventilation. If vapors are not adequately controlled, a NIOSH-approved respirator with organic vapor cartridges should be used.[11]To prevent inhalation of vapors.

Experimental Protocols: Handling, Storage, and Disposal

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[11]

  • Avoid Ignition Sources: Keep away from open flames, sparks, and hot surfaces.[11] This compound is combustible and its vapors can form explosive mixtures with air upon intense heating.

  • Grounding: For transfers of larger quantities, ensure containers are properly grounded to prevent static discharge.

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.

Storage:

  • Container: Store in a tightly closed, original container.

  • Conditions: Keep in a cool, dry, and well-ventilated area.[11]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[11]

  • Inert Atmosphere: For long-term storage or to maintain purity, consider storing under an inert gas as the material may be air-sensitive.

Disposal:

  • Waste Classification: This material, if disposed of, may be considered a hazardous waste. Consult local, state, and federal regulations for proper disposal.

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant. Do not mix with other waste. Do not allow to enter drains or waterways.

  • Container Disposal: Handle uncleaned containers as you would the product itself.

Emergency Procedures

Emergency SituationProcedure
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. If irritation persists, seek medical attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.
Inhalation Move person to fresh air. If not breathing, give artificial respiration.[6] If symptoms persist, call a physician.
Ingestion Do NOT induce vomiting. Call a physician or poison control center immediately.[6] If vomiting occurs naturally, have the victim lean forward to reduce the risk of aspiration.
Fire Use dry chemical, carbon dioxide (CO2), or foam to extinguish. Wear self-contained breathing apparatus (SCBA) and full protective gear.[11]
Accidental Release Ensure adequate ventilation. Remove all sources of ignition. Absorb spill with inert material (e.g., sand, earth, vermiculite) and place in a suitable container for disposal.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage A Assess Hazards (Review SDS) B Select & Don PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Work Area (Fume Hood, Spill Kit) B->C D Transfer Chemical (Avoid Ignition Sources) C->D E Perform Experiment D->E F Properly Store Chemical (Tightly Closed, Ventilated) E->F G Dispose of Waste (Follow Regulations) F->G H Clean Work Area G->H I Doff & Store PPE H->I J

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.